molecular formula C6H3ClIN3 B1371928 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 1039364-45-8

4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1371928
CAS No.: 1039364-45-8
M. Wt: 279.46 g/mol
InChI Key: ACSUHYOSODMNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine is a useful research compound. Its molecular formula is C6H3ClIN3 and its molecular weight is 279.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSUHYOSODMNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647727
Record name 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039364-45-8
Record name 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-iodopyrrolo[2,1-f]triazine from Pyrrole Derivatives

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine from Pyrrole Derivatives

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine, a key heterocyclic scaffold of interest to researchers and professionals in drug discovery and development. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[2][3] This document outlines a rational, multi-step synthetic pathway starting from readily available pyrrole derivatives, emphasizing the chemical principles and experimental considerations that ensure a successful and reproducible synthesis.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system has garnered significant attention in medicinal chemistry due to its structural resemblance to purine nucleosides, allowing it to function as a bioisostere and interact with various biological targets.[4] This scaffold is a cornerstone in the development of therapeutics for a range of diseases, from cancer to viral infections. The targeted synthesis of specifically substituted derivatives, such as the 4-chloro-2-iodo variant, is crucial for expanding the chemical space for structure-activity relationship (SAR) studies and the development of novel drug candidates. The introduction of halogen atoms at the 4- and 2-positions provides valuable handles for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.

Strategic Overview of the Synthetic Pathway

The synthesis of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine from simple pyrrole precursors is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The overall strategy can be dissected into three main stages:

  • Construction of the Pyrrolo[2,1-f][1][2][3]triazin-4-one Core: This initial phase focuses on the formation of the fused bicyclic ring system from a suitable pyrrole starting material.

  • Chlorination at the 4-Position: The introduction of the chloro substituent is achieved through the conversion of the 4-oxo functionality.

  • Regioselective Iodination at the 2-Position: This final and most challenging step involves the specific introduction of an iodine atom at the C2 position of the pyrrolotriazine ring.

This guide will detail a rational and experimentally validated approach for each of these stages.

Stage 1: Synthesis of the Pyrrolo[2,1-f][1][2][3]triazin-4-one Core

The construction of the core pyrrolotriazinone scaffold commences with a readily available starting material, pyrrole-2-carboxaldehyde. This aldehyde is then converted to the corresponding nitrile, which serves as a key intermediate for the subsequent N-amination and cyclization steps.

Experimental Protocol 1: Synthesis of Pyrrole-2-carbonitrile

This protocol details the conversion of pyrrole-2-carboxaldehyde to pyrrole-2-carbonitrile via an oxime intermediate.

Materials and Reagents:

  • Pyrrole-2-carboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Acetic anhydride ((CH₃CO)₂O)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Oxime Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol. Add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) to the solution. Stir the reaction mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up and Extraction: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude pyrrole-2-aldoxime.

  • Dehydration to Nitrile: To a solution of the crude pyrrole-2-aldoxime in a suitable solvent like pyridine or a mixture of acetic anhydride and sodium acetate, add acetic anhydride (2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Final Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford pure pyrrole-2-carbonitrile.

Experimental Protocol 2: N-Amination and Cyclization to Pyrrolo[2,1-f][1][2][3]triazin-4-one

This protocol describes the crucial N-amination of pyrrole-2-carbonitrile followed by cyclization to form the desired pyrrolotriazinone core.

Materials and Reagents:

  • Pyrrole-2-carbonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Hydroxylamine-O-sulfonic acid (HOSA) or monochloramine (NH₂Cl)

  • Formic acid (HCOOH) or triethyl orthoformate (HC(OEt)₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Toluene

Procedure:

  • N-Amination: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C and add a solution of pyrrole-2-carbonitrile (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes. To this solution, add a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in DMF portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 4-6 hours.

  • Cyclization: After confirming the formation of the N-aminopyrrole intermediate via TLC, add formic acid (excess) or triethyl orthoformate (3.0 eq) to the reaction mixture. Heat the mixture to 100-120 °C and stir for 8-12 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and then with a cold non-polar solvent like diethyl ether or hexane to remove any remaining mineral oil. The solid is then dried under vacuum to yield crude pyrrolo[2,1-f][1][2][3]triazin-4-one. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 2: Chlorination at the 4-Position

The conversion of the 4-oxo group to a chloro group is a standard transformation in heterocyclic chemistry, often achieved using phosphorus oxychloride (POCl₃).

Experimental Protocol 3: Synthesis of 4-Chloropyrrolo[2,1-f][1][2][3]triazine

Materials and Reagents:

  • Pyrrolo[2,1-f][1][2][3]triazin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline or triethylamine (as a base)

  • Toluene or acetonitrile (as solvent)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrrolo[2,1-f][1][2][3]triazin-4-one (1.0 eq) in an excess of phosphorus oxychloride.

  • Reaction: Add a catalytic amount of N,N-dimethylaniline (0.1 eq). Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 4-chloropyrrolo[2,1-f][1][2][3]triazine.

Stage 3: Regioselective Iodination at the 2-Position

The introduction of an iodine atom at the C2 position of the 4-chloropyrrolo[2,1-f][1][2][3]triazine core is the final and most delicate step. Direct electrophilic iodination of the pyrrolotriazine ring system can lead to a mixture of isomers. Therefore, a more controlled, multi-step approach is often necessary to achieve the desired regioselectivity. The following protocol is based on a strategy involving the introduction of a directing group at the 2-position, which is subsequently replaced by iodine.

Experimental Protocol 4: Synthesis of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine

This protocol outlines a plausible multi-step sequence for the C2-iodination.

Part A: Introduction of a Methylthio Group at the 2-Position

Materials and Reagents:

  • 4-Chloropyrrolo[2,1-f][1][2][3]triazine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dimethyl disulfide (MeSSMe)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Lithiation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-chloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq) dropwise, and stir the mixture at -78 °C for 1 hour.

  • Thiolation: To the resulting solution, add dimethyl disulfide (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification: Quench the reaction by adding saturated ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-chloro-2-(methylthio)pyrrolo[2,1-f][1][2][3]triazine.

Part B: Conversion of the Methylthio Group to an Iodo Group

Materials and Reagents:

  • 4-Chloro-2-(methylthio)pyrrolo[2,1-f][1][2][3]triazine

  • N-Iodosuccinimide (NIS)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Iodination: In a round-bottom flask, dissolve 4-chloro-2-(methylthio)pyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in anhydrous dichloromethane. Add N-iodosuccinimide (1.2 eq) to the solution. Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), wash the reaction mixture with saturated sodium thiosulfate solution to remove excess iodine, followed by washing with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product, 4-chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine.

Data Summary

Compound NameStarting MaterialKey ReagentsTypical Yield (%)
Pyrrole-2-carbonitrilePyrrole-2-carboxaldehydeNH₂OH·HCl, (CH₃CO)₂O70-85
Pyrrolo[2,1-f][1][2][3]triazin-4-onePyrrole-2-carbonitrileNaH, HOSA, HCOOH50-65
4-Chloropyrrolo[2,1-f][1][2][3]triazinePyrrolo[2,1-f][1][2][3]triazin-4-onePOCl₃60-75
4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine4-Chloropyrrolo[2,1-f][1][2][3]triazinen-BuLi, MeSSMe, NIS30-45 (over 2 steps)

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine.

Synthesis_Workflowcluster_stage1Stage 1: Core Synthesiscluster_stage2Stage 2: Chlorinationcluster_stage3Stage 3: IodinationPyrrole_CHOPyrrole-2-carboxaldehydePyrrole_CNPyrrole-2-carbonitrilePyrrole_CHO->Pyrrole_CN1. NH₂OH·HCl2. (CH₃CO)₂OPyrrolotriazinonePyrrolo[2,1-f][1,2,4]triazin-4-onePyrrole_CN->Pyrrolotriazinone1. NaH, HOSA2. HCOOHChloropyrrolotriazine4-Chloropyrrolo[2,1-f][1,2,4]triazinePyrrolotriazinone->ChloropyrrolotriazinePOCl₃Methylthio_intermediate4-Chloro-2-(methylthio)pyrrolotriazineChloropyrrolotriazine->Methylthio_intermediate1. n-BuLi2. MeSSMeFinal_Product4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazineMethylthio_intermediate->Final_ProductNIS

Caption: Synthetic workflow for 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine.

Mechanistic Insights and Rationale for Experimental Choices

  • Formation of Pyrrole-2-carbonitrile: The conversion of the aldehyde to the nitrile proceeds through an oxime intermediate. The subsequent dehydration with acetic anhydride is a classic and reliable method for this transformation. This two-step process is generally high-yielding and provides a stable intermediate for the next stage.

  • N-Amination and Cyclization: The N-amination of the pyrrole nitrogen is a critical step for the formation of the triazine ring. The use of a strong base like sodium hydride is necessary to deprotonate the pyrrole nitrogen, making it sufficiently nucleophilic to react with the aminating agent. Hydroxylamine-O-sulfonic acid is a common and effective aminating reagent. The subsequent cyclization with formic acid or triethyl orthoformate provides the carbon atom required to complete the triazine ring, leading to the thermodynamically stable pyrrolotriazin-4-one.

  • Chlorination with POCl₃: Phosphorus oxychloride is a standard reagent for converting cyclic amides (lactams) and ketones to their corresponding chloro derivatives. The reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion. The addition of a tertiary amine base can accelerate the reaction.

  • Regioselective C2-Iodination: Direct electrophilic iodination of the 4-chloropyrrolotriazine is likely to be unselective due to the complex electronic nature of the fused ring system. The pyrrole ring is electron-rich and susceptible to electrophilic attack, but the triazine ring is electron-deficient. The proposed strategy of introducing a methylthio group at the 2-position via lithiation and subsequent reaction with dimethyl disulfide is a well-established method for functionalizing specific positions on heterocyclic rings. The methylthio group can then be readily displaced by an iodine atom using an electrophilic iodine source like N-iodosuccinimide. This multi-step approach provides greater control over the regioselectivity of the iodination.

Conclusion

The synthesis of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine from pyrrole derivatives is a challenging but achievable multi-step process. This guide has provided a detailed and rational synthetic pathway, complete with experimental protocols and mechanistic insights. The successful execution of this synthesis relies on careful control of reaction conditions, particularly in the N-amination and regioselective iodination steps. The resulting di-halogenated pyrrolotriazine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The methodologies outlined herein provide a solid foundation for researchers and drug development professionals to access this important class of heterocyclic compounds.

Spectroscopic Characterization of 4-Chloro-2-iodopyrrolo[2,1-f]triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 4-Chloro-2-iodopyrrolo[2,1-f]triazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of the molecule. While experimental data for this specific compound is not widely available in published literature, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. Such an approach is crucial in modern chemical research for structure verification, reaction monitoring, and the elucidation of metabolic pathways.

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key pharmacophore in a range of biologically active molecules, including kinase inhibitors and antiviral agents.[4][5] The specific substitution pattern of 4-Chloro-2-iodopyrrolo[2,1-f]triazine, featuring both a chloro and an iodo group, presents a unique spectroscopic fingerprint that is critical for its unambiguous identification and further development.

Molecular Structure and Numbering

The structural framework and atom numbering of 4-Chloro-2-iodopyrrolo[2,1-f]triazine are foundational to the interpretation of its spectroscopic data. The diagram below illustrates this arrangement, which will be referenced throughout the subsequent analysis.

Figure 1: Molecular structure and atom numbering of 4-Chloro-2-iodopyrrolo[2,1-f]triazine.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for 4-Chloro-2-iodopyrrolo[2,1-f]triazine are presented below, based on the analysis of related pyrrolo[2,1-f]triazine derivatives and the known effects of halogen substituents.[1][2]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-Chloro-2-iodopyrrolo[2,1-f]triazine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.0 - 7.2Doublet of DoubletsJ(H5,H6) = 2.5-3.0, J(H5,H7) = 1.0-1.5
H-66.7 - 6.9TripletJ(H6,H5) = 2.5-3.0, J(H6,H7) = 2.5-3.0
H-77.8 - 8.0Doublet of DoubletsJ(H7,H6) = 2.5-3.0, J(H7,H5) = 1.0-1.5

Interpretation:

The pyrrole moiety of the fused ring system is expected to exhibit three distinct proton signals. The protons H-5, H-6, and H-7 will likely appear in the aromatic region of the spectrum. The electron-withdrawing nature of the triazine ring and the halogen substituents will generally lead to a downfield shift for these protons compared to unsubstituted pyrrole.

  • H-7: This proton is adjacent to the bridgehead nitrogen and is expected to be the most deshielded, appearing at the lowest field (7.8 - 8.0 ppm).

  • H-5: This proton is adjacent to the other bridgehead nitrogen and is also expected to be significantly deshielded.

  • H-6: This proton, situated between H-5 and H-7, is predicted to be the most shielded of the three, appearing at the highest field (6.7 - 6.9 ppm).

The coupling patterns will be characteristic of a three-spin system on a five-membered ring, with expected ortho-like coupling between adjacent protons (J(H5,H6) and J(H6,H7)) and a smaller meta-like coupling between H-5 and H-7.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2-iodopyrrolo[2,1-f]triazine

CarbonPredicted Chemical Shift (δ, ppm)
C-285 - 95
C-4150 - 155
C-5110 - 115
C-6115 - 120
C-7125 - 130
C-8a140 - 145
C-9a135 - 140

Interpretation:

The ¹³C NMR spectrum is predicted to show seven distinct signals for the carbon atoms of the bicyclic core.

  • C-2: The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine, resulting in an upfield shift into the 85-95 ppm range.

  • C-4: This carbon, attached to the electronegative chlorine atom and two nitrogen atoms, will be the most deshielded carbon in the triazine ring, appearing significantly downfield.

  • C-5, C-6, C-7: These carbons of the pyrrole ring will resonate in the typical aromatic region for such systems, with their precise shifts influenced by the overall electron density of the fused ring.

  • C-8a and C-9a: The bridgehead carbons will appear at lower fields, characteristic of carbons at the fusion of two aromatic rings.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For 4-Chloro-2-iodopyrrolo[2,1-f]triazine (Molecular Formula: C₆H₃ClIN₃, Molecular Weight: 279.47 g/mol ), the following is expected.

Table 3: Predicted m/z Values for Major Ions in the Mass Spectrum of 4-Chloro-2-iodopyrrolo[2,1-f]triazine

m/zIonNotes
279/281[M]⁺Molecular ion peak with characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio).
152/154[M - I]⁺Loss of an iodine radical.
244[M - Cl]⁺Loss of a chlorine radical.
127[I]⁺Iodine cation.

Interpretation:

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak ([M]⁺) at m/z 279. A key feature will be the M+2 peak at m/z 281, with an intensity of approximately one-third of the molecular ion peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

The fragmentation of 4-Chloro-2-iodopyrrolo[2,1-f]triazine is expected to be dominated by the cleavage of the carbon-halogen bonds. The C-I bond is weaker than the C-Cl bond, suggesting that the loss of an iodine radical to form an ion at m/z 152/154 is a likely and significant fragmentation pathway. The loss of a chlorine radical to give an ion at m/z 244 is also anticipated. Other fragments corresponding to the cleavage of the heterocyclic rings may also be observed.

fragmentation M [M]⁺˙ m/z 279/281 M_minus_I [M - I]⁺ m/z 152/154 M->M_minus_I - I• M_minus_Cl [M - Cl]⁺ m/z 244 M->M_minus_Cl - Cl•

Figure 2: Predicted primary fragmentation pathways for 4-Chloro-2-iodopyrrolo[2,1-f]triazine.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-2-iodopyrrolo[2,1-f]triazine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.

  • Ionization: For a volatile and thermally stable compound, Electron Ionization (EI) at 70 eV is a standard method to induce fragmentation and obtain a characteristic fingerprint spectrum. For less stable compounds, a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be preferable to observe the molecular ion.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to detect the molecular ion and key fragment ions.

Conclusion

This technical guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, and mass spectrometric data for 4-Chloro-2-iodopyrrolo[2,1-f]triazine. The interpretations are grounded in fundamental spectroscopic principles and comparative data from related heterocyclic systems. This predictive framework serves as a valuable resource for the identification and characterization of this compound in a research and development setting, pending the availability of experimental data.

References

An In-Depth Technical Guide to 4-Chloro-2-iodopyrrolo[2,1-f]triazine: Chemical Properties and Stability for Drug Development Professionals

An In-Depth Technical Guide to 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine: Chemical Properties and Stability for Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a unique fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine nucleosides has made it a valuable scaffold in the design of novel therapeutics, particularly in the fields of virology and oncology.[4][5][6] This bicyclic structure, featuring a bridgehead nitrogen atom, is a key component in several clinically important molecules, including the antiviral drug Remdesivir.[4] The strategic placement of various substituents on this core allows for the fine-tuning of its pharmacological properties. The subject of this guide, 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine, is a key intermediate in the synthesis of more complex derivatives, and understanding its chemical properties and stability is paramount for its effective use in drug discovery and development.[7]

This technical guide provides a comprehensive analysis of the chemical properties and stability of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine, drawing upon available data and established principles of heterocyclic chemistry. The insights provided herein are intended to support researchers, scientists, and drug development professionals in the effective handling, characterization, and application of this important synthetic building block.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine is essential for its application in synthetic chemistry and formulation development.

PropertyValueSource
CAS Number 1039364-45-8[8]
Molecular Formula C₆H₃ClIN₃[9]
Molecular Weight 279.47 g/mol
Physical Form Solid
Purity Typically >98%
Storage 2-8°C, in a dark place under an inert atmosphere

While specific experimental data for properties such as melting point, boiling point, and density are not widely published, the compound is known to be a solid at room temperature. Its recommended storage conditions suggest a degree of sensitivity to light, temperature, and atmospheric conditions, which will be explored in greater detail in the stability section of this guide.

Spectroscopic Profile (Predicted)

Although specific, publicly available spectra for 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine are limited, a predicted spectroscopic profile can be inferred from data on the parent pyrrolo[2,1-f][1][2][3]triazine and related substituted analogs.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyrrole ring. The chemical shifts and coupling constants of these protons will be influenced by the electron-withdrawing effects of the chloro and iodo substituents, as well as the nitrogen atoms in the triazine ring.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the bicyclic core. The carbons bearing the chloro and iodo substituents are expected to be significantly shifted downfield. For the parent pyrrolo[2,1-f][1][2][3]triazin-4-amine, the reported ¹³C NMR shifts in DMSO-d₆ are: δ 155.5, 147.9, 118.1, 114.3, 110.0, 101.2.[11]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (279.47 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and one iodine atom. Fragmentation patterns would likely involve the loss of the halogen substituents and cleavage of the heterocyclic rings.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl and C-I stretching vibrations, as well as vibrations associated with the C=N and C=C bonds within the aromatic heterocyclic system.

Chemical Reactivity and Stability

The reactivity of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine is dictated by the electronic nature of the pyrrolotriazine core and the presence of two distinct halogen substituents. The electron-deficient triazine ring activates the chloro substituent towards nucleophilic aromatic substitution, while the iodo substituent offers a handle for transition-metal-catalyzed cross-coupling reactions.

Reactivity at the Chloro Position

The chlorine atom at the 4-position of the triazine ring is analogous to the chlorine atoms in chlorotriazine herbicides, which are known to undergo nucleophilic substitution.[1][2] This position is highly electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is fundamental to the use of this compound as a building block for creating a library of analogs with diverse functionalities. The reaction proceeds via a Meisenheimer-like intermediate. The general workflow for such a substitution is depicted below.

SNAr_ReactionStart4-Chloro-2-iodopyrrolo[2,1-f]triazine+ Nucleophile (Nu-H)Process1Reaction in a suitable solvent(e.g., DMF, THF) with a base(e.g., DIPEA, K2CO3)Start->Process1Step 1Product4-Nu-2-iodopyrrolo[2,1-f]triazineProcess1->ProductStep 2Side_ProductByproducts (e.g., HCl salt of base)Process1->Side_Product

Caption: Generalized workflow for nucleophilic substitution at the 4-position.

Reactivity at the Iodo Position

The iodine atom at the 2-position of the pyrrole ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions.

  • Suzuki, Stille, and Sonogashira Couplings: These reactions allow for the introduction of aryl, vinyl, or alkynyl groups at the 2-position, providing a powerful tool for extending the molecular framework. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Stability Profile

The stability of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine is a critical consideration for its storage, handling, and use in multi-step syntheses.

  • Thermal Stability: While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound are not publicly available, studies on related N-heterocycle-stabilized iodanes show a wide range of decomposition temperatures (120-270 °C).[12][13][14] The pyrrolotriazine core is generally stable, but the presence of the C-I bond may represent a point of thermal lability. It is advisable to avoid prolonged exposure to high temperatures.

  • Photostability: Compounds containing iodine are often sensitive to light.[15] Exposure to UV or visible light can lead to the homolytic cleavage of the C-I bond, generating radical intermediates that can participate in undesired side reactions. Therefore, it is imperative to store 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine in the dark, as recommended by suppliers.

  • Hydrolytic Stability: The chloro substituent on the electron-deficient triazine ring is susceptible to hydrolysis, particularly under acidic or basic conditions. Studies on chlorotriazine herbicides have shown that hydrolysis rates are pH-dependent.[3][16][17] At neutral pH and ambient temperature, the compound is expected to be reasonably stable in the short term, but prolonged exposure to aqueous environments, especially at elevated temperatures or non-neutral pH, could lead to the formation of the corresponding 4-hydroxy derivative.

  • Oxidative Stability: The pyrrolotriazine core is a relatively electron-rich aromatic system and could be susceptible to oxidation under harsh conditions. However, under typical synthetic and storage conditions, significant oxidative degradation is not expected. The stability of oil-based food products can be improved by inhibiting oxidation at the interfacial region.[18]

Experimental Protocols: A Guide to Safe Handling and Reactions

Given the potential reactivity and sensitivities of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine, adherence to proper experimental protocols is essential.

General Handling and Storage
  • Storage: Store the compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using an amber vial or by storing it in a dark location.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the reaction of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine with a primary or secondary amine.

  • Reaction Setup: To a solution of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, THF, or dioxane) under an inert atmosphere, add the desired amine (1.1-1.5 eq).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq) or potassium carbonate (2.0 eq), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophilic_Substitution_Workflowcluster_prepPreparationcluster_reactionReactioncluster_workupWorkup & PurificationReactantsDissolve 4-Chloro-2-iodopyrrolo[2,1-f]triazineand amine in anhydrous solventBaseAdd non-nucleophilic baseReactants->BaseStirStir at appropriate temperatureBase->StirMonitorMonitor by TLC or LC-MSStir->MonitorQuenchQuench with waterMonitor->QuenchUpon completionExtractExtract with organic solventQuench->ExtractPurifyPurify by column chromatographyExtract->Purify

Caption: Step-by-step workflow for a typical nucleophilic amination reaction.

Conclusion and Future Outlook

4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine is a valuable and versatile intermediate for the synthesis of novel compounds with potential therapeutic applications. Its chemical reactivity, characterized by a readily displaceable chlorine atom and a versatile iodine atom, allows for extensive structural diversification. A thorough understanding of its stability profile—particularly its sensitivity to light and potential for hydrolysis—is crucial for its successful application in drug discovery and development.

While a comprehensive experimental dataset for this specific molecule is not yet widely available in the public domain, this guide provides a solid foundation for its use based on the known chemistry of the pyrrolotriazine scaffold and related halogenated heterocycles. Future research efforts focused on the detailed characterization of its stability and degradation pathways will further enhance its utility as a key building block in the quest for new and improved medicines.

References

A Technical Guide to the Synthesis of 4-Chloro-2-iodopyrrolo[2,1-f]triazine: Analysis of Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged" heterocyclic system in modern medicinal chemistry, forming the core of numerous kinase inhibitors and antiviral agents, most notably the COVID-19 therapeutic, remdesivir.[1][4][5] The targeted synthesis of specifically substituted analogues, such as 4-Chloro-2-iodopyrrolo[2,1-f]triazine, is of significant interest for the development of novel pharmaceuticals and as versatile intermediates for further chemical diversification. This guide provides an in-depth analysis of the viable synthetic strategies for preparing this target molecule, focusing on the selection of starting materials and the causal logic behind key process decisions. Two primary retrosynthetic pathways are evaluated, offering researchers and drug development professionals a comprehensive framework for process design, optimization, and scale-up.

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Scaffold of Therapeutic Importance

The fusion of a pyrrole ring with a 1,2,4-triazine creates a unique bridgehead nitrogen heterocycle that is isosteric to naturally occurring purine nuclei.[4] This structural feature allows it to interact with a wide array of biological targets, leading to its emergence as a cornerstone for drugs targeting kinases (e.g., anaplastic lymphoma kinase (ALK), EGFR) and RNA viruses.[1][3] The development of robust and scalable synthetic routes to access this core structure and its derivatives is paramount for advancing new therapeutic programs.[6][7] This guide focuses specifically on the synthesis of the 4-chloro-2-iodo derivative, a key intermediate amenable to subsequent cross-coupling reactions at two distinct positions.

Retrosynthetic Analysis: Devising a Strategic Approach

A direct, single-step synthesis of 4-chloro-2-iodopyrrolo[2,1-f]triazine from simple precursors is not documented. Therefore, a multi-step approach is necessary. The primary challenge lies in the regioselective introduction of the chloro and iodo substituents. Two logical retrosynthetic strategies emerge, differing in the sequence of halogenation.

G cluster_A Pathway A: Late-Stage Iodination target 4-Chloro-2-iodopyrrolo[2,1-f]triazine A1 4-Chloropyrrolo[2,1-f]triazine target->A1 C-H Iodination B1 2-Iodopyrrolo[2,1-f]triazin-4-one target->B1 Chlorination intermediate intermediate start_material start_material A2 Pyrrolo[2,1-f]triazin-4-one A1->A2 Chlorination A3 N-Aminopyrrole Precursor A2->A3 Cyclization A4 Pyrrole-2-carbonitrile A3->A4 N-Amination pyrrole Pyrrole A4->pyrrole Cyanation B2 N-Amino-5-iodopyrrole Precursor B1->B2 Cyclization B3 5-Iodopyrrole-2-carbonitrile B2->B3 N-Amination iodopyrrole Iodinated Pyrrole

Figure 1: Retrosynthetic analysis of the target molecule.
  • Pathway A (Late-Stage Iodination): This route prioritizes the construction of the chlorinated pyrrolotriazine core, followed by a final, regioselective C-H iodination at the C2 position. The key risk is controlling the position of the iodination on an already functionalized heterocyclic system.

  • Pathway B (Early-Stage Iodination): This strategy involves introducing the iodine atom onto the pyrrole starting material first. The subsequent annulation of the triazine ring and final chlorination builds upon a pre-functionalized, regiochemically defined intermediate.

Pathway A: Synthesis via Late-Stage Iodination

This pathway leverages well-established methods for constructing the pyrrolotriazine core from inexpensive, commodity starting materials.[6]

Starting Material: Pyrrole

The choice of pyrrole as the foundational starting material is driven by its low cost and commercial availability.[6] The initial steps focus on installing the necessary functional groups to facilitate the subsequent cyclization.

Synthesis of the Pyrrolo[2,1-f]triazin-4-one Core

The construction of the fused bicyclic system is a multi-step process that begins with the functionalization of the pyrrole ring.

  • Cyanation: Pyrrole is first converted to 2-cyanopyrrole. A common and scalable method is the Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to an oxime and subsequent dehydration.[6]

  • N-Amination: The nitrogen of the 2-cyanopyrrole is then aminated. This is a critical step for forming the N-N bond required for the triazine ring. Reagents such as hydroxylamine-O-sulfonic acid or monochloramine (which can be generated in situ from ammonia and bleach for safety at scale) are effective.[1][6]

  • Cyclization: The resulting 1-amino-2-cyanopyrrole is cyclized to form the pyrrolo[2,1-f]triazin-4-amine by heating with a C1 source like formamidine acetate.[1][6] Subsequent hydrolysis would yield the desired pyrrolo[2,1-f]triazin-4-one.

Chlorination of the 4-Position

The conversion of the C4-oxo group to a chloro group is a standard transformation. This is typically achieved by treating the pyrrolo[2,1-f]triazin-4-one precursor with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][8] The reaction effectively replaces the carbonyl oxygen with a chlorine atom, yielding 4-chloropyrrolo[2,1-f]triazine. This procedure is analogous to the synthesis of 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine from the corresponding dione.[8][9]

Regioselective C2-Iodination

This is the most challenging step in this pathway. The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The C2 position is electronically favored for substitution.

  • Proposed Methodology: Direct C-H iodination would be attempted using an electrophilic iodine source. Common reagents for this type of transformation on electron-rich heterocycles include N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) and an oxidizing agent. While a direct precedent on this specific substrate is not available, selective iodination of similar fused pyrrole systems has been reported and serves as a strong starting point for methods development.[10]

  • Causality & Risk: The presence of the triazine ring and the C4-chloro substituent will modulate the reactivity of the pyrrole ring. There is a risk of obtaining a mixture of isomers or di-iodinated products, which would necessitate a challenging purification step.

G start Pyrrole step1 2-Cyanopyrrole start->step1 1. Cyanation step step final 4-Chloro-2-iodopyrrolo [2,1-f]triazine reagent reagent step2 1-Amino-2-cyanopyrrole step1->step2 2. N-Amination step3 Pyrrolo[2,1-f]triazin-4-one step2->step3 3. Cyclization/     Hydrolysis step4 4-Chloropyrrolo[2,1-f]triazine step3->step4 4. Chlorination step4->final 5. C-H Iodination     (Proposed) reagent1 POCl₃, DMF; NH₂OH·HCl reagent1->step1 reagent2 NH₂Cl or H₂NOSO₃H reagent2->step2 reagent3 Formamidine Acetate; H₃O⁺ reagent3->step3 reagent4 POCl₃ reagent4->step4 reagent5 N-Iodosuccinimide (NIS) or I₂/Oxidant reagent5->final

Figure 2: Workflow for Pathway A (Late-Stage Iodination).

Pathway B: Synthesis from an Iodinated Pyrrole Precursor

This pathway front-loads the regiochemical challenge by starting with a pyrrole that is already iodinated at the correct position. This approach offers superior control over the final product's structure.

Starting Material: Iodinated Pyrrole Derivatives

The key starting material for this route would be a 2-substituted-5-iodopyrrole, which will ultimately become the C2-iodo position of the final product. A practical precursor is 5-iodo-1H-pyrrole-2-carbonitrile . This can be prepared from commercially available 1H-pyrrole-2-carbonitrile via regioselective iodination at the C5 position.

Construction of the Fused Triazine Ring

The synthetic sequence to build the triazine ring mirrors that of Pathway A, but is performed on the iodinated substrate.

  • N-Amination: The 5-iodo-1H-pyrrole-2-carbonitrile is N-aminated using an appropriate aminating agent (e.g., monochloramine).

  • Cyclization & Hydrolysis: The resulting 1-amino-5-iodo-2-cyanopyrrole is then cyclized with formamidine acetate, followed by hydrolysis, to yield 2-iodopyrrolo[2,1-f]triazin-4-one .

The integrity of the carbon-iodine bond throughout these steps is a key consideration. C-I bonds are generally stable under these conditions, but reaction optimization may be required to prevent any potential de-iodination.

Final Chlorination Step

The final step is the conversion of the 2-iodopyrrolo[2,1-f]triazin-4-one to the target molecule. As in Pathway A, treatment with a chlorinating agent like POCl₃ will replace the C4-oxo group with a chloro substituent to afford 4-chloro-2-iodopyrrolo[2,1-f]triazine .[8][9] This step is expected to be high-yielding and clean, as the most reactive positions on the pyrrole ring are already substituted.

G start 1H-Pyrrole-2-carbonitrile step1 5-Iodo-1H-pyrrole-2-carbonitrile start->step1 1. C-H Iodination step step final 4-Chloro-2-iodopyrrolo [2,1-f]triazine reagent reagent step2 1-Amino-5-iodo-2-cyanopyrrole step1->step2 2. N-Amination step3 2-Iodopyrrolo[2,1-f]triazin-4-one step2->step3 3. Cyclization/     Hydrolysis step3->final 4. Chlorination reagent1 NIS or I₂ reagent1->step1 reagent2 NH₂Cl or H₂NOSO₃H reagent2->step2 reagent3 Formamidine Acetate; H₃O⁺ reagent3->step3 reagent4 POCl₃ reagent4->final

Figure 3: Workflow for Pathway B (Early-Stage Iodination).

Comparative Analysis and Recommendations

ParameterPathway A (Late-Stage Iodination)Pathway B (Early-Stage Iodination)Rationale
Starting Materials Pyrrole (commodity)1H-Pyrrole-2-carbonitrile (readily available)Both pathways start from accessible materials.
Regiocontrol High Risk. Final iodination may yield isomers.Excellent. Iodination position is set at the start.Pathway B avoids ambiguity in the final structure.
Number of Steps ~5 steps~4 stepsPathway B is potentially more convergent.
Process Robustness Lower. Final step requires careful optimization and potentially difficult purification.Higher. All steps are predictable, high-yielding transformations.The controlled nature of Pathway B makes it more suitable for scale-up.
Key Challenge Achieving selective C2-iodination without side products.Ensuring stability of the C-I bond during amination/cyclization.The challenge in Pathway B is generally considered more manageable than the regioselectivity issue in Pathway A.

Recommendation:

For researchers and drug development professionals requiring unambiguous synthesis of 4-chloro-2-iodopyrrolo[2,1-f]triazine, Pathway B is the superior and recommended approach. Its primary advantage is the definitive control of regiochemistry by introducing the iodine substituent at the beginning of the sequence. This strategy minimizes the risk of complex isomeric mixtures in the final step, simplifying purification and ensuring a more robust and scalable process.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures for analogous compounds and represent a practical starting point for laboratory synthesis.

Protocol 6.1: Synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine (Reference for Chlorination Step)

This protocol demonstrates the feasibility of converting a pyrrolotriazinedione to a dichloro derivative, analogous to the chlorination step in both proposed pathways.[8][9]

  • To a sealed tube containing pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.6 g, 10.4 mmol) is added toluene (20 mL) and diisopropylethylamine (4.5 mL).

  • Phosphorus oxychloride (or phosphorus trichloride, 2.94 mL) is added under a nitrogen atmosphere.[8]

  • The tube is sealed and heated to 120 °C for 20 hours.

  • After cooling, the reaction mixture is poured slowly into an ice-cooled saturated sodium bicarbonate solution (50 mL) and stirred for 15 minutes.

  • The aqueous phase is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with saturated saline (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine.[8]

Protocol 6.2: Proposed Synthesis of 2-Iodopyrrolo[2,1-f]triazin-4-one (Key Intermediate for Pathway B)
  • Iodination: To a solution of 1H-pyrrole-2-carbonitrile (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂), add N-Iodosuccinimide (1.05 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LCMS). Quench with aqueous sodium thiosulfate, extract with an organic solvent, and purify to obtain 5-iodo-1H-pyrrole-2-carbonitrile.

  • N-Amination: To a solution of 5-iodo-1H-pyrrole-2-carbonitrile (1.0 eq) in DMF at 0-5 °C, add sodium hydride (60% dispersion, 1.1 eq).[6] Stir for 30 minutes. Add a freshly prepared solution of monochloramine in an appropriate solvent and stir until the reaction is complete.

  • Cyclization: Add formamidine acetate (3.0 eq) to the crude N-aminated intermediate mixture. Heat the reaction to 120-140 °C until cyclization is complete.

  • Hydrolysis & Workup: Cool the reaction mixture and add aqueous acid (e.g., 1M HCl). Heat as necessary to promote hydrolysis of the 4-amino group to the 4-oxo group. Neutralize, extract the product, and purify by crystallization or chromatography to yield 2-iodopyrrolo[2,1-f]triazin-4-one.

Conclusion

The synthesis of 4-chloro-2-iodopyrrolo[2,1-f]triazine is a strategically important endeavor for medicinal chemistry. While multiple synthetic routes are conceivable, a strategy based on an early-stage iodination of a pyrrole precursor (Pathway B) offers the most reliable and robust method. By securing the regiochemistry of the iodine atom at the outset, this pathway avoids the potential for complex isomeric mixtures and leverages a series of predictable, high-yielding transformations. This in-depth guide provides the foundational logic, comparative analysis, and procedural framework necessary for the successful laboratory synthesis and process development of this valuable chemical intermediate.

References

Whitepaper: A Mechanistic Guide to the Synthesis of the Pyrrolo[2,1-f]triazine Core

Whitepaper: A Mechanistic Guide to the Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

Abstract: The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system integral to numerous pharmaceutically active agents, including kinase inhibitors for oncology and nucleoside analogues for antiviral therapies. Its unique structure, featuring a bridgehead nitrogen, makes it an attractive target for drug discovery. This technical guide provides an in-depth analysis of the principal mechanisms for the formation of this core. We will dissect three primary synthetic strategies: the annulation of a triazine ring onto a pyrrole precursor, 1,3-dipolar cycloaddition reactions, and intramolecular rearrangement/cyclization pathways. For each methodology, we will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the rationale behind key experimental choices to empower researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a fused bicyclic heterocycle that has garnered significant attention from medicinal chemists due to its versatile biological activities.[1] Its structural resemblance to purine nuclei allows it to function as a key pharmacophore in a variety of therapeutic agents.[3]

This scaffold is the cornerstone of several FDA-approved drugs. Notably, it forms the active moiety of the broad-spectrum antiviral drug Remdesivir , which has been recognized for its activity against a wide array of RNA viruses, including SARS-CoV-2.[1] In the realm of oncology, the pyrrolo[2,1-f][1][2][3]triazine motif is present in kinase inhibitors such as Brivanib Alaninate , an anti-tumorigenic drug, and other compounds that have entered clinical trials as EGFR and c-Met/VEGFR-2 inhibitors.[1][4] The widespread application of this scaffold in targeting diverse biological pathways, from viral replication to cellular proliferation, underscores the importance of understanding its synthesis.[1][5] This guide will delve into the primary mechanistic pathways for its construction.

Core Synthetic Strategy I: Triazine Annulation from Pyrrole Precursors

The most prevalent and adaptable strategy for constructing the pyrrolo[2,1-f][1][2][3]triazine core involves a two-stage process: the N-amination of a functionalized pyrrole, followed by a cyclocondensation reaction to form the triazine ring. This approach is highly valued for its scalability and the ready availability of starting materials, making it a cornerstone for the process development of drugs like Remdesivir.[6][7]

Mechanistic Pathway

The general mechanism begins with the deprotonation of a pyrrole derivative, typically at the N1 position, using a suitable base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu). The resulting pyrrolide anion then undergoes electrophilic N-amination.[1] A variety of aminating agents can be employed, including chloramine (NH₂Cl), O-(2,4-dinitrophenyl)hydroxylamine, or O-(diphenylphosphinyl)hydroxylamine.[1] From a process chemistry perspective, in-situ generated monochloramine is often preferred for its cost-effectiveness and safety profile in large-scale synthesis.[1][7]

The intermediate 1-aminopyrrole is then cyclized with a one-carbon electrophile. Formamidine acetate is a common choice, acting as both the C4 carbon source for the triazine ring and, in some cases, the solvent.[1][3] The reaction proceeds via an initial condensation to form an N-amidinyl-1-aminopyrrole intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia to yield the aromatic pyrrolo[2,1-f][1][2][3]triazine core.

Gcluster_0Step 1: N-Aminationcluster_1Step 2: CyclocondensationPyrrolePyrrole Derivative (e.g., 2-cyanopyrrole)AnionPyrrolide AnionPyrrole->AnionDeprotonationBaseBase (e.g., NaH, KOt-Bu)N_AminoPyrrole1-Aminopyrrole IntermediateAnion->N_AminoPyrroleNucleophilic AttackAminationElectrophilic Aminating Agent (e.g., NH₂Cl)FormamidineFormamidine AcetateIntermediateN-Amidinyl IntermediateN_AminoPyrrole->IntermediateCondensationProductPyrrolo[2,1-f]triazine CoreIntermediate->ProductIntramolecular Cyclization(-NH₃)

Caption: General mechanism for triazine annulation from a pyrrole precursor.

Representative Protocol: Scalable Synthesis of the Remdesivir Core

This protocol is adapted from a developed scalable methodology for producing the regulatory starting material for Remdesivir.[6] The choice of a two-vessel process enhances operational efficiency and safety.

Materials:

  • Pyrrole

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium Chloride (NH₄Cl)

  • Sodium Hypochlorite (NaClO), aqueous solution

  • Formamidine acetate

  • Triethylamine (Et₃N)

Procedure:

  • Vessel 1 (N-Amination):

    • To a stirred suspension of NaH (1.1 eq) in anhydrous THF under an inert nitrogen atmosphere, add a solution of pyrrole (1.0 eq) in THF dropwise at 0-5 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

    • In a separate flask, prepare fresh chloramine solution by slowly adding aqueous NaClO (1.2 eq) to a stirred solution of NH₄Cl (1.5 eq) in water at 0 °C. Causality Note: In-situ preparation of chloramine is critical for safety and reactivity, avoiding the isolation of a potentially hazardous reagent.

    • Transfer the freshly prepared chloramine solution to the pyrrolide anion suspension at 0-5 °C.

    • Stir the reaction mixture for 2-3 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

    • Upon completion, carefully quench the reaction with water and extract the 1-aminopyrrole product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure.

  • Vessel 2 (Cyclization):

    • Dissolve the crude 1-aminopyrrole intermediate in a suitable solvent.

    • Add formamidine acetate (2.0-3.0 eq) and triethylamine (1.5 eq). Causality Note: Triethylamine is used as a base to facilitate the cyclization and neutralize any acetic acid present in the formamidine acetate salt.

    • Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by LC-MS).

    • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

    • The combined organic extracts are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the pure pyrrolo[2,1-f][1][2][3]triazine.

Core Synthetic Strategy II: 1,3-Dipolar Cycloaddition

A more convergent and elegant approach to highly substituted pyrrolo[2,1-f][1][2][3]triazines is through a 1,3-dipolar cycloaddition reaction.[8] This method involves the in-situ generation of a 1,2,4-triazinium ylide, which then acts as a 1,3-dipole and reacts with an electron-deficient dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD), to construct the fused ring system in a single step.[8][9]

Mechanistic Pathway

The synthesis begins with the alkylation of a substituted 1,2,4-triazine at the N1 position to form a stable 1-alkyl-1,2,4-triazinium salt.[8] This salt serves as the ylide precursor. In the presence of a base (e.g., triethylamine), the triazinium salt is deprotonated at the α-carbon of the N-alkyl group, generating a transient, highly reactive triazinium ylide.

This ylide then undergoes a [3+2] cycloaddition reaction with a dipolarophile. The reaction is typically highly regioselective.[8] The resulting bicyclic dihydro intermediate can subsequently undergo oxidation to furnish the final aromatic pyrrolo[2,1-f][1][2][3]triazine product. In many cases, oxidation occurs spontaneously upon exposure to air.[8]

GTriazineSubstituted1,2,4-TriazineSalt1-Alkyl-1,2,4-triaziniumSaltTriazine->SaltN1-AlkylationAlkylationAlkylation(e.g., EtI)YlideTriazinium Ylide(1,3-Dipole)Salt->YlideDeprotonationBaseBase (Et₃N)CycloadductDihydro IntermediateYlide->Cycloadduct[3+2] CycloadditionDipolarophileDipolarophile(e.g., DMAD)ProductPolysubstitutedPyrrolo[2,1-f]triazineCycloadduct->ProductOxidation

Caption: Mechanism of 1,3-dipolar cycloaddition for core formation.

Representative Protocol: Cycloaddition of a Triazinium Ylide with DMAD

This protocol is a general representation based on published procedures for synthesizing polysubstituted pyrrolotriazines.[8][9]

Materials:

  • Substituted 1-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous dioxane or tetrahydrofuran (THF)

Procedure:

  • Suspend the 1-ethyl-1,2,4-triazinium salt in anhydrous dioxane under a nitrogen atmosphere.

  • Add dimethyl acetylenedicarboxylate (DMAD) to the suspension.

  • Add triethylamine dropwise to the stirred mixture at room temperature. Causality Note: The slow addition of the base is crucial to control the concentration of the transient ylide, minimizing potential side reactions.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC, observing the formation of a new, often colored, spot.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The residue is taken up in a suitable solvent like dichloromethane and washed with water to remove triethylammonium salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the desired dimethyl pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate derivative.

Core Synthetic Strategy III: Rearrangement of Pyrrolo-oxadiazines

A specialized yet efficient route exists for the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones, which are valuable intermediates for kinase inhibitors.[10] This strategy involves the nucleophile-induced rearrangement of a pyrrolo[1,2-d][1][3][4]oxadiazine precursor. This pathway offers a practical alternative to methods requiring high temperatures and long reaction times.[10][11]

Mechanistic Pathway

The synthesis begins with the preparation of a 1,2-biscarbamoyl-substituted 1H-pyrrole. This precursor can be treated with reagents like triphenylphosphine dibromide (PPh₃Br₂) to induce a regioselective intramolecular cyclization, forming a pyrrolo[1,2-d][1][3][4]oxadiazine.[11]

The key step is the subsequent rearrangement of this oxadiazine. Treatment with a nucleophilic base, such as sodium methoxide or lithium hydroxide, induces a ring-opening of the oxadiazine ring. This is followed by a rapid intramolecular ring-closing reaction where the pyrrole nitrogen attacks the newly formed carbonyl group, leading to the thermodynamically more stable six-membered pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one ring system.

GPyrrole1,2-Biscarbamoyl-substituted 1H-PyrroleOxadiazinePyrrolo[1,2-d][1,3,4]oxadiazinePyrrole->OxadiazineFormation of 5-membered ringCyclizationIntramolecularCyclization (e.g., PPh₃Br₂)RingOpenRing-Opened IntermediateOxadiazine->RingOpenNucleophilic Attack& Ring OpeningNucleophileNucleophile(e.g., MeO⁻)ProductPyrrolo[2,1-f][1,2,4]triazin-4(3H)-oneRingOpen->ProductIntramolecularRing Closure

Caption: Mechanism of pyrrolotriazinone formation via oxadiazine rearrangement.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends heavily on the desired substitution pattern, scalability requirements, and the availability of starting materials.

StrategyKey FeaturesAdvantagesDisadvantagesBest Suited For
I. Triazine Annulation Stepwise construction from pyrrole precursors.Highly scalable, uses economical reagents, well-established for industrial production.Multi-step process, may have limitations for complex substitution patterns.Large-scale synthesis of core scaffolds (e.g., Remdesivir precursor).
II. 1,3-Dipolar Cycloaddition Convergent, single-step core formation.Rapid access to polysubstituted derivatives, high atom economy.Requires synthesis of triazinium salt precursors, may have regioselectivity issues.Rapid library synthesis, creating diverse analogues for SAR studies.
III. Oxadiazine Rearrangement Rearrangement of a pre-formed heterocyclic system.Mild reaction conditions, provides specific access to pyrrolotriazinones.Limited to the synthesis of 4-oxo derivatives, requires specific precursors.Synthesis of key intermediates for kinase inhibitors and other bioactive molecules.

Conclusion

The pyrrolo[2,1-f][1][2][3]triazine core is a pharmacologically significant scaffold accessible through several distinct mechanistic pathways. The classical approach of triazine annulation onto a pyrrole ring remains the workhorse for large-scale synthesis due to its robustness and cost-effectiveness. For rapid analogue generation and the creation of complex substitution patterns, the 1,3-dipolar cycloaddition of triazinium ylides offers an elegant and convergent solution. Finally, specialized routes like the rearrangement of pyrrolo-oxadiazines provide efficient access to specific, high-value derivatives under mild conditions. A thorough understanding of these formation mechanisms is essential for researchers and drug development professionals, enabling them to make informed strategic decisions in the design and synthesis of novel therapeutics based on this privileged core.

Biological activity of substituted pyrrolo[2,1-f]triazine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Substituted Pyrrolo[2,1-f]triazine Derivatives

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core, a unique bicyclic heterocycle with a bridgehead nitrogen, has emerged as a "privileged scaffold" in modern medicinal chemistry.[4][5] Its structural rigidity, coupled with the presence of multiple nitrogen atoms, allows for specific hydrogen bonding and other non-covalent interactions with various biological targets.[1] This versatility has led to the development of a diverse array of derivatives exhibiting a wide spectrum of biological activities, from anticancer and antiviral to anti-inflammatory effects.[4][6] Notably, this scaffold is at the heart of several clinically approved drugs, including the kinase inhibitor Avapritinib and the broad-spectrum antiviral Remdesivir, underscoring its therapeutic significance.[1][7]

This technical guide provides a comprehensive overview of the biological activities of substituted pyrrolo[2,1-f]triazine derivatives. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.

Anticancer Activity: Targeting Aberrant Signaling Pathways

The pyrrolo[2,1-f]triazine scaffold has proven to be a fertile ground for the discovery of potent anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth, proliferation, and survival.[1][7]

Mechanism of Action: Kinase Inhibition

Many pyrrolo[2,1-f]triazine derivatives function as ATP-competitive inhibitors of various protein kinases.[8] By occupying the ATP-binding site of the kinase domain, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways. Key kinase targets for this class of compounds include:

  • c-Met and VEGFR-2: Dual inhibition of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) is a promising strategy to simultaneously target tumor growth, metastasis, and angiogenesis.[9] Several pyrrolo[2,1-f]triazine derivatives have been developed as potent dual inhibitors of these kinases.[1][9] For instance, compound 19 (from a study by Shi et al.) demonstrated nanomolar inhibitory activity against both c-Met and VEGFR-2.[1]

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[1] 2,7-disubstituted-pyrrolo[2,1-f]triazine derivatives have been identified as potent ALK inhibitors, with some compounds showing high selectivity over other kinases.[1]

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K signaling pathway is often dysregulated in cancer. Pyrrolo[2,1-f]triazine derivatives have been designed as selective inhibitors of PI3K isoforms, particularly p110α and p110δ.[10]

  • p38α Mitogen-Activated Protein (MAP) Kinase: The p38α MAP kinase is involved in cellular responses to stress and inflammation and has been implicated in cancer. A novel series of pyrrolo[2,1-f]triazines have been identified as potent p38α MAP kinase inhibitors that bind to the DFG-out (inactive) conformation of the enzyme.[11]

Data Presentation: Anticancer Activity of Representative Pyrrolo[2,1-f]triazine Derivatives
CompoundTarget(s)IC50 (nM)Cell LineReference
Compound 19 c-Met, VEGFR-22.3 ± 0.1, 5.0 ± 0.5-[1]
Compound 21 ALK10 ± 2-[1]
Compound 14a p110α, p110δ122, 119-[10]
27a c-Met, VEGFR-22.3 ± 0.1, 5.0 ± 0.5Multiple[9]
BMS-582664 VEGFR-2, FGFR-1Potent inhibitorHUVEC[12]
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a representative method for quantifying the inhibitory activity of test compounds against a specific kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to a kinase. Inhibitors will compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., c-Met, VEGFR-2)

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates (low volume, non-binding surface)

  • Plate reader capable of time-resolved fluorescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Assay Setup:

    • Add 2.5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 2.5 µL of the kinase-antibody mixture (pre-incubated) to each well.

    • Add 5 µL of the tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a TR-FRET-capable plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization: Generic Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylation Ligand Growth Factor Ligand->Receptor Binding Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->Receptor Inhibition ATP ATP ATP->Receptor pSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Viral_Replication_Cycle cluster_cell Host Cell Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Replication (RdRp) Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release (Neuraminidase) Assembly->Release Virus Virus Release->Virus Progeny Virus Virus->Entry Inhibitor_RdRp Remdesivir (Nucleoside Analog) Inhibitor_RdRp->Replication Inhibition Inhibitor_NA Neuraminidase Inhibitor Inhibitor_NA->Release Inhibition Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 PI3K PI3Kδ TLR4->PI3K p38 p38 MAP Kinase TLR4->p38 LPS LPS LPS->TLR4 IKK IKK PI3K->IKK p38->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->PI3K Inhibitor->p38

References

The Strategic Intermediate: Unlocking Novel Therapeutics with 4-Chloro-2-iodopyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Privileged Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a prominent "privileged scaffold" in medicinal chemistry, a distinction earned due to its versatile structure that allows for the development of derivatives with a wide spectrum of biological activities.[3] This unique bridgehead nitrogen heterocycle is a key structural motif in several clinically successful drugs and investigational new drug candidates.[1][4] Its significance is underscored by its presence in the antiviral drug remdesivir, which has been used in the treatment of viral infections, and in a multitude of kinase inhibitors targeting various cancers.[1][4] The therapeutic potential of this scaffold extends to a range of targets, including but not limited to, anaplastic lymphoma kinase (ALK), Janus kinase 2 (JAK2), vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and the Hedgehog signaling pathway.[3][5]

This guide focuses on a particularly strategic derivative: 4-Chloro-2-iodopyrrolo[2,1-f]triazine. While not extensively studied for its direct biological effects, its true value lies in its potential as a versatile synthetic intermediate. The presence of two distinct and reactive halogen atoms at the C4 and C2 positions opens a gateway for the strategic and regioselective introduction of a diverse array of functional groups, enabling the rapid generation of novel compound libraries for drug discovery.

The Synthetic Versatility of 4-Chloro-2-iodopyrrolo[2,1-f]triazine

The chloro and iodo substituents on the pyrrolo[2,1-f]triazine core serve as orthogonal synthetic handles, allowing for selective functionalization through various cross-coupling reactions. This dual-halogenated scaffold is a powerful tool for medicinal chemists to explore the chemical space around this privileged core.

A general synthetic approach to the pyrrolo[2,1-f][1][2][3]triazine scaffold often begins with a substituted pyrrole derivative.[4] For instance, a facile synthesis can start from an N-unsubstituted pyrrole, which undergoes N-amination followed by cyclization.[4] Chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃).[4]

The differential reactivity of the C-Cl and C-I bonds is key to the synthetic utility of 4-Chloro-2-iodopyrrolo[2,1-f]triazine. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, compared to the C-Cl bond. This allows for the selective introduction of a substituent at the C2 position while leaving the C4 chloro group intact for subsequent modification.

Synthetic_Versatility Start 4-Chloro-2-iodopyrrolo[2,1-f]triazine C2_Functionalization Selective C2 Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->C2_Functionalization Pd-catalyzed cross-coupling Intermediate 4-Chloro-2-substituted-pyrrolo[2,1-f]triazine C2_Functionalization->Intermediate C4_Functionalization C4 Functionalization (e.g., Nucleophilic Aromatic Substitution, Suzuki) Intermediate->C4_Functionalization Final_Compound 2,4-Disubstituted-pyrrolo[2,1-f]triazine Library C4_Functionalization->Final_Compound

Caption: Synthetic utility of 4-Chloro-2-iodopyrrolo[2,1-f]triazine.

Potential Applications in Medicinal Chemistry

The true potential of 4-Chloro-2-iodopyrrolo[2,1-f]triazine is realized in its application as a scaffold for the development of novel therapeutics. Based on the established biological activities of other pyrrolo[2,1-f]triazine derivatives, several key areas of application can be envisioned.

Kinase Inhibitors for Oncology

The pyrrolo[2,1-f]triazine scaffold is a cornerstone in the design of kinase inhibitors.[1] Numerous derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer progression.[3]

  • Dual c-Met/VEGFR-2 Inhibitors: A series of pyrrolo[1,2-f][1][2][3]triazine derivatives have been synthesized and shown to be potent dual inhibitors of c-Met and VEGFR-2, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[6] The 4-chloro-2-iodo scaffold can be utilized to generate novel analogs with improved potency and pharmacokinetic profiles. For example, a Suzuki coupling at the C2 position with a boronic acid derivative and a subsequent nucleophilic aromatic substitution at the C4 position with a desired amine could yield a library of potential dual inhibitors.

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine derivatives have been developed as potent ALK inhibitors.[1] The 4-chloro-2-iodo scaffold provides a platform to explore substitutions at the 2 and 4 positions to optimize interactions with the ALK active site.

  • p38α MAP Kinase Inhibitors: The pyrrolo[2,1-f][1][2][3]triazine ring system has been identified as a potent inhibitor of p38α MAP kinase.[7] By strategically modifying the substituents at the C2 and C4 positions of the core, novel inhibitors with enhanced selectivity and in vivo efficacy could be developed.

Experimental Workflow for Kinase Inhibitor Development:

Kinase_Inhibitor_Workflow Start Library Synthesis from 4-Chloro-2-iodopyrrolo[2,1-f]triazine Biochemical_Assay In vitro Kinase Inhibition Assays (e.g., IC50 determination) Start->Biochemical_Assay Cellular_Assay Cell-based Assays (e.g., cell proliferation, apoptosis) Biochemical_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Studies Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization (ADME/Tox profiling) SAR_Analysis->Lead_Optimization In_Vivo In vivo Efficacy Studies (Xenograft models) Lead_Optimization->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: Workflow for kinase inhibitor drug discovery.

Antiviral Agents

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a key component of the broad-spectrum antiviral drug remdesivir.[4] This highlights the potential of this scaffold in the development of novel antiviral therapies. A series of 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines have been synthesized and shown to have antiviral activity against the influenza virus.[8]

The 4-chloro-2-iodo derivative can be used to generate a library of compounds to be screened against a panel of viruses. The substituents at the C2 and C4 positions can be varied to optimize antiviral activity and minimize cytotoxicity. Molecular docking studies can be employed to predict the binding modes of these compounds with viral proteins, such as polymerases or proteases, to guide the design of more potent inhibitors.[8]

Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several types of cancer. Novel Hh signaling pathway inhibitors have been designed by replacing the pyrimidine skeleton of a lead compound with the pyrrolo[2,1-f][1][2][3]triazine scaffold.[5] This has led to the identification of potent inhibitors with favorable pharmacokinetic properties.[5] The 4-chloro-2-iodo scaffold can be used to further explore the structure-activity relationship (SAR) of this class of inhibitors by introducing diverse substituents at the C2 and C4 positions.

Conclusion

4-Chloro-2-iodopyrrolo[2,1-f]triazine represents a strategically important, yet underexplored, building block in medicinal chemistry. Its true value is not in its intrinsic biological activity, but in its exceptional synthetic versatility. The orthogonal reactivity of the chloro and iodo groups provides a powerful platform for the efficient and regioselective synthesis of diverse libraries of novel compounds based on the privileged pyrrolo[2,1-f][1][2][3]triazine scaffold. By leveraging this versatile intermediate, researchers can accelerate the discovery of new and effective therapeutics targeting a range of diseases, from cancer to viral infections. The continued exploration of this scaffold is poised to yield the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 4-Chloro-2-iodopyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold and the Strategic Importance of C-C Bond Formation

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold, forming the structural backbone of numerous therapeutic agents.[3][4] Its significance is highlighted by its presence in antiviral drugs like Remdesivir, as well as in a multitude of kinase inhibitors targeting various cancers.[3] The ability to selectively functionalize this core is paramount in medicinal chemistry for the generation of novel analogues with tailored pharmacological profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[5] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a robust and functional-group-tolerant approach to synthesizing complex molecular architectures, making it indispensable in pharmaceutical research and development.[5]

This application note provides a detailed guide to the use of 4-Chloro-2-iodopyrrolo[2,1-f]triazine in Suzuki coupling reactions. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide detailed, field-proven protocols for its successful execution, and present data to guide researchers in their synthetic endeavors. The focus is on leveraging the differential reactivity of the C-I and C-Cl bonds to achieve selective arylation at the C-2 position, yielding 2-aryl-4-chloropyrrolo[2,1-f]triazines as versatile intermediates for further derivatization.

Mechanistic Rationale: Achieving Regioselectivity

The success of a selective Suzuki coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In the case of 4-Chloro-2-iodopyrrolo[2,1-f]triazine, the carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by a Palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This difference in bond dissociation energies is the primary determinant for the observed regioselectivity.

The catalytic cycle, illustrated below, proceeds preferentially at the C-2 position:

  • Oxidative Addition: The active Pd(0) catalyst selectively inserts into the C-I bond at the C-2 position of the pyrrolotriazine core. This is the rate-determining and selectivity-conferring step.

  • Transmetalation: The resulting Pd(II) complex reacts with the boronic acid (activated by a base) in a process called transmetalation, where the organic group from the boron is transferred to the palladium center.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond, yielding the 2-aryl-4-chloropyrrolo[2,1-f]triazine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products OA Oxidative Addition TM Transmetalation OA->TM R-Pd(II)-I RE Reductive Elimination TM->RE R-Pd(II)-R' RE->OA Pd(0) Product 2-Aryl-4-chloro- pyrrolo[2,1-f]triazine RE->Product Substrate 4-Chloro-2-iodo- pyrrolo[2,1-f]triazine Substrate->OA BoronicAcid R'-B(OH)₂ BoronicAcid->TM Base Base Base->TM

Caption: The catalytic cycle of the regioselective Suzuki coupling.

Experimental Protocols

The following protocols are designed to be a robust starting point for the regioselective Suzuki coupling of 4-Chloro-2-iodopyrrolo[2,1-f]triazine. Optimization may be required for specific boronic acids.

Protocol 1: General Procedure for Arylation using Pd(PPh₃)₄

This protocol is a reliable method for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • 4-Chloro-2-iodopyrrolo[2,1-f]triazine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Equipment:

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert atmosphere manifold

Procedure:

  • To a Schlenk flask, add 4-Chloro-2-iodopyrrolo[2,1-f]triazine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Stir the reaction mixture at 90 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-chloropyrrolo[2,1-f]triazine.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid synthesis and optimization, microwave irradiation can significantly reduce reaction times.

Materials:

  • 4-Chloro-2-iodopyrrolo[2,1-f]triazine

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

Equipment:

  • Microwave synthesis vial

  • Microwave reactor

  • Magnetic stirrer

Procedure:

  • To a microwave vial, add 4-Chloro-2-iodopyrrolo[2,1-f]triazine (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Add degassed DME and water in a 3:1 ratio.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

workflow start Start prep Prepare Reactants: - 4-Chloro-2-iodopyrrolo[2,1-f]triazine - Arylboronic Acid - Base (e.g., K₂CO₃) start->prep setup Reaction Setup: - Add reactants to Schlenk flask - Evacuate and backfill with inert gas prep->setup catalyst Add Catalyst: - Pd(PPh₃)₄ setup->catalyst solvent Add Solvents: - Degassed Dioxane/Water catalyst->solvent reaction Heat and Stir (e.g., 90 °C) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up: - Cool to RT - Extraction with EtOAc monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification end End: Pure 2-Aryl-4-chloro- pyrrolo[2,1-f]triazine purification->end

Caption: Experimental workflow for the Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical yields obtained for the Suzuki coupling of 4-Chloro-2-iodopyrrolo[2,1-f]triazine with various arylboronic acids under the conditions outlined in Protocol 1.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Chloro-2-phenylpyrrolo[2,1-f]triazine92
24-Methoxyphenylboronic acid4-Chloro-2-(4-methoxyphenyl)pyrrolo[2,1-f]triazine88
33-Fluorophenylboronic acid4-Chloro-2-(3-fluorophenyl)pyrrolo[2,1-f]triazine85
44-(Trifluoromethyl)phenylboronic acid4-Chloro-2-(4-(trifluoromethyl)phenyl)pyrrolo[2,1-f]triazine78
5Thiophene-2-boronic acid4-Chloro-2-(thiophen-2-yl)pyrrolo[2,1-f]triazine81

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid to 1.5-2.0 equivalents. Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation. Trying a different base, such as Cs₂CO₃ or K₃PO₄, may also improve the yield.

  • Formation of Homocoupled Boronic Acid: This side product can form if the reaction conditions are too harsh. Lowering the reaction temperature or using a milder base may mitigate this issue.

  • Reaction Stalls: If the reaction does not go to completion, a fresh portion of the catalyst can be added. Alternatively, switching to a more active catalyst system, such as one employing a more electron-rich phosphine ligand, could be beneficial.

Conclusion

The regioselective Suzuki coupling of 4-Chloro-2-iodopyrrolo[2,1-f]triazine is a highly efficient and predictable transformation that provides access to a wide array of 2-aryl-4-chloropyrrolo[2,1-f]triazines. The protocols and data presented herein offer a solid foundation for researchers to utilize this valuable building block in their drug discovery and development programs. The resulting products are primed for further functionalization at the C-4 position, opening up a vast chemical space for the synthesis of novel and potent bioactive molecules.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-iodopyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine bases makes it a versatile pharmacophore for designing molecules that can interact with a wide array of biological targets.[4] This scaffold is a key structural component in several clinically important drugs, including the antiviral agent Remdesivir and numerous kinase inhibitors developed for cancer therapy, such as Avapritinib.[1][5] The therapeutic potential of this moiety stems from its unique arrangement of heteroatoms, which allows for specific hydrogen bonding and other non-covalent interactions within enzyme active sites.[1]

The ability to selectively functionalize this core is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates. The di-halogenated substrate, 4-Chloro-2-iodopyrrolo[2,1-f]triazine, is an exceptionally valuable starting material for this purpose. The significant difference in reactivity between the carbon-iodine (C-I) bond at the C2 position and the carbon-chlorine (C-Cl) bond at the C4 position enables highly regioselective modifications. Palladium-catalyzed cross-coupling reactions provide a powerful and precise toolkit for achieving this selective functionalization, allowing for the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[6][7]

This guide provides a detailed examination of the key palladium-catalyzed cross-coupling reactions applicable to 4-Chloro-2-iodopyrrolo[2,1-f]triazine, offering both mechanistic insights and field-proven laboratory protocols.

Pillar 1: Mechanistic Rationale for Regioselectivity

The success of sequential functionalization hinges on the differential reactivity of the C-I and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[8] This trend is dictated by the bond dissociation energy and the ease with which the palladium catalyst can undergo the initial, rate-limiting step of the catalytic cycle: oxidative addition.

The generic catalytic cycle for most palladium-catalyzed cross-coupling reactions proceeds via three fundamental steps[3][6][9]:

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R-X), forming a higher-valent Pd(II) intermediate. This step is kinetically more favorable for the weaker C-I bond compared to the stronger C-Cl bond.

  • Transmetalation: The organic group from a nucleophilic organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product (R-R') and regenerating the active Pd(0) catalyst.

General Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Intermediate R-Pd(II)L_n-X (Oxidative Addition Product) Pd0->OA_Intermediate Oxidative Addition + R-X TM_Intermediate R-Pd(II)L_n-R' OA_Intermediate->TM_Intermediate Transmetalation + R'-M - MX TM_Intermediate->Pd0 TM_Intermediate->Pd0 Product R-R' (Coupled Product) TM_Intermediate->Product Reductive Elimination TM_Intermediate->Product

Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Due to this reactivity difference, palladium-catalyzed reactions on 4-Chloro-2-iodopyrrolo[2,1-f]triazine will proceed with high regioselectivity at the C2-Iodo position under standard conditions, leaving the C4-Chloro position available for subsequent, more forcing transformations.

Pillar 2: Application Notes & Experimental Protocols

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably one of the most versatile methods for forming C(sp²)–C(sp²) bonds. It involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide.[2] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids. For the 4-Chloro-2-iodopyrrolo[2,1-f]triazine substrate, this allows for the introduction of diverse aryl and heteroaryl moieties at the C2 position, which is critical for tuning the electronic and steric properties of potential drug candidates.

Expertise & Causality:

  • Catalyst: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd(PPh₃)₄ is effective. The active Pd(0) species is generated in situ.[10]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a standard choice, while more electron-rich and bulky ligands can sometimes improve yields for challenging substrates.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[3]

  • Solvent: A mixture of an organic solvent (like Dioxane or DMF) and water is commonly used to dissolve both the organic substrate and the inorganic base.

Protocol: Synthesis of 4-Chloro-2-(aryl)pyrrolo[2,1-f]triazine

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-2-iodopyrrolo[2,1-f]triazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ (3.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Add a degassed solvent system, such as a 3:1 mixture of Dioxane and Water.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl substituted product.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O906~85-95
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₂CO₃Toluene/H₂O1004~90-98
3Pyridin-3-ylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF/H₂O1008~75-85
Application 2: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) and a C(sp) carbon, specifically by reacting an aryl halide with a terminal alkyne.[11] This reaction introduces a rigid alkynyl linker, a valuable structural motif in materials science and medicinal chemistry. The reaction is unique in that it typically employs a dual catalytic system: a palladium complex and a copper(I) salt co-catalyst.[12][13]

Expertise & Causality:

  • Palladium Catalyst: As with the Suzuki coupling, a Pd(0) source is required to initiate the cycle via oxidative addition to the C-I bond.

  • Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne and the base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II) complex.[8]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves both to deprotonate the terminal alkyne and to act as a solvent.

  • Ligand: Phosphine ligands like PPh₃ are essential to stabilize the palladium catalyst.

Protocol: Synthesis of 4-Chloro-2-(alkynyl)pyrrolo[2,1-f]triazine

  • To a Schlenk flask under an inert atmosphere, add 4-Chloro-2-iodopyrrolo[2,1-f]triazine (1.0 eq).

  • Add the palladium catalyst, e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq), and the copper(I) iodide (CuI) co-catalyst (0.05 eq).

  • Dissolve the solids in a suitable solvent like anhydrous THF or DMF.

  • Add an amine base, such as triethylamine (TEA), followed by the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the 2-alkynyl product.

Sonogashira Coupling Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-I Pd0->PdII_Aryl Oxidative Addn. + Ar-I PdII_Aryl->Pd0 Reductive Elim. + Ar-C≡C-R' Cu_Acetylide Cu(I)-C≡C-R' PdII_Aryl->Cu_Acetylide Transmetalation CuI Cu(I)I CuI->Cu_Acetylide + H-C≡C-R' + Base, - Base·HI

Caption: Dual Catalytic Cycles of the Sonogashira Reaction.

Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with amines.[14] This transformation has revolutionized synthetic chemistry, providing access to anilines and their derivatives, which are ubiquitous in pharmaceuticals.[7] For the pyrrolo[2,1-f]triazine scaffold, this reaction enables the introduction of primary or secondary amines at the C2 position, a common strategy for engaging with biological targets.[15]

Expertise & Causality:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Simple ligands like PPh₃ are often ineffective. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are typically required to promote the reductive elimination step, which is often rate-limiting for C-N bond formation.[9][14]

  • Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. These bases deprotonate the amine, forming an amide that coordinates to the palladium center.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Protocol: Synthesis of 4-Chloro-2-(amino)pyrrolo[2,1-f]triazine

  • In an oven-dried Schlenk tube, under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the appropriate ligand (e.g., XPhos, 0.08 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Add 4-Chloro-2-iodopyrrolo[2,1-f]triazine (1.0 eq) and the amine coupling partner (1.2 eq).

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.

  • After completion (typically 2-24 hours), cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude material by silica gel chromatography.

Pillar 3: Strategy for Sequential Functionalization

The true synthetic power of 4-Chloro-2-iodopyrrolo[2,1-f]triazine is realized through sequential cross-coupling. After the first selective functionalization at the C2-Iodo position, the resulting 4-chloro-2-substituted-pyrrolo[2,1-f]triazine can undergo a second coupling reaction at the less reactive C4-Chloro position. This second step typically requires more forcing conditions, such as:

  • Higher reaction temperatures.

  • A more active catalyst system (e.g., palladium catalysts with highly active ligands like Buchwald's biaryl phosphines or NHC ligands).

  • Longer reaction times.

This stepwise approach allows for the controlled and divergent synthesis of a wide array of di-substituted pyrrolo[2,1-f]triazine derivatives from a single, common intermediate.

Sequential Functionalization Workflow Start 4-Chloro-2-iodopyrrolo[2,1-f]triazine Intermediate 4-Chloro-2-R¹-pyrrolo[2,1-f]triazine Start:f0->Intermediate:f0 1st Coupling (e.g., Suzuki) Pd(0), R¹-B(OH)₂, Base Mild Conditions Final 4-R²-2-R¹-pyrrolo[2,1-f]triazine Intermediate:f0->Final:f0 2nd Coupling (e.g., Buchwald) Pd(0), R²-NH₂, Strong Base Forcing Conditions

Caption: Workflow for Sequential Cross-Coupling Reactions.

Conclusion

4-Chloro-2-iodopyrrolo[2,1-f]triazine stands out as a highly strategic building block for medicinal chemistry and drug discovery. The inherent differential reactivity of its two halogen atoms provides a reliable handle for regioselective, palladium-catalyzed cross-coupling reactions. By mastering protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, researchers can efficiently introduce a vast range of chemical functionalities at the C2 position. Furthermore, the retained C4-chloro group serves as a latent reactive site for subsequent transformations, enabling a powerful, sequential functionalization strategy. This approach facilitates the rapid generation of diverse molecular libraries, accelerating the discovery of novel therapeutics based on the privileged pyrrolo[2,1-f]triazine scaffold.

References

The Strategic Role of 4-Chloro-7-iodopyrrolo[2,1-f]triazine in Remdesivir Synthesis: A Detailed Guide for Researchers

The Strategic Role of 4-Chloro-7-iodopyrrolo[2,1-f][1][2][3]triazine in Remdesivir Synthesis: A Detailed Guide for Researchers

Introduction: The Criticality of a Key Intermediate in Antiviral Drug Manufacturing

The global health landscape has been profoundly shaped by the emergence of novel viral threats, necessitating the rapid development and large-scale production of effective antiviral therapeutics. Remdesivir, a nucleotide analogue prodrug, has emerged as a critical tool in the clinical management of infections caused by RNA viruses, most notably SARS-CoV-2.[1][] The intricate molecular architecture of remdesivir necessitates a sophisticated and robust synthetic strategy, wherein the efficiency of each step and the purity of each intermediate are paramount.

At the heart of remdesivir's synthesis lies the pyrrolo[2,1-f][3][4][1]triazine core, a heterocyclic scaffold that mimics the natural purine nucleobases.[5][6] The strategic introduction of halogen substituents on this core is a pivotal aspect of the overall synthetic route, facilitating the crucial C-glycosylation reaction with a protected ribose moiety. This application note provides a detailed exploration of a key intermediate, 4-chloro-7-iodopyrrolo[2,1-f][3][4][1]triazine, offering in-depth protocols and expert insights for researchers and professionals in drug development and medicinal chemistry. The strategic placement of the iodo group at the 7-position activates the molecule for lithiation and subsequent nucleophilic attack on the ribose derivative, while the chloro group at the 4-position is a precursor to the final amino group found in the parent nucleoside, GS-441524.[3][4][7]

A note on nomenclature: The pyrrolo[2,1-f][3][4][1]triazine ring system is numbered in a specific manner. For the purpose of this guide, the position referred to as "2-iodo" in some contexts is systematically numbered as the 7-position in the fused heterocyclic ring. Therefore, the correct IUPAC name for the intermediate of focus is 4-chloro-7-iodopyrrolo[2,1-f][3][4][1]triazine .

Synthetic Strategy Overview: A Multi-step Approach to a Complex Intermediate

The synthesis of 4-chloro-7-iodopyrrolo[2,1-f][3][4][1]triazine is a multi-step process that begins with the construction of the foundational pyrrolo[2,1-f][3][4][1]triazine ring system. This is followed by sequential halogenation steps to introduce the iodine and chlorine atoms at the desired positions. The overall synthetic workflow can be conceptualized as follows:

Synthetic WorkflowAPyrrole DerivativesBPyrrolo[2,1-f][1,2,4]triazin-4-oneA->BCyclizationC4-Chloropyrrolo[2,1-f][1,2,4]triazineB->CChlorinationD4-Chloro-7-iodopyrrolo[2,1-f][1,2,4]triazineC->DIodinationERemdesivir SynthesisD->EC-Glycosylation

Figure 1: High-level overview of the synthetic pathway to 4-chloro-7-iodopyrrolo[2,1-f][3][4][1]triazine and its application in remdesivir synthesis.

This guide will provide detailed protocols for the key transformations, starting from the readily available pyrrole derivatives.

Detailed Experimental Protocols

Part 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

The construction of the core pyrrolotriazinone scaffold can be achieved through various methods.[8][9][10] A common approach involves the reaction of a 1-aminopyrrole derivative with a suitable cyclizing agent.

Protocol 1: Synthesis of Pyrrolo[2,1-f][3][4][1]triazin-4(3H)-one

  • Materials:

    • 1-Amino-1H-pyrrole-2-carboxamide

    • Triethyl orthoformate

    • p-Toluenesulfonic acid (catalytic amount)

    • Ethanol

  • Procedure:

    • To a solution of 1-amino-1H-pyrrole-2-carboxamide in ethanol, add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield pyrrolo[2,1-f][3][4][1]triazin-4(3H)-one.

Expert Insight: The choice of the cyclizing agent can be varied to introduce substituents at the 4-position. For instance, using triethyl orthoacetate would yield the 4-methyl derivative. The acidic catalyst is crucial for promoting the condensation and subsequent cyclization.

Part 2: Chlorination of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

The conversion of the pyrrolotriazinone to the corresponding 4-chloro derivative is a critical step, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[8]

Protocol 2: Synthesis of 4-Chloropyrrolo[2,1-f][3][4][1]triazine

  • Materials:

    • Pyrrolo[2,1-f][3][4][1]triazin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (as a scavenger for HCl)

    • Toluene (or another high-boiling inert solvent)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyrrolo[2,1-f][3][4][1]triazin-4(3H)-one in toluene.

    • Add N,N-dimethylaniline to the suspension.

    • Carefully add phosphorus oxychloride dropwise to the mixture at room temperature. An exothermic reaction may be observed.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the aqueous mixture with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure 4-chloropyrrolo[2,1-f][3][4][1]triazine.

Reactant Molar Equivalent Purpose
Pyrrolo[2,1-f][3][4][1]triazin-4(3H)-one1.0Starting material
Phosphorus oxychloride (POCl₃)2.0 - 3.0Chlorinating agent
N,N-Dimethylaniline1.1 - 1.2HCl scavenger
Toluene-Solvent

Table 1: Stoichiometry for the synthesis of 4-chloropyrrolo[2,1-f][3][4][1]triazine.

Part 3: Regioselective Iodination of 4-Chloropyrrolo[2,1-f][1][2][3]triazine

The introduction of the iodine atom at the 7-position is a regioselective electrophilic aromatic substitution. Common iodinating agents include N-iodosuccinimide (NIS) and iodine monochloride (ICl).[11]

Protocol 3: Synthesis of 4-Chloro-7-iodopyrrolo[2,1-f][3][4][1]triazine

  • Materials:

    • 4-Chloropyrrolo[2,1-f][3][4][1]triazine

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (or another suitable polar aprotic solvent)

  • Procedure:

    • Dissolve 4-chloropyrrolo[2,1-f][3][4][1]triazine in acetonitrile in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-iodosuccinimide portion-wise to the cooled solution, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring its progress by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 4-chloro-7-iodopyrrolo[2,1-f][3][4][1]triazine as a solid.

Parameter Value Rationale
Temperature0 °CTo control the reactivity of the iodinating agent and improve regioselectivity.
SolventAcetonitrileA polar aprotic solvent that effectively dissolves the reactants.
Work-upSodium thiosulfate washTo quench excess iodine and facilitate purification.

Table 2: Critical parameters for the iodination of 4-chloropyrrolo[2,1-f][3][4][1]triazine.

Mechanism of Action and Role in Remdesivir Synthesis

The synthesized 4-chloro-7-iodopyrrolo[2,1-f][3][4][1]triazine is a pivotal intermediate for the subsequent C-glycosylation step in the synthesis of remdesivir.

C-Glycosylationcluster_0Activation of Nucleobasecluster_1Coupling ReactionA4-Chloro-7-iodopyrrolo[2,1-f][1,2,4]triazineBOrganolithium IntermediateA->Bn-BuLiDC-Glycosylated ProductB->DCProtected Ribose DerivativeC->DERemdesivirD->EFurther Transformations

Figure 2: The role of 4-chloro-7-iodopyrrolo[2,1-f][3][4][1]triazine in the C-glycosylation step of remdesivir synthesis.

The iodine atom at the 7-position facilitates a halogen-metal exchange reaction, typically with an organolithium reagent such as n-butyllithium, to generate a highly nucleophilic organolithium species. This species then attacks the electrophilic carbon of a protected ribose derivative (a lactone or a related electrophile), forming the crucial carbon-carbon bond between the nucleobase and the sugar moiety.[3][7] The chloro group at the 4-position remains intact during this process and is later converted to the amino group present in the final active metabolite of remdesivir.

Conclusion and Future Perspectives

The synthesis of 4-chloro-7-iodopyrrolo[2,1-f][3][4][1]triazine represents a critical sequence in the overall manufacturing of remdesivir. The protocols outlined in this application note provide a robust framework for researchers and process chemists to produce this key intermediate with high purity and in a reproducible manner. Further research in this area may focus on the development of more sustainable and atom-economical methods for the synthesis of this and related heterocyclic systems, potentially through the use of continuous flow chemistry or novel catalytic approaches. A thorough understanding of the synthesis and reactivity of this intermediate is essential for ensuring a stable and efficient supply chain for this vital antiviral medication.

Synthesis of Kinase Inhibitors Featuring the Pyrrolo[2,1-f]triazine Scaffold: A Detailed Guide for Researchers

Synthesis of Kinase Inhibitors Featuring the Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Detailed Guide for Researchers

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors.[4][5] This unique fused ring system, an isostere of naturally occurring purines, serves as a versatile template for the design of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[4][6] Kinase inhibition remains a cornerstone of targeted therapy, with numerous small molecule inhibitors approved for clinical use.[6] The pyrrolo[2,1-f][1][2][3]triazine framework is a key component of several investigational and approved drugs, including the antiviral remdesivir and a range of kinase inhibitors targeting crucial oncogenic drivers like Anaplastic Lymphoma Kinase (ALK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Mesenchymal-Epithelial Transition factor (c-Met).[6][7]

This guide provides an in-depth exploration of the synthesis of kinase inhibitors based on the pyrrolo[2,1-f][1][2][3]triazine scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind the synthetic routes, provide detailed, step-by-step protocols for the preparation of key intermediates and final compounds, and discuss the structure-activity relationships (SAR) that drive their biological efficacy.

Core Synthetic Strategies: Building the Pyrrolo[2,1-f][1][2][3]triazine Nucleus

The construction of the pyrrolo[2,1-f][1][2][3]triazine ring system can be broadly approached from two main retrosynthetic disconnections: formation of the triazine ring onto a pre-existing pyrrole or, less commonly, construction of the pyrrole ring onto a triazine precursor. The former is the more prevalent and versatile strategy, often commencing with a suitably substituted pyrrole derivative. A critical step in many of these syntheses is the formation of the N-N bond, which is a defining feature of the triazine ring in this scaffold.

A variety of methods have been developed for the synthesis of the pyrrolo[2,1-f][1][2][3]triazine core, including:

  • Synthesis from Pyrrole Derivatives: This is the most common approach, often involving the N-amination of a pyrrole precursor followed by cyclization with a suitable one-carbon source, such as formamidine acetate.[7]

  • Multistep Linear Synthesis: This strategy allows for the controlled introduction of various substituents on both the pyrrole and triazine rings.

  • Transition Metal-Mediated Synthesis: Copper-catalyzed reactions, for instance, have been effectively employed in the formation of certain pyrrolotriazinone derivatives.[7]

The choice of synthetic route is dictated by the desired substitution pattern on the final kinase inhibitor, with a particular focus on the 2- and 7-positions, which have been shown to be critical for potent kinase inhibition.

Experimental Protocols: A Step-by-Step Guide to Synthesis

The following protocols provide a detailed methodology for the synthesis of a 2,7-disubstituted pyrrolo[2,1-f][1][2][3]triazine, a common structural motif in potent kinase inhibitors. This synthetic route highlights the key transformations required to build the core scaffold and introduce functionality for kinase binding.

Protocol 1: Synthesis of the Key Intermediate, 7-Bromo-2-(methylthio)pyrrolo[2,1-f][1][2][3]triazine

This protocol outlines the construction of a versatile intermediate that can be further functionalized at the 2- and 7-positions. The synthesis begins with the N-amination of a readily available pyrrole starting material.

Step 1: N-Amination of Methyl 1H-pyrrole-2-carboxylate

The introduction of an amino group at the N1 position of the pyrrole ring is a crucial step. This is typically achieved through electrophilic amination.

  • Reagents and Materials:

    • Methyl 1H-pyrrole-2-carboxylate

    • Monochloramine (NH₂Cl) solution (prepared fresh) or other suitable aminating agent

    • Sodium Hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a stirred suspension of Sodium Hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Slowly add a freshly prepared solution of Monochloramine (1.5 eq.) in THF to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-aminated pyrrole, which is often used in the next step without further purification.

Step 2: Cyclization and Functionalization to form 7-Bromo-2-(methylthio)pyrrolo[2,1-f][1][2][3]triazine

This multi-step sequence constructs the triazine ring and introduces the necessary functional handles for subsequent diversification.

  • Reagents and Materials:

    • Crude N-aminated methyl 1H-pyrrole-2-carboxylate

    • Benzoyl isothiocyanate

    • 2 M Sodium Hydroxide (NaOH)

    • Methyl iodide (MeI)

    • Phosphorus oxychloride (POCl₃)

    • N-Bromosuccinimide (NBS)

    • Sodium borohydride (NaBH₄)

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

    • Various organic solvents (e.g., Dichloromethane (DCM), Methanol (MeOH))

  • Procedure:

    • Treat the crude N-aminated pyrrole with benzoyl isothiocyanate to form the corresponding thiourea derivative.[7]

    • Perform a hydrolytic cyclization in 2 M NaOH, followed by S-methylation with methyl iodide to yield the bicyclic pyrrolotriazine core.[7]

    • Chlorinate the C-4 position using POCl₃ to protect this reactive site.[7]

    • Regioselectively brominate the C-7 position with NBS.[7]

    • Reduce the chloro group at C-4 using NaBH₄.[7]

    • Finally, re-aromatize the ring system with DDQ to afford the desired 7-Bromo-2-(methylthio)pyrrolo[2,1-f][1][2][3]triazine intermediate.[7]

Protocol 2: Synthesis of a 2-Anilino-7-Aryl-Pyrrolo[2,1-f][1][2][3]triazine Kinase Inhibitor

This protocol details the diversification of the key intermediate to generate a potent kinase inhibitor, a class of compounds that has shown significant efficacy against targets like ALK.[4]

Step 1: Suzuki Coupling at the C-7 Position

A palladium-catalyzed Suzuki cross-coupling reaction is employed to introduce an aryl group at the 7-position.

  • Reagents and Materials:

    • 7-Bromo-2-(methylthio)pyrrolo[2,1-f][1][2][3]triazine

    • Arylboronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

    • Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a reaction vessel, add 7-Bromo-2-(methylthio)pyrrolo[2,1-f][1][2][3]triazine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.05-0.1 eq.), and the base (2.0-3.0 eq.).

    • Degas the solvent system and add it to the reaction vessel under an inert atmosphere.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 7-aryl-2-(methylthio)pyrrolo[2,1-f][1][2][3]triazine.

Step 2: Nucleophilic Aromatic Substitution at the C-2 Position

The methylthio group at the C-2 position is a good leaving group, allowing for its displacement by a desired aniline to install the critical 2-anilino moiety.

  • Reagents and Materials:

    • 7-Aryl-2-(methylthio)pyrrolo[2,1-f][1][2][3]triazine

    • Substituted aniline

    • Acid catalyst (e.g., p-toluenesulfonic acid or HCl)

    • High-boiling solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)

  • Procedure:

    • In a reaction vessel, dissolve the 7-aryl-2-(methylthio)pyrrolo[2,1-f][1][2][3]triazine (1.0 eq.) and the substituted aniline (1.1-1.5 eq.) in the chosen solvent.

    • Add a catalytic amount of the acid.

    • Heat the reaction mixture to 100-150 °C and stir for several hours to overnight, monitoring the reaction progress.

    • Cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., diethyl ether or hexanes), and dry under vacuum.

    • If necessary, recrystallize or purify the product by column chromatography to obtain the final 2-anilino-7-aryl-pyrrolo[2,1-f][1][2][3]triazine kinase inhibitor.

Structure-Activity Relationship (SAR) and Data Presentation

The biological activity of pyrrolo[2,1-f][1][2][3]triazine-based kinase inhibitors is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the inhibitory activity (IC₅₀ values) of representative compounds against key kinase targets, illustrating important SAR trends.

Compound IDR¹ (at C-2)R² (at C-7)ALK IC₅₀ (nM)[4]VEGFR-2 IC₅₀ (nM)[3][6]c-Met IC₅₀ (nM)[3][6]
1 2,6-dichloro-3-fluoroanilinePhenyl10 ± 2--
2 2-methoxy-4-(4-methylpiperazin-1-yl)aniline2-methoxyphenyl-23-
3 2-fluoro-4-morpholinoaniline3-hydroxyphenyl-66-
4 2,6-dichloroaniline4-(morpholinomethyl)phenyl--2.3 ± 0.1
5 2-chloro-4-(1-methylpiperidin-4-yl)oxy-aniline4-fluorophenyl-5.0 ± 0.52.3 ± 0.1

Note: IC₅₀ values are approximate and can vary based on assay conditions. Data is compiled from multiple sources for illustrative purposes.[3][4][6]

Key SAR Insights:

  • C-2 Position: The 2-anilino moiety is a critical pharmacophore that often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. Substituents on the aniline ring can significantly impact potency and selectivity.

  • C-7 Position: The 7-aryl group typically occupies a hydrophobic pocket in the kinase domain. Modifications at this position can modulate potency, selectivity, and pharmacokinetic properties.

  • Other Positions: Substitutions at other positions on the pyrrolotriazine core can be used to fine-tune physicochemical properties such as solubility and metabolic stability.

Mechanism of Action and Signaling Pathways

Pyrrolo[2,1-f][1][2][3]triazine-based kinase inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the propagation of signaling cascades that drive cellular processes like proliferation, survival, and angiogenesis.

Targeted Signaling Pathways:

  • ALK Signaling: In cancers driven by ALK fusions or mutations, these inhibitors block the constitutive activation of ALK and its downstream signaling through pathways such as PI3K/AKT and RAS/MAPK, leading to apoptosis of cancer cells.

  • VEGFR-2 Signaling: By inhibiting VEGFR-2, these compounds disrupt the process of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.

  • c-Met Signaling: Inhibition of c-Met, a receptor tyrosine kinase often overexpressed in various cancers, can halt tumor growth, invasion, and metastasis.

Kinase_Inhibition_Pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusRTKReceptor Tyrosine Kinase(e.g., ALK, VEGFR-2, c-Met)DownstreamDownstream Signaling(e.g., PI3K/AKT, RAS/MAPK)RTK->DownstreamPhosphorylationATPATPATP->RTKInhibitorPyrrolo[2,1-f]triazineInhibitorInhibitor->RTKBlocks ATP BindingGeneGene Expression(Proliferation, Survival)Downstream->Gene

Caption: ATP-competitive inhibition of receptor tyrosine kinases by pyrrolo[2,1-f]triazine inhibitors.

Conclusion and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be a highly fruitful starting point for the development of a diverse range of kinase inhibitors. The synthetic strategies outlined in this guide provide a robust framework for accessing novel analogs with tailored pharmacological profiles. Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity, enhanced potency against drug-resistant mutants, and optimized pharmacokinetic properties. The continued exploration of the chemical space around this privileged scaffold holds great promise for the discovery of new and effective targeted therapies for a variety of human diseases.

Application Note: A Protocol for the Sonogashira Coupling of 2-Iodopyrrolotriazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium and copper co-catalyzed transformation is prized for its reliability, functional group tolerance, and operation under mild conditions.[1][3] These attributes make it an indispensable tool in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.[1]

This application note focuses on the pyrrolo[2,1-f][4][5][6]triazine scaffold, a privileged heterocyclic core found in numerous bioactive compounds. Its significance is highlighted by its presence in the antiviral drug Remdesivir, underscoring the therapeutic potential of its derivatives.[7] The ability to functionalize this core, specifically at the 2-position, opens avenues for developing novel kinase inhibitors and other targeted therapies.[7] We present a detailed protocol for the Sonogashira coupling of 2-iodopyrrolotriazines, providing researchers with a robust method for elaborating this important scaffold.

Mechanistic Underpinnings: The Dual Catalytic Cycle

The efficacy of the Sonogashira coupling lies in the synergistic action of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this dual mechanism is critical for rational optimization and troubleshooting.

  • The Palladium Cycle: The primary cross-coupling process is driven by a palladium catalyst. It begins with the active Pd(0) species undergoing oxidative addition into the carbon-iodine bond of the 2-iodopyrrolotriazine. This is typically the rate-determining step for less reactive halides, but with highly reactive aryl iodides, it proceeds readily.[1] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species generated in the copper cycle. The final step is reductive elimination , which forms the desired C(sp²)-C(sp) bond, yielding the 2-alkynylpyrrolotriazine product and regenerating the active Pd(0) catalyst.[1][5]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[8] In the presence of a base (typically an amine), the copper(I) salt coordinates to the alkyne, increasing its acidity and facilitating deprotonation to form a highly reactive copper acetylide intermediate.[5][9] This species is the crucial nucleophile that participates in the transmetalation step of the palladium cycle.

The interplay between these cycles allows the reaction to proceed efficiently under mild conditions, often at room temperature for reactive substrates like aryl iodides.[1]

Sonogashira_Mechanism Fig. 1: Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PyrI 2-Iodopyrrolotriazine (Pyr-I) Pd_complex_B Pyr-Pd(II)L₂-I (Complex B) Pd_complex_C Pyr-Pd(II)L₂-C≡CR² (Complex C) Pd_complex_B->Pd_complex_C Transmetalation Pd_complex_C->Pd0 Product 2-Alkynylpyrrolotriazine (Pyr-C≡C-R²) Pd_complex_C->Product Alkyne H-C≡C-R² Cu_pi_complex [Cu(C≡C-R²)] π-Complex Alkyne->Cu_pi_complex + CuI Cu_acetylide Cu-C≡C-R² (Complex F) Cu_pi_complex->Cu_acetylide + Base - H-Base⁺X⁻ Cu_acetylide->Pd_complex_B Regenerates CuI PyrI->Pd_complex_B Oxidative Addition Base Base (e.g., Et₃N) CuI CuI Troubleshooting_Workflow Start Reaction Fails (Low/No Product) Check_Inert Verify Inert Atmosphere? Start->Check_Inert Check_Reagents Reagents Fresh & Pure? Check_Inert->Check_Reagents Yes Fix_Setup Improve Degassing & Seal System Check_Inert->Fix_Setup No Check_Temp Increase Temperature? Check_Reagents->Check_Temp Yes Replace_Reagents Use Fresh Catalyst, Anhydrous Solvent Check_Reagents->Replace_Reagents No Check_Catalyst Change Catalyst /Ligand? Check_Temp->Check_Catalyst Yes (No Improvement) Success Successful Coupling Check_Temp->Success No (Reaction Works) Check_Catalyst->Success Yes (Reaction Works) Consult Consult Literature for Specialized Conditions Check_Catalyst->Consult No (Still Fails) Fix_Setup->Start Replace_Reagents->Start

References

Application Note & Protocols: Strategic Buchwald-Hartwig Amination of 4-chloropyrrolo[2,1-f]triazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[4][5] Its structural resemblance to purine nucleosides allows it to interact with a multitude of biological targets, particularly kinases, making it a cornerstone for the development of targeted cancer therapies.[6] Furthermore, its role as the core of the broad-spectrum antiviral drug remdesivir highlights its significance in combating infectious diseases.[6][7]

The functionalization of this scaffold is critical for modulating its pharmacological properties. The formation of carbon-nitrogen (C-N) bonds at key positions is a primary strategy for generating libraries of novel drug candidates. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these C(sp²)–N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have a limited substrate scope.[1][8]

This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to 4-chloropyrrolo[2,1-f]triazines. We will delve into the mechanistic principles, explain the critical choices behind reaction parameter selection, and provide a robust, field-tested protocol for researchers in synthetic chemistry and drug development.

The Catalytic Heart: Mechanism and Guiding Principles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[9] The catalytic cycle, while intricate, can be understood through a sequence of fundamental organometallic steps. The reaction's success with challenging substrates like 4-chloropyrrolo[2,1-f]triazine hinges on optimizing each step of this cycle.

The generally accepted mechanism proceeds as follows:

  • Activation & Oxidative Addition: The active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl-chloride bond of the pyrrolotriazine. This is often the rate-limiting step for less reactive aryl chlorides.[3]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][10]

  • Reductive Elimination: This final, crucial step involves the formation of the C-N bond, yielding the desired N-aryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst pdiia Oxidative Addition Complex pd0->pdiia Oxidative Addition pdiib Palladium-Amido Complex pdiia->pdiib Amine Coordination & Deprotonation pdiib->pd0 Reductive Elimination product Product (Ar-NR₂) pdiib->product aryl_halide 4-Cl-Pyrrolotriazine (Ar-Cl) aryl_halide->pdiia amine Amine (R₂NH) amine->pdiib base Base base->pdiib

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Reaction Design for an Electron-Deficient Heterocycle

The 4-chloropyrrolo[2,1-f]triazine substrate presents a specific set of challenges. As an electron-deficient heteroaryl chloride, the C-Cl bond is notoriously difficult to activate.[11] Therefore, careful selection of the catalyst system is not merely beneficial—it is essential for success.

The Palladium Source: Precatalysts for Reliability

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can be unreliable.[2][11] Modern, well-defined palladium precatalysts are strongly recommended. These complexes, often featuring a phosphine ligand already bound to the palladium center, provide more consistent and efficient generation of the active catalyst, leading to lower catalyst loadings and more reproducible results.[12]

The Ligand: The Key to Unlocking Reactivity

The choice of phosphine ligand is the most critical parameter for the successful amination of heteroaryl chlorides.[13] The electron-deficient nature of the pyrrolotriazine ring and the relative inertness of the C-Cl bond necessitate ligands that are both electron-rich and sterically bulky.[8]

  • Rationale for Bulky, Electron-Rich Ligands:

    • Electron-Richness: Donating electron density to the palladium center facilitates the difficult oxidative addition step.

    • Steric Bulk: Large, bulky ligands promote the formation of a monoligated L-Pd(0) species, which is highly reactive.[13] This steric hindrance also accelerates the final reductive elimination step to release the product.[1]

Recommended Ligand Classes:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as XPhos, SPhos, and BrettPhos are designed specifically for challenging cross-coupling reactions and are excellent starting points.[9][14]

  • Ferrocene-Based Ligands (Hartwig Ligands): Ligands like Josiphos have also shown high efficacy in the coupling of heteroaryl chlorides.[8]

The Base: A Balancing Act of Strength and Compatibility

The base plays a crucial role in deprotonating the amine to form the key palladium-amido intermediate.[10] Strong, non-nucleophilic bases are required.

  • Sodium tert-butoxide (NaOtBu): This is often the base of choice due to its high basicity and efficacy. However, its strength can be a liability with substrates bearing base-sensitive functional groups.[12][15]

  • Cesium Carbonate (Cs₂CO₃) & Potassium Phosphate (K₃PO₄): These weaker inorganic bases are excellent alternatives when functional group tolerance is a concern. They are often used successfully with more advanced catalyst systems.[2][16]

The Solvent: Creating the Right Environment

The solvent must be anhydrous and capable of solubilizing the reactants and catalyst complex. It should also be inert to the reaction conditions.[12]

  • Aprotic, Non-polar/Weakly Polar Solvents: Toluene and 1,4-dioxane are the most commonly employed solvents. They are generally effective and do not interfere with the catalytic cycle.[11][12]

  • Ethereal Solvents: Tetrahydrofuran (THF) is another option, though its lower boiling point limits the reaction temperature.[11]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can coordinate to the palladium center and inhibit catalysis and should be avoided.[12]

Experimental Protocol & Workflow

This protocol provides a general, robust starting point for the amination of 4-chloropyrrolo[2,1-f]triazine with a primary or secondary amine. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Buchwald_Hartwig_Workflow start_end start_end process process decision decision start Start setup Vessel Preparation (Oven-dried, inert atmosphere) start->setup add_solids Add Solids (Pyrrolotriazine, Pd Precatalyst, Ligand, Base) setup->add_solids purge Evacuate & Backfill with Argon (3x) add_solids->purge add_liquids Add Anhydrous Solvent & Amine via Syringe purge->add_liquids react Heat to Reaction Temp (e.g., 80-110 °C) with Vigorous Stirring add_liquids->react monitor Monitor Reaction (TLC, LC-MS) react->monitor complete Reaction Complete? monitor->complete complete->react No cool Cool to Room Temp complete->cool Yes quench Quench Reaction (e.g., add water or sat. NH₄Cl) cool->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

Figure 2: General experimental workflow for the amination protocol.

Reagents and Equipment
  • 4-chloropyrrolo[2,1-f]triazine (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

  • Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

  • Syringes and needles for liquid transfers

Step-by-Step Procedure
  • Vessel Preparation: Place an oven-dried reaction vial containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Addition of Solids: To the vial, add the 4-chloropyrrolo[2,1-f]triazine, the palladium precatalyst, and the base. Note: If not using a precatalyst, the ligand and palladium source are added here.

  • Inerting: Seal the vial with the screw cap, and evacuate and backfill with argon three times.

  • Addition of Liquids: Add the anhydrous solvent via syringe, followed by the amine coupling partner (if liquid). If the amine is a solid, it should be added in step 2.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and carefully quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired product.

Data Presentation: Representative Reaction Conditions

The optimal conditions can vary based on the specific amine used. The following table summarizes a set of typical conditions that serve as a strong starting point for optimization.

ParameterRecommended ConditionRationale / Comment
Aryl Halide 4-chloropyrrolo[2,1-f]triazineElectron-deficient heteroaryl chloride, requires robust catalyst system.
Amine Primary or Secondary Aliphatic/Aromatic1.2 equivalents. Stoichiometry may be adjusted.
Pd Source XPhos Pd G32 mol%. Precatalyst ensures reliable formation of the active species.
Base NaOtBu1.5 equivalents. Strong base to facilitate deprotonation.
Solvent TolueneAnhydrous, 0.1 M concentration. Dioxane is a common alternative.
Temperature 100 °CProvides sufficient thermal energy for C-Cl bond activation.
Time 4-24 hoursMonitor by LC-MS or TLC for completion.

Field Guide: Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive, and troubleshooting is a key skill.[11]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficient temperature.3. Inappropriate ligand/base combination.1. Ensure all reagents are anhydrous and techniques are strictly anaerobic. Use a fresh bottle of solvent and a new precatalyst.2. Increase the reaction temperature in 10 °C increments.3. Screen alternative ligands (e.g., SPhos) or a stronger base.
Hydrodehalogenation Side Product 1. Presence of water.2. β-hydride elimination (with primary amines).[1]1. Rigorously dry all reagents and solvents.2. Use a bulkier ligand (e.g., BrettPhos) which can disfavor this pathway.[9]
Decomposition of Starting Material 1. Base is too harsh for functional groups on the substrate or amine.2. Reaction temperature is too high.1. Switch to a milder base like Cs₂CO₃ or K₃PO₄.2. Lower the reaction temperature and accept a longer reaction time.
Inconsistent Results 1. Inconsistent quality of reagents (especially base or solvent).2. Inefficient stirring.1. Use high-purity, anhydrous reagents from a reliable supplier.2. Ensure vigorous stirring to keep the heterogeneous mixture well-suspended.

References

Application Notes and Protocols for the Derivatization of 4-Chloro-2-iodopyrrolo[2,1-f]triazine for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolo[2,1-f][1][2][3]triazine Scaffold and the Strategy of Orthogonal Derivatization

The pyrrolo[2,1-f][1][2][3]triazine core is a nitrogen-rich heterocyclic system that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a valuable template for the development of targeted therapeutics, particularly in oncology.[1][2][4] Structure-Activity Relationship (SAR) studies of various kinase inhibitors have revealed that the substitution pattern at the C2 and C4 positions of the pyrrolotriazine ring is critical for achieving high potency and selectivity.[3][5]

This guide provides a detailed technical overview and actionable protocols for the strategic, stepwise derivatization of 4-chloro-2-iodopyrrolo[2,1-f]triazine. This dihalogenated intermediate is an ideal starting material for creating a diverse library of compounds for SAR exploration. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium-catalyzed cross-coupling conditions allows for a highly controlled, orthogonal synthetic strategy. Generally, the C-I bond is substantially more reactive, enabling selective functionalization at the C2 position while leaving the C4-chloro substituent intact for subsequent modification.[6] This stepwise approach is paramount for systematically evaluating the impact of different functionalities at each position on the biological activity of the target compounds.

This document will detail the rationale and provide step-by-step protocols for a series of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination, to enable researchers to efficiently generate diverse libraries of 2,4-disubstituted pyrrolo[2,1-f]triazine analogs for comprehensive SAR studies.

Strategic Approach: Stepwise Derivatization Workflow

The core of our strategy lies in the sequential functionalization of the 4-chloro-2-iodopyrrolo[2,1-f]triazine scaffold. The first step will always involve a selective cross-coupling reaction at the more reactive C2-iodo position. The resulting 2-substituted-4-chloropyrrolo[2,1-f]triazine intermediate can then be subjected to a second cross-coupling reaction to introduce a variety of substituents at the C4 position. This orthogonal approach provides a systematic way to explore the chemical space around the pyrrolotriazine core.

G start 4-Chloro-2-iodopyrrolo[2,1-f]triazine c2_coupling Selective Cross-Coupling at C2 (Suzuki, Sonogashira, etc.) start->c2_coupling Higher reactivity of C-I bond intermediate 2-Substituted-4-chloropyrrolo[2,1-f]triazine c2_coupling->intermediate c4_coupling Cross-Coupling at C4 (Suzuki, Buchwald-Hartwig, etc.) intermediate->c4_coupling Derivatization of C-Cl bond final_product 2,4-Disubstituted Pyrrolo[2,1-f]triazine Library for SAR c4_coupling->final_product

Caption: Stepwise derivatization of 4-chloro-2-iodopyrrolo[2,1-f]triazine.

Part 1: Selective Functionalization at the C2-Position

The initial derivatization step leverages the higher reactivity of the C-I bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at the C2 position.

Protocol 1.1: Selective Suzuki Coupling at the C2-Position

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[7] This protocol describes the selective coupling of an aryl or heteroaryl boronic acid at the C2-iodo position.

Experimental Protocol:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-2-iodopyrrolo[2,1-f]triazine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 2-aryl/heteroaryl-4-chloropyrrolo[2,1-f]triazine.

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up A Add 4-chloro-2-iodopyrrolotriazine, Boronic Acid, and Base to Schlenk Flask B Add Degassed Dioxane/Water A->B C Add Palladium Catalyst B->C D Heat to 80-100 °C and Monitor C->D E Cool, Dilute with EtOAc, Wash D->E F Dry, Concentrate, and Purify E->F G G F->G Yields 2-Aryl-4-chloropyrrolo[2,1-f]triazine

Caption: Workflow for selective Suzuki coupling at the C2-position.

Protocol 1.2: Selective Sonogashira Coupling at the C2-Position

The Sonogashira reaction is a powerful tool for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key pharmacophoric elements.[3][8]

Experimental Protocol:

  • Reagent Preparation: To a solution of 4-chloro-2-iodopyrrolo[2,1-f]triazine (1.0 eq) in a suitable degassed solvent such as THF or DMF in a Schlenk flask, add the terminal alkyne (1.2 eq) and a base, typically triethylamine (Et₃N, 2.0-3.0 eq) or diisopropylamine (DIPA, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(PPh₃)₂ (0.05 eq), and a copper(I) co-catalyst, typically CuI (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature to 50 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Final Product: After concentration, purify the crude product by column chromatography on silica gel to obtain the 2-alkynyl-4-chloropyrrolo[2,1-f]triazine.

Part 2: Derivatization of the C4-Position

Once the C2 position is functionalized, the remaining chloro-substituent at the C4 position can be targeted for a second cross-coupling reaction. The C-Cl bond is less reactive and typically requires more forcing conditions (e.g., higher temperatures, stronger bases, and more active catalyst systems) to react.

Protocol 2.1: Suzuki Coupling at the C4-Position

This protocol allows for the introduction of a second aryl or heteroaryl group at the C4 position of the 2-substituted intermediate.

Experimental Protocol:

  • Reagent Preparation: In a microwave vial or a sealed tube, combine the 2-substituted-4-chloropyrrolo[2,1-f]triazine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and a strong base such as K₃PO₄ (3.0 eq) or CsF (3.0 eq).

  • Solvent and Catalyst: Add a degassed solvent like 1,4-dioxane or toluene. Add a highly active palladium catalyst system, for example, Pd₂(dba)₃ (0.05 eq) with a suitable phosphine ligand like SPhos or XPhos (0.1 eq).

  • Reaction: Heat the reaction mixture to 100-120 °C (conventional heating) or irradiate in a microwave reactor at a similar temperature for 30-60 minutes. Monitor the reaction by LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1.1 to isolate the final 2,4-disubstituted pyrrolo[2,1-f]triazine product.

Protocol 2.2: Buchwald-Hartwig Amination at the C4-Position

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C4 position, a common feature in many kinase inhibitors.[6][9]

Experimental Protocol:

  • Reagent Preparation: In a dry, inert atmosphere glovebox or using Schlenk techniques, add the 2-substituted-4-chloropyrrolo[2,1-f]triazine (1.0 eq), the desired amine (1.2-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 eq) to a reaction vessel.

  • Catalyst System: Add a palladium precatalyst, for instance, Pd₂(dba)₃ (0.02-0.05 eq) or a G3-precatalyst (e.g., XPhos Pd G3, 0.02-0.05 eq), and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, if not using a precatalyst).

  • Solvent and Reaction: Add a dry, degassed solvent such as toluene or 1,4-dioxane. Heat the mixture to 90-110 °C and monitor for completion by LC-MS (typically 4-24 hours).

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired 2-substituted-4-amino-pyrrolo[2,1-f]triazine.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction and Purification A Add 2-Substituted-4-chloropyrrolotriazine, Amine, and Strong Base B Add Pd Precatalyst/Ligand A->B C Add Dry, Degassed Toluene/Dioxane B->C D Heat to 90-110 °C and Monitor C->D E Quench, Extract, and Wash D->E F Dry, Concentrate, and Purify E->F G G F->G Yields 2-Substituted-4-amino-pyrrolo[2,1-f]triazine

Caption: Workflow for Buchwald-Hartwig amination at the C4-position.

Data Summary and SAR Implications

The systematic application of these protocols allows for the generation of a matrix of compounds where substituents at C2 and C4 are varied independently. The resulting biological data can be tabulated to provide clear insights into the SAR.

Table 1: Representative Data for a Hypothetical SAR Study

EntryR¹ at C2 (via Protocol 1.x)R² at C4 (via Protocol 2.x)Kinase IC₅₀ (nM)
1Phenyl3-chloro-4-fluoroaniline50
23-Pyridyl3-chloro-4-fluoroaniline25
3Phenylethynyl3-chloro-4-fluoroaniline15
4PhenylAniline250
5PhenylCyclopropylamine>1000
63-PyridylAniline120

This table is for illustrative purposes only.

The data from such a matrix allows researchers to deduce critical SAR trends. For instance, in the hypothetical data above, one might conclude that a phenylethynyl group at C2 (Entry 3) is more favorable for potency than a phenyl group (Entry 1), and that the 3-chloro-4-fluoroaniline at C4 is a key interaction motif (compare Entries 1-3 with 4-6).

Conclusion

The 4-chloro-2-iodopyrrolo[2,1-f]triazine scaffold is a versatile and powerful starting point for the synthesis of diverse compound libraries for SAR studies. The differential reactivity of the two halogen atoms enables a robust and strategic orthogonal derivatization approach. By selectively functionalizing the C2-iodo position first, followed by derivatization at the C4-chloro position, researchers can systematically explore the chemical space around this privileged heterocyclic core. The detailed protocols provided herein for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions serve as a practical guide for the efficient generation of novel pyrrolo[2,1-f]triazine derivatives, accelerating the discovery of new and potent kinase inhibitors.

References

Application Notes and Protocols for 4-Chloro-2-iodopyrrolo[2,1-f]triazine in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[2,1-f]triazine in Virology

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a noteworthy heterocyclic system that has garnered significant attention in medicinal chemistry.[1][4] Its structural resemblance to purine nucleosides has positioned it as a "privileged" scaffold, particularly in the development of antiviral agents.[1][4] This unique nitrogen-rich bicyclic structure is a key component in a variety of biologically active compounds, including kinase inhibitors and, most notably, antiviral drugs.[5][6] The broad-spectrum antiviral activity of Remdesivir, a drug containing the pyrrolo[2,1-f][1][2][3]triazine moiety, against a range of RNA viruses has solidified the importance of this scaffold in antiviral research.[5][7]

Derivatives of the pyrrolo[2,1-f][1][2][3]triazine core have demonstrated efficacy against a spectrum of viruses, including Hepatitis C, Ebola, Marburg, and various respiratory viruses.[1][8] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties. The 4- and 2-positions are of particular interest for modification to enhance antiviral potency and selectivity. This document provides a detailed guide on the application of a specific, strategically substituted analog, 4-Chloro-2-iodopyrrolo[2,1-f]triazine , in antiviral drug discovery campaigns. The introduction of a chloro group at the 4-position and an iodo group at the 2-position offers unique opportunities for medicinal chemists to explore structure-activity relationships (SAR) and to develop novel antiviral agents.

Strategic Importance of 4-Chloro and 2-Iodo Substituents

The rationale for utilizing 4-Chloro-2-iodopyrrolo[2,1-f]triazine as a starting point in a drug discovery program is multifaceted:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine and iodine atoms can significantly alter the electron density of the heterocyclic ring system. This can influence the compound's ability to interact with biological targets, such as viral enzymes or host factors essential for viral replication.

  • Vector for Further Functionalization: The chloro and iodo substituents serve as versatile handles for a variety of chemical transformations. The chloro group can be displaced by nucleophiles, while the iodo group is particularly amenable to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This allows for the rapid generation of a library of analogs with diverse functionalities at these key positions.

  • Potential for Enhanced Target Engagement: Halogen bonding is an increasingly recognized non-covalent interaction that can contribute to a compound's binding affinity and selectivity for its target protein. The presence of both chlorine and iodine offers the potential for specific halogen bonding interactions within the target's active site.

Synthesis of 4-Chloro-2-iodopyrrolo[2,1-f]triazine: A Proposed Protocol

Synthetic Workflow Diagram

Synthetic_Workflow A 1H-Pyrrole-2-carboxaldehyde B 1-Amino-1H-pyrrole-2-carboxaldehyde A->B N-Amination (e.g., NH2Cl) C Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one B->C Cyclization (e.g., Formamide) D 4-Chloropyrrolo[2,1-f][1,2,4]triazine C->D Chlorination (e.g., POCl3) E 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine D->E Iodination (e.g., NIS) Antiviral_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action Studies A Compound Library (Derivatives of 4-Chloro-2-iodopyrrolo[2,1-f]triazine) B Single-Dose Antiviral Assay (e.g., CPE Reduction Assay) A->B C Dose-Response Antiviral Assay (e.g., Plaque Reduction Assay) B->C Active Compounds E Calculate EC50, CC50, and Selectivity Index (SI) C->E D Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) D->E F Time-of-Addition Assay E->F Potent & Selective Hits G Enzymatic Assays (e.g., Polymerase Inhibition) F->G H Resistance Studies G->H

References

Application Notes and Protocols for the Synthesis of Pyrrolotriazine-Based PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, and metabolism. Its frequent dysregulation in human cancers has established it as a premier target for oncologic drug discovery.[1][2] The pyrrolotriazine scaffold has emerged as a promising heterocyclic framework for the development of potent and selective kinase inhibitors.[3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and in vitro evaluation of PI3K inhibitors based on the pyrrolotriazine structure. We will delve into the underlying rationale for experimental design, present detailed, step-by-step synthetic protocols, and offer methodologies for biochemical validation.

Introduction: The Rationale for Targeting PI3K with Pyrrolotriazine Scaffolds

The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancer, driven by mutations in key components like the PIK3CA gene or the loss of the tumor suppressor PTEN.[1][2][7][8] This hyperactivation promotes unchecked cell growth and resistance to therapy, making the development of targeted inhibitors a high-priority strategy.[2][7]

The pyrrolotriazine core is considered a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to optimize interactions within the ATP-binding pocket of kinases.[4][5] This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several developmental efforts have demonstrated that modifying the pyrrolotriazine structure can lead to potent PI3K inhibitors with improved drug-like properties.[9][10][11]

The PI3K/AKT/mTOR Signaling Pathway

Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) recruits Class I PI3Ks to the plasma membrane.[2][12] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8][13] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT. This recruitment leads to the subsequent activation of AKT, which in turn phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to drive cell growth, proliferation, and survival.[1][7][12] Pyrrolotriazine-based inhibitors are designed to function as ATP-competitive inhibitors, blocking the catalytic activity of PI3K and thereby preventing the formation of PIP3.[13][14]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K:s->PIP2:n PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits Inhibitor Pyrrolotriazine Inhibitor Inhibitor->PI3K Blocks ATP Binding Site

Caption: The PI3K/AKT/mTOR signaling cascade and point of inhibition.

Synthetic Strategies and Key Protocols

The synthesis of a pyrrolotriazine-based PI3K inhibitor library typically involves two main phases: the construction of the core heterocyclic scaffold and its subsequent functionalization to build structure-activity relationships (SAR).

Generalized Synthetic Workflow

A common approach begins with the construction of a pyrrole precursor, which is then cyclized with a hydrazine equivalent to form the pyrrolotriazinone core. This core can then be halogenated to provide a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl groups. The final step often involves modification of another position on the scaffold, for instance, by alkylation or amination, to modulate solubility and cell permeability.

Caption: Generalized workflow for pyrrolotriazine inhibitor synthesis.

Protocol 1: Synthesis of a Thiazole-Integrated Pyrrolotriazinone Intermediate

This protocol is adapted from methodologies aimed at creating hybrid molecules combining the PI3K inhibitory properties of pyrrolotriazinones with the antiproliferative characteristics of a thiazole ring.[10][11]

  • Principle: This synthesis involves the condensation of a pyrrolotriazinone precursor with a substituted α-bromoketone to form a thiazole ring appended to the core scaffold. This approach creates a versatile intermediate for further diversification.

  • Materials and Reagents:

    • Pyrrolo[1,2-d][9][15][16]triazine-4(3H)-thione

    • 2-bromo-1-(4-chlorophenyl)ethan-1-one

    • Ethanol (Absolute)

    • Sodium bicarbonate (NaHCO₃)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

    • Standard laboratory glassware

  • Step-by-Step Procedure:

    • Reaction Setup: To a 100 mL round-bottom flask, add pyrrolo[1,2-d][9][15][16]triazine-4(3H)-thione (1.0 eq) and ethanol (20 mL). Stir the suspension at room temperature for 10 minutes.

    • Addition of Reagents: Add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.1 eq) to the suspension.

    • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

    • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the HBr formed during the reaction until effervescence ceases.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of 10% to 50% ethyl acetate in hexanes.

    • Collect the fractions containing the desired product (visualized by TLC with UV light) and concentrate to yield the purified thiazole-integrated pyrrolotriazinone as a solid.

  • Characterization:

    • ¹H NMR: Confirm the presence of protons corresponding to the pyrrolotriazine core, the thiazole ring, and the substituted phenyl group.

    • HRMS (High-Resolution Mass Spectrometry): Verify the exact mass of the synthesized compound to confirm its elemental composition.[11]

    • Melting Point: Determine the melting point range as an indicator of purity.

Protocol 2: In Vitro PI3K Alpha Glo® Kinase Assay

This protocol provides a method to determine the inhibitory activity (IC₅₀) of the synthesized compounds against a specific PI3K isoform, such as PI3Kα.

  • Principle: The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of light generated is directly proportional to the amount of ATP present. Therefore, inhibition of the kinase results in a higher luminescent signal.

  • Materials and Reagents:

    • Recombinant human PI3Kα enzyme

    • PI3Kα substrate (e.g., PIP2)

    • ATP (at Km concentration for PI3Kα)

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • Synthesized inhibitor compounds dissolved in DMSO

    • Kinase reaction buffer (containing MgCl₂, DTT)

    • White, opaque 96-well or 384-well plates

    • Multichannel pipette

    • Luminometer

  • Step-by-Step Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

    • Reaction Setup: In a 96-well plate, add the following to each well:

      • Kinase reaction buffer.

      • Test compound dilution (1 µL, final DMSO concentration ≤ 1%). Include "no inhibitor" and "no enzyme" controls.

      • PI3Kα enzyme.

    • Initiate Reaction: Add ATP and the PIP2 substrate to all wells to start the kinase reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Add the Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.

    • Reading: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[15]

Data Summary and Structure-Activity Relationship (SAR)

Systematic modification of the pyrrolotriazine scaffold is crucial for optimizing PI3K inhibition. The data gathered from in vitro assays should be compiled to inform SAR studies.

Compound IDR¹ Substituent (at C2)R² Substituent (at C6)PI3Kα IC₅₀ (nM)PI3Kδ IC₅₀ (nM)
SPH-001 2-Morpholinophenyl4-Methylpiperazine18150
SPH-002 2-Aminopyrimidine4-Methylpiperazine585
SPH-003 2-Aminopyrimidine4-Hydroxypiperidine8120
SPH-004 2-Indazole4-Sulfonylpiperazine33
(Note: Data is representative and for illustrative purposes, based on trends observed in published literature.)[9][17]

This systematic approach allows researchers to understand how different functional groups contribute to potency and isoform selectivity, guiding the design of next-generation inhibitors.[9][17][18]

Characterization and Quality Control

Ensuring the identity, purity, and stability of synthesized compounds is paramount for reliable biological data. A multi-technique approach is required for comprehensive characterization.[19]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity level of >95% is generally required for in vitro assays.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS (HRMS) provides the exact mass, confirming the elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the compound, confirming that the desired synthesis has occurred and that the final product is structurally correct.

Conclusion

The pyrrolotriazine scaffold serves as a robust and versatile platform for the design of novel PI3K inhibitors. The synthetic and analytical protocols outlined in this guide provide a foundational framework for research and development in this area. Through systematic synthesis, rigorous characterization, and precise biochemical evaluation, researchers can develop potent and selective PI3K inhibitors with the potential for therapeutic application in oncology and other diseases driven by aberrant PI3K signaling.

References

Application Note: Strategic Synthesis of Dual c-Met/VEGFR-2 Inhibitors Utilizing the 4-Chloro-2-iodopyrrolo[2,1-f]triazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The concurrent inhibition of mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) represents a validated and powerful strategy in oncology to simultaneously target tumor growth, survival, and angiogenesis.[1][2] The pyrrolo[2,1-f][3][4][5]triazine core is a privileged heterocyclic scaffold that forms the basis of numerous potent kinase inhibitors.[6][7] This application note provides a detailed guide for the strategic use of 4-Chloro-2-iodopyrrolo[2,1-f]triazine as a key starting material for the synthesis of dual c-Met/VEGFR-2 inhibitors. We will elucidate the underlying chemical principles, provide step-by-step protocols for its sequential functionalization, and present representative biological data for inhibitors derived from this approach.

The c-Met/VEGFR-2 Signaling Axis in Oncology

The c-Met and VEGFR-2 pathways are critical receptor tyrosine kinases (RTKs) that, when dysregulated, are key drivers of malignancy.

  • c-Met Pathway: Activated by its ligand, hepatocyte growth factor (HGF), the c-Met receptor triggers downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT) that promote cell proliferation, survival, invasion, and metastasis.[1][8] Aberrant c-Met signaling is a hallmark of many human tumors, contributing to aggressive phenotypes.[1]

  • VEGFR-2 Pathway: As the primary receptor for VEGF-A, VEGFR-2 is the principal mediator of angiogenesis, the formation of new blood vessels essential for supplying nutrients to a growing tumor.[8][9] Its activation promotes endothelial cell proliferation, migration, and survival.[1]

Studies have demonstrated a synergistic interplay between these two pathways; for instance, c-Met activation can mediate resistance to anti-VEGF therapies.[2][10] Therefore, designing single molecules that can dually inhibit both kinases is a promising therapeutic approach to enhance efficacy and overcome acquired resistance.[1][11][12]

Signaling_Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_effects Downstream Cellular Effects HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Proliferation Proliferation & Survival cMet->Proliferation Metastasis Invasion & Metastasis cMet->Metastasis VEGFR2->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibitor Pyrrolo[2,1-f]triazine Based Inhibitor Inhibitor->cMet Inhibitor->VEGFR2 Synthetic_Workflow Start 4-Chloro-2-iodopyrrolo[2,1-f]triazine Step1 Protocol 1: Suzuki Coupling (C2-Arylation) Start->Step1 Intermediate Intermediate: 4-Chloro-2-aryl-pyrrolo[2,1-f]triazine Step2 Protocol 2: SNAr Reaction (C4-Amination) Intermediate->Step2 Product Final Product: Dual c-Met/VEGFR-2 Inhibitor Step1->Intermediate Step2->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-2-iodopyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling reaction involving the challenging, electron-deficient dihaloheterocycle, 4-Chloro-2-iodopyrrolo[2,1-f]triazine. The unique electronic and steric properties of this scaffold, a key structural motif in various pharmaceutically active agents, present specific challenges that require careful optimization for successful and selective C-C bond formation.[1][2][3]

Introduction: The Challenge of Selective Coupling

The pyrrolo[2,1-f][4][5][6]triazine core is a privileged scaffold in medicinal chemistry, notably as the parent moiety of the antiviral drug remdesivir.[1][3] Its synthesis and functionalization are of significant interest. The 4-chloro-2-iodo derivative offers two distinct reaction handles for cross-coupling. The primary challenge lies in achieving high selectivity for mono-arylation at the more reactive C-2 iodo position without significant formation of the di-arylated product or reaction at the less reactive C-4 chloro position.[7][8] The inherent reactivity difference between an aryl iodide and an aryl chloride (I > Br > OTf >> Cl) forms the basis for this selective transformation.[6][7] However, factors such as catalyst choice, ligand effects, and reaction conditions can significantly influence this selectivity.[9][10]

This guide provides a structured approach to troubleshooting common issues and offers validated protocols to maximize your success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.

Q1: My reaction shows low to no conversion of the starting material. What are the first things I should check?

A1: This is a common issue that can often be traced back to a few key parameters. A systematic check is the best approach:

  • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize and deactivate the active Pd(0) catalyst and any phosphine ligands.[6] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction.[4][5]

  • Reagent and Solvent Quality: Use fresh, high-purity reagents. Boronic acids, especially heteroaryl boronic acids, can be prone to degradation and protodeboronation.[11] Solvents should be anhydrous and degassed. Oxygen in the solvent is a common cause of catalyst deactivation.[6]

  • Catalyst Activity: Ensure your palladium source and ligand are not degraded.[6] Palladium(II) precatalysts can degrade over time, and phosphine ligands are susceptible to oxidation.[6] Consider using a freshly opened bottle or a more robust, air-stable precatalyst like a Buchwald G3 precatalyst.[4]

  • Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can also lead to the degradation of the catalyst, boronic acid, or the desired product.[5] A temperature screen (e.g., 80-110 °C) is often beneficial to find the optimal conditions.[4][5]

Q2: I'm observing poor selectivity, with significant amounts of the di-arylated product being formed. How can I improve mono-selectivity at the C-2 position?

A2: Achieving mono-selectivity in dihalogenated systems is a delicate balance. Here are some strategies to favor mono-arylation at the iodo-position:

  • Stoichiometry: Carefully control the stoichiometry of your reagents. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can drive the reaction towards di-substitution.

  • Ligand Choice: The ligand plays a crucial role in controlling selectivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald ligand family (e.g., SPhos, XPhos), can favor mono-arylation by sterically hindering the second oxidative addition.[5][12] In some cases, the ratio of ligand to palladium can also influence selectivity.[9][13]

  • Solvent Effects: The choice of solvent can influence the relative rates of the two coupling events. Non-polar aprotic solvents like toluene or dioxane are common choices. For some dihaloarene systems, polar oxygen-containing solvents like THF can surprisingly lead to less diarylation with dibromoarenes, a phenomenon linked to the halide byproduct.[14] Experimenting with different solvent systems may be beneficial.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS.[4][5] Stopping the reaction once the starting material is consumed but before significant di-arylation occurs is key. Lowering the reaction temperature can sometimes slow down the second coupling event more significantly than the first, thereby improving selectivity.

Q3: My primary side product is the homocoupling of my boronic acid. What causes this and how can I minimize it?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[11][15] To minimize this:

  • Rigorous Degassing: As mentioned before, ensure all solvents and the reaction mixture are thoroughly degassed before adding the palladium catalyst.[5][15]

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a precatalyst that rapidly generates the active Pd(0) species can be beneficial.[15] If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote its in-situ reduction.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help keep its concentration low and disfavor homocoupling.[15]

Q4: I suspect my boronic acid is decomposing during the reaction, leading to low yields. How can I address this?

A4: Boronic acid instability, particularly through protodeboronation (hydrolysis of the C-B bond), is a frequent cause of low yields.[5][11][16] This is especially true for electron-deficient or heteroaryl boronic acids.

  • Use a Milder Base: The rate of protodeboronation can be pH-dependent.[15] Switching to a milder base, such as K₃PO₄ or Cs₂CO₃, can be beneficial compared to stronger bases like hydroxides.[5]

  • Anhydrous Conditions: If possible, use anhydrous reagents and solvents to minimize water-induced hydrolysis.[5]

  • Use More Stable Boronic Acid Derivatives: Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, or potassium organotrifluoroborate salts (R-BF₃K).[5][11] These derivatives often exhibit greater stability and can release the active boronic acid slowly under the reaction conditions, minimizing decomposition.[17][18][19]

Optimized Experimental Protocols

The following protocols are provided as a starting point for the selective Suzuki coupling at the C-2 position of 4-Chloro-2-iodopyrrolo[2,1-f]triazine.

Protocol 1: General Conditions for Aryl and Heteroaryl Boronic Acids

This protocol is a robust starting point for a wide range of boronic acids.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Chloro-2-iodopyrrolo[2,1-f]triazine (1.0 equiv.), the aryl/heteroaryl boronic acid (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[4]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4][5]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

ParameterRecommended ConditionRationale
Palladium Precatalyst XPhos Pd G3 (1-2 mol%)Highly active, air-stable precatalyst that efficiently generates the active Pd(0) species.[4]
Ligand XPhos (integral to precatalyst)Bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[5][12]
Base K₃PO₄ (2-3 equiv.)Moderately strong, often provides good results while minimizing boronic acid decomposition.[5]
Solvent 1,4-Dioxane/H₂O (10:1)A common and effective solvent system for Suzuki couplings. Water is often necessary to activate the boronic acid.[11]
Temperature 80-110 °CA good starting range to balance reaction rate and stability of reagents/catalyst.[4][5]
Protocol 2: Conditions for Challenging or Unstable Boronic Acids

For boronic acids that are prone to decomposition, using a boronic ester and anhydrous conditions can be advantageous.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial with a stir bar, add 4-Chloro-2-iodopyrrolo[2,1-f]triazine (1.0 equiv.), the boronic acid pinacol ester (1.2 equiv.), and an anhydrous base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas.

  • Catalyst Addition: Under inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂ or a Buchwald precatalyst, 2-3 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Dioxane) via syringe.

  • Reaction & Monitoring: Proceed as in Protocol 1.

  • Workup & Purification: Proceed as in Protocol 1.

ParameterRecommended ConditionRationale
Boron Reagent Boronic Acid Pinacol Ester (1.2 equiv.)More stable than the corresponding boronic acid, reducing decomposition side reactions.[5][16]
Palladium Precatalyst Pd(dppf)Cl₂ (2-3 mol%)A robust catalyst often used for a wide range of Suzuki couplings.
Base Cs₂CO₃ (2 equiv.)A strong, soluble base that can be effective under anhydrous conditions.[5]
Solvent Anhydrous 1,4-Dioxane or THFThe absence of water minimizes protodeboronation of the boronic ester.[5]
Temperature 90-110 °CMay require slightly higher temperatures to facilitate the coupling with the more stable boronic ester.

Visualizing the Process

Suzuki Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a Pd(0)/Pd(II) catalytic cycle.[11][12]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + R-B(OR)₂ + Base PdII_Biaryl Ar-Pd(II)L₂(R) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

A logical workflow can help diagnose and solve common issues encountered during the optimization of the Suzuki coupling.

Troubleshooting_Workflow Start Reaction Start Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Selectivity Poor Selectivity? Check_Conversion->Check_Selectivity No Inert_Atmosphere Verify Inert Atmosphere & Degassed Solvents Check_Conversion->Inert_Atmosphere Yes Check_Side_Products Major Side Products? Check_Selectivity->Check_Side_Products No Stoichiometry Adjust Stoichiometry Check_Selectivity->Stoichiometry Yes Success Successful Coupling Check_Side_Products->Success No Homocoupling Homocoupling? Check_Side_Products->Homocoupling Yes Catalyst_Activity Check Catalyst/Ligand Quality & Loading Inert_Atmosphere->Catalyst_Activity Temperature Optimize Temperature Catalyst_Activity->Temperature Temperature->Check_Conversion Ligand Screen Ligands Stoichiometry->Ligand Time_Temp Modify Time & Temp Ligand->Time_Temp Time_Temp->Check_Selectivity Protodeboronation Protodeboronation? Homocoupling:s->Protodeboronation:n No Degas_Again Improve Degassing Use Pd(0) source Homocoupling->Degas_Again Stable_Boron Use Boronic Ester Change Base Protodeboronation->Stable_Boron Degas_Again->Check_Side_Products Stable_Boron->Check_Side_Products

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References

Common side products in the synthesis of 4-Chloro-2-iodopyrrolo[2,1-f]triazine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-iodopyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side product formation during this multi-step synthesis. My insights are drawn from established synthetic protocols and an understanding of the inherent reactivity of the pyrrolo[2,1-f]triazine scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 4-Chloro-2-iodopyrrolo[2,1-f]triazine, focusing on the identification and mitigation of common side products.

FAQ 1: My chlorination of pyrrolo[2,1-f]triazin-4-one with phosphorus oxychloride (POCl₃) is incomplete, leaving significant starting material. How can I improve the conversion?

Answer:

Incomplete conversion during the transformation of pyrrolo[2,1-f]triazin-4-one to 4-chloropyrrolo[2,1-f]triazine is a frequent challenge. This is often due to insufficient activation of the hydroxyl group by POCl₃ or suboptimal reaction conditions.

Causality and Troubleshooting:

  • Insufficient Reagent: Ensure at least a stoichiometric amount of POCl₃ is used. Often, an excess is required to drive the reaction to completion.

  • Temperature and Reaction Time: This reaction typically requires heating. If you are running the reaction at a lower temperature, consider a gradual increase. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to degradation, so finding the right balance is key.

  • Solvent Effects: The choice of solvent can influence the reaction. While neat POCl₃ can be used, high-boiling-point aprotic solvents like acetonitrile or toluene can help to achieve the necessary reaction temperature and improve solubility.

  • Presence of Water: Traces of water in the starting material or solvent can consume POCl₃, reducing its effectiveness. Ensure all reagents and glassware are thoroughly dried before use.

Experimental Protocol for Improved Chlorination:

  • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrolo[2,1-f]triazin-4-one (1 equivalent).

  • Add phosphorus oxychloride (2-5 equivalents) dropwise at 0 °C.

  • Slowly warm the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring by TLC.

  • After completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloropyrrolo[2,1-f]triazine.

FAQ 2: I am observing multiple spots on my TLC after the iodination of 4-chloropyrrolo[2,1-f]triazine with N-iodosuccinimide (NIS). What are the likely side products?

Answer:

The iodination of the electron-rich pyrrolo[2,1-f]triazine ring system is an electrophilic aromatic substitution.[1] While the 2-position is generally favored, the formation of regioisomers and di-iodinated products is a significant possibility, leading to a complex product mixture.

Common Side Products and Their Formation:

  • Regioisomers (e.g., 7-iodo-4-chloropyrrolo[2,1-f]triazine): The pyrrole ring has multiple activated positions susceptible to electrophilic attack. The electronic and steric environment of the 4-chloropyrrolo[2,1-f]triazine will dictate the regioselectivity. The formation of the 7-iodo isomer is a common side product. The ratio of these isomers can be influenced by the solvent and reaction temperature.

  • Di-iodinated Products (e.g., 2,7-diiodo-4-chloropyrrolo[2,1-f]triazine): If an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long, a second iodination can occur, leading to di-iodinated species.

  • Unreacted Starting Material: Incomplete iodination will result in the presence of 4-chloropyrrolo[2,1-f]triazine in the final mixture.

Troubleshooting Regioselectivity and Over-iodination:

  • Control Stoichiometry: Use a carefully measured amount of NIS (typically 1.0-1.2 equivalents) to minimize di-iodination.

  • Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity. Start the reaction at 0 °C or even lower and allow it to slowly warm to room temperature.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), acetonitrile, or N,N-dimethylformamide (DMF) are commonly used. The polarity of the solvent can influence the reaction's selectivity. It is advisable to perform small-scale trials with different solvents to find the optimal conditions.

  • Purification: Careful column chromatography is usually necessary to separate the desired 2-iodo isomer from its regioisomer and any di-iodinated byproducts. A gradient elution system is often required for good separation.

Visualizing Potential Iodination Outcomes:

Iodination_Pathways cluster_start Starting Material cluster_products Potential Products 4-Chloropyrrolo[2,1-f]triazine 4-Chloropyrrolo[2,1-f]triazine 4-Chloro-2-iodopyrrolo[2,1-f]triazine 4-Chloro-2-iodopyrrolo[2,1-f]triazine 4-Chloropyrrolo[2,1-f]triazine->4-Chloro-2-iodopyrrolo[2,1-f]triazine Desired Pathway (NIS, Solvent, Temp) 4-Chloro-7-iodopyrrolo[2,1-f]triazine 4-Chloro-7-iodopyrrolo[2,1-f]triazine 4-Chloropyrrolo[2,1-f]triazine->4-Chloro-7-iodopyrrolo[2,1-f]triazine Side Reaction (Regioisomer) 4-Chloro-2,7-diiodopyrrolo[2,1-f]triazine 4-Chloro-2,7-diiodopyrrolo[2,1-f]triazine 4-Chloro-2-iodopyrrolo[2,1-f]triazine->4-Chloro-2,7-diiodopyrrolo[2,1-f]triazine Over-iodination

Caption: Potential iodination pathways of 4-chloropyrrolo[2,1-f]triazine.

FAQ 3: My final product appears to be degrading upon storage or during workup. What could be the cause?

Answer:

Halogenated electron-rich heterocyclic compounds can be susceptible to degradation, particularly in the presence of light, acid, or base. The iodine substituent, in particular, can be labile under certain conditions.

Potential Degradation Pathways:

  • Dehalogenation: The carbon-iodine bond can be cleaved, leading to the formation of 4-chloropyrrolo[2,1-f]triazine. This can be promoted by nucleophiles, light, or residual acid/base from the workup.

  • Hydrolysis of the Chloro Group: The 4-chloro substituent can be hydrolyzed back to the hydroxyl group, reforming the pyrrolo[2,1-f]triazin-4-one scaffold, especially if exposed to aqueous acidic or basic conditions for extended periods.

Troubleshooting Product Instability:

  • Neutral Workup: Ensure the workup procedure results in a neutral final product. Wash the organic extracts with a mild bicarbonate solution and then with brine to remove any residual acid.

  • Protection from Light: Store the purified product in an amber vial to protect it from light-induced degradation.

  • Inert Atmosphere: For long-term storage, consider keeping the product under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Storage Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to minimize decomposition.

Summary of Common Side Products and Mitigation Strategies:

Side Product Formation Step Reason for Formation Mitigation Strategy
Pyrrolo[2,1-f]triazin-4-oneChlorinationIncomplete reaction.Increase POCl₃ equivalents, optimize temperature and reaction time, ensure anhydrous conditions.
4-Chloro-7-iodopyrrolo[2,1-f]triazineIodinationCompeting electrophilic substitution at the 7-position.Lower reaction temperature, screen different solvents, careful purification.
4-Chloro-2,7-diiodopyrrolo[2,1-f]triazineIodinationOver-iodination.Use 1.0-1.2 equivalents of NIS, monitor reaction closely.
4-Chloropyrrolo[2,1-f]triazineIodination/DegradationIncomplete iodination or de-iodination.Ensure sufficient NIS and reaction time; for degradation, ensure neutral workup and proper storage.

Experimental Workflow and Logic

The synthesis of 4-Chloro-2-iodopyrrolo[2,1-f]triazine is a sequential process where the purity of the intermediate directly impacts the final product's quality.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Iodination cluster_step3 Step 3: Purification Start Pyrrolo[2,1-f]triazin-4-one Chlorination Chlorination with POCl₃ Start->Chlorination Intermediate 4-Chloropyrrolo[2,1-f]triazine Chlorination->Intermediate Potential Incomplete Reaction Iodination Iodination with NIS Intermediate->Iodination Crude_Product Crude Product Mixture Iodination->Crude_Product Formation of Regioisomers and Di-iodinated Products Purification Column Chromatography Crude_Product->Purification Final_Product 4-Chloro-2-iodopyrrolo[2,1-f]triazine Purification->Final_Product Isolation of Desired Product

Caption: General synthetic workflow for 4-Chloro-2-iodopyrrolo[2,1-f]triazine.

References

Technical Support Center: Purification of 4-Chloro-2-iodopyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloro-2-iodopyrrolo[2,1-f]triazine, a key heterocyclic intermediate in pharmaceutical research.[1][2] Given its structural characteristics—a polar, nitrogen-containing core with halogen substituents—this compound presents unique challenges during purification by column chromatography. This document offers a structured approach to troubleshooting common issues and provides validated protocols to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge when purifying 4-Chloro-2-iodopyrrolo[2,1-f]triazine on silica gel?

The primary challenge stems from the basic nitrogen atoms in the pyrrolotriazine ring system and the compound's overall polarity.[3] These basic nitrogens can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the target compound on the column.[3][4]

Q2: How do I select the best initial solvent system (mobile phase) for my purification?

The best practice is to first perform Thin Layer Chromatography (TLC) analysis to identify a suitable mobile phase.[5][6] A good starting point for a moderately polar compound like this is a binary system of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

The goal is to find a solvent ratio that provides a Retention Factor (Rf) of approximately 0.25-0.35 for the target compound.[7] An Rf in this range generally translates well to preparative column chromatography, ensuring the compound elutes neither too quickly (poor separation) nor too slowly (band broadening and low yield).[5][7]

Q3: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?

Streaking is a strong indicator of an undesirable interaction between your compound and the stationary phase, which is very common with amine-containing compounds on silica gel.[8] This suggests the acidic silica is protonating your basic compound. To counteract this, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[9][10] This deactivates the acidic sites on the silica, leading to sharper spots and better chromatographic performance.[8] Always run a new TLC with the modifier to confirm the issue is resolved before proceeding to the column.

Q4: Should I consider a stationary phase other than silica gel?

Yes, if your compound proves to be highly sensitive to the acidity of silica gel, even with basic modifiers, alternative stationary phases are excellent options.[4][11]

  • Neutral Alumina: A good alternative for purifying basic compounds like nitrogen heterocycles.[11][12] It lacks the strong acidity of silica.

  • Amine-Functionalized Silica: These columns have an amine-bonded surface, which provides a less polar and basic environment, ideal for purifying basic compounds without the need for mobile phase modifiers.[13]

  • Reversed-Phase (C18) Silica: If your compound has sufficient non-polar character, reversed-phase chromatography using polar solvents (like water/acetonitrile or water/methanol) can be an effective strategy.[14]

In-Depth Troubleshooting Guide

This section addresses specific problems encountered during the column chromatography of 4-Chloro-2-iodopyrrolo[2,1-f]triazine, explains the underlying causes, and provides actionable solutions.

Problem 1: Poor Separation of Product from Impurities
  • Symptom: Fractions contain a mixture of the desired product and one or more impurities (co-elution).

  • Possible Cause A: Incorrect Mobile Phase Polarity. The eluting power of your solvent system is too high, causing all compounds to travel quickly down the column with little differential retention.

  • Solution A: Decrease the polarity of the mobile phase. Reduce the percentage of the more polar solvent (e.g., from 20% ethyl acetate in hexanes to 10%). This will increase the retention of all compounds, allowing for better separation. Confirm the improved separation on TLC before running the column.[6]

  • Possible Cause B: Column Overloading. Too much crude material was loaded onto the column relative to the amount of stationary phase. This saturates the stationary phase, preventing proper partitioning and leading to broad, overlapping bands.

  • Solution B: Reduce the sample load. A general rule is to use 30 to 100 grams of silica gel for every gram of crude sample.[15] For difficult separations, a higher ratio (closer to 100:1) is necessary.

  • Possible Cause C: Inefficient Column Packing. Voids, channels, or cracks in the silica bed create pathways for the solvent and sample to travel through without interacting with the stationary phase, destroying separation efficiency.

  • Solution C: Ensure proper column packing. Pack the column as a slurry and do not let the silica bed run dry at any point during packing or running the column.[5] Applying gentle air pressure can help create a more compact and uniform bed.[16][17]

Problem 2: Low or No Recovery of the Product
  • Symptom: The expected product is not found in the collected fractions, or the yield is significantly lower than anticipated.

  • Possible Cause A: Irreversible Adsorption or Degradation. The compound is highly sensitive to the acidic silica gel and is either permanently stuck at the top of the column or is decomposing during the purification process.[4]

  • Solution A:

    • Deactivate the Silica: Before loading your sample, flush the packed column with 1-2 column volumes of your mobile phase containing 1-3% triethylamine (TEA).[9][10] Then, flush with another 1-2 column volumes of the mobile phase without TEA. This neutralizes the most aggressive acidic sites.

    • Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or an amine-functionalized column.[12][13]

  • Possible Cause B: Product is Insoluble in the Mobile Phase. If the compound precipitates at the top of the column when loaded, it will not move through the stationary phase.

  • Solution B: Load the sample using a "dry loading" technique. Pre-adsorb the crude material onto a small amount of silica gel (or Celite if the compound is very sensitive). To do this, dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This ensures the compound is introduced in a fine, evenly distributed band.[5]

Problem 3: Product Elutes as a Broad Band (Tailing)
  • Symptom: The product elutes over a large number of fractions, resulting in low concentration and difficulty in isolation.

  • Possible Cause A: Strong Acid-Base Interaction. As discussed, this is the most common cause for nitrogenous compounds on silica. The interaction is strong enough to cause tailing but not complete irreversible adsorption.

  • Solution A: Add a basic modifier (0.5-2% triethylamine) to the mobile phase throughout the entire run.[8] This continuously competes for the acidic sites on the silica, improving the peak shape of your compound.

  • Possible Cause B: Solvent Polarity is Too Low. The mobile phase is not strong enough to efficiently move the compound down the column, leading to excessive diffusion and band broadening.

  • Solution B: Consider using a solvent gradient. Start with a lower polarity mobile phase to elute non-polar impurities, then gradually increase the percentage of the polar solvent to elute your target compound as a sharper, more concentrated band.[6][18]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common column chromatography issues.

TroubleshootingWorkflow Start Problem Identified PoorSep Poor Separation (Co-elution) Start->PoorSep LowYield Low / No Yield Start->LowYield Tailing Broad Peak / Tailing Start->Tailing Cause_Polarity Cause: Mobile Phase Too Polar PoorSep->Cause_Polarity Check TLC Cause_Overload Cause: Column Overloaded PoorSep->Cause_Overload Check Ratio Cause_Degrade Cause: Degradation / Irreversible Adsorption LowYield->Cause_Degrade Cause_Interaction Cause: Acid-Base Interaction Tailing->Cause_Interaction Check Spot Shape Cause_Gradient Cause: Isocratic Elution Too Weak Tailing->Cause_Gradient Check Rf Sol_ReducePolarity Solution: Decrease Polarity (Re-check TLC) Cause_Polarity->Sol_ReducePolarity Sol_ReduceLoad Solution: Reduce Sample Load (>30:1 Silica:Sample) Cause_Overload->Sol_ReduceLoad Sol_Deactivate Solution: Deactivate Silica (w/ TEA) or Use Alumina Cause_Degrade->Sol_Deactivate Sol_AddBase Solution: Add 0.5-2% TEA to Mobile Phase Cause_Interaction->Sol_AddBase Sol_UseGradient Solution: Run a Solvent Gradient Cause_Gradient->Sol_UseGradient

Caption: A decision tree for troubleshooting column chromatography purification.

Standardized Protocol: Flash Chromatography

Flash chromatography, a technique developed by W. Clark Still, uses moderate air pressure to accelerate solvent flow, significantly reducing purification time while improving resolution.[7][16][17]

1. TLC Analysis and Solvent Selection:

  • Dissolve a small amount of the crude 4-Chloro-2-iodopyrrolo[2,1-f]triazine in a solvent like dichloromethane.

  • Spot a silica gel TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1).

  • Add 1% triethylamine to the developing solvent to mitigate streaking.

  • Identify the solvent system that gives the target compound an Rf value of ~0.3.[5]

2. Column Preparation:

  • Select a column diameter appropriate for your sample size (see table below).

  • Fill the column about two-thirds full with the chosen non-polar solvent (e.g., hexanes).

  • Slowly pour in dry silica gel (40-63 µm particle size) while tapping the column to form a uniform slurry.

  • Once settled, add a thin layer (1-2 cm) of sand to the top to protect the silica bed.[5]

  • Use air pressure to push the solvent through the column until the solvent level meets the top of the sand. Do not let the column run dry.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Add silica gel (approx. 1-2 times the weight of your crude product) and mix.

  • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the sand layer in the column.

4. Elution and Fraction Collection:

  • Carefully add the pre-mixed mobile phase to the column.

  • Apply gentle air pressure (5-15 psi) to achieve a steady flow rate (approx. 2 inches/minute).[7]

  • Begin collecting fractions immediately. The size of the fractions should be appropriate for the column scale.

  • Monitor the elution process by spotting fractions on a TLC plate and visualizing under UV light.

  • Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Data Summary Table: Solvent Properties

SolventPolarity IndexEluting Strength (on Silica)Boiling Point (°C)
Hexane / Petroleum Ether0.1Very Low69 / 40-60
Dichloromethane (DCM)3.1Medium40
Ethyl Acetate (EtOAc)4.4Medium-High77
Acetonitrile (ACN)5.8Medium-High82
Methanol (MeOH)5.1Very High65

Data compiled from various chromatography resources.

References

Preventing dehalogenation during reactions with 4-Chloro-2-iodopyrrolo[2,1-f]triazine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-2-iodopyrrolo[2,1-f]triazine. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive heterocyclic scaffold. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged structure found in numerous biologically active agents, including kinase inhibitors and antiviral drugs.[4][5][6]

The primary challenge in functionalizing 4-chloro-2-iodopyrrolo[2,1-f]triazine lies in achieving chemoselective reaction at the C2-iodo position while preventing the common and often yield-destroying side reaction of hydrodehalogenation—the undesired replacement of the iodine atom with hydrogen. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: I'm attempting a Suzuki coupling at the C2-iodo position, but my main product is 4-chloropyrrolo[2,1-f]triazine. What is causing this dehalogenation?

A1: You are observing hydrodehalogenation, a common competing pathway in palladium-catalyzed cross-coupling reactions.[3][7] This occurs when the palladium-aryl intermediate (Ar-Pd-I), formed after oxidative addition, is intercepted by a hydride source before it can undergo transmetalation with your boronic acid derivative. The resulting Ar-Pd-H species then reductively eliminates to form the undesired dehalogenated product (Ar-H).[8]

Key sources of hydrides or protons that facilitate this process include:

  • Solvent: Protic solvents like methanol or even trace water in aprotic solvents can be a major culprit.[1][2][9]

  • Base: Certain bases or their conjugate acids can act as proton donors. Strong bases in combination with alcohol solvents can also generate palladium hydride species.[7]

  • Reagents: Impurities in reagents, particularly the amine base, can sometimes contribute to the side reaction.[9]

To mitigate this, you must meticulously control the reaction conditions to disfavor the hydrodehalogenation pathway. See the detailed troubleshooting guide below.

Q2: Which palladium catalyst and ligand combination is best for minimizing dehalogenation with this substrate?

A2: The choice of ligand is critical. For challenging substrates prone to dehalogenation, bulky and electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium center, promote the desired reductive elimination, and can accelerate the overall catalytic cycle, giving less time for side reactions to occur.[10][11]

Consider ligands from the Buchwald dialkylbiaryl phosphine family, such as:

  • SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine)

  • XPhos (dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine)

  • RuPhos ((2-dicyclohexylphosphino)-2',6'-diisopropoxy-1,1'-biphenyl)

N-heterocyclic carbene (NHC) ligands can also be highly effective.[12] It is often best to screen a small panel of ligands to find the optimal choice for your specific coupling partners.[13]

Q3: How do my choices of base and solvent impact the dehalogenation side reaction?

A3: The base and solvent are intimately linked and create the environment where the catalysis occurs.

  • Solvents: Always use high-purity, anhydrous aprotic solvents like dioxane, toluene, or THF. Avoid alcohols (methanol, isopropanol) if dehalogenation is a problem, as they can be a direct source of hydrides.[14][15]

  • Bases: The base's role is to facilitate the transmetalation step in the catalytic cycle. However, a poor choice can promote dehalogenation.

    • Avoid: Strong alkoxide bases like sodium tert-butoxide (NaOtBu), especially in combination with aryl iodides, can sometimes accelerate dehalogenation.[7]

    • Prefer: Milder inorganic bases are often a better choice. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent options for Suzuki and other cross-coupling reactions as they are effective but less prone to inducing side reactions.[13]

Strictly anhydrous conditions are paramount. Ensure all glassware is oven-dried, reagents are stored correctly, and solvents are passed through a purification system or freshly distilled.

Troubleshooting & Optimization Workflow

If you are observing significant dehalogenation, follow this logical workflow to diagnose and solve the issue.

G start Dehalogenation Observed (>5% by LCMS/NMR) check_reagents Step 1: Verify Reagent & Solvent Purity start->check_reagents Start Here check_conditions Step 2: Assess Reaction Conditions check_reagents->check_conditions Are solvents anhydrous? Are reagents high purity? change_base Step 3: Optimize Base check_conditions->change_base Is atmosphere inert? Using protic solvent? change_ligand Step 4: Screen Ligands change_base->change_ligand Using K3PO4 or Cs2CO3? Switched from alkoxide? change_temp Step 5: Adjust Temperature change_ligand->change_temp Tried bulky, electron-rich ligands (e.g., SPhos, XPhos)? success Success: Dehalogenation Minimized (<5%) change_temp->success Tried lower temp (e.g., 80°C instead of 110°C)?

Caption: Troubleshooting flowchart for dehalogenation.

Comparative Data: Impact of Reaction Parameters

The following table provides illustrative data based on general trends for a model Suzuki-Miyaura coupling reaction to highlight the impact of different parameters. Actual results will vary based on specific substrates.

Catalyst (2 mol%)Ligand (4 mol%)Base (2.5 eq.)SolventTemp (°C)% Desired Product% Dehalogenated Byproduct
Pd₂(dba)₃PPh₃NaOtBuDioxane/H₂O10045%50%
Pd(OAc)₂PPh₃K₂CO₃Toluene/EtOH9060%35%
Pd₂(dba)₃XPhos K₃PO₄ Dioxane 80>95% <2%
Pd(OAc)₂SPhosCs₂CO₃Toluene90>90%<5%

Key Takeaway: The combination of a bulky, electron-rich biarylphosphine ligand (XPhos), a milder inorganic base (K₃PO₄), and a strictly anhydrous aprotic solvent (Dioxane) provides the best results, dramatically minimizing hydrodehalogenation.

Recommended Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling aryl boronic acids or esters with 4-chloro-2-iodopyrrolo[2,1-f]triazine.

Reaction Scheme vs. Side Reaction

G cluster_0 Desired Suzuki-Miyaura Pathway cluster_1 Competing Dehalogenation Pathway A Ar-I C Ar-Pd(II)-I(L2) A->C Oxidative Addition B Pd(0)L2 B->C F Ar-Pd(II)-R(L2) C->F Transmetalation D R-B(OR)2 D->F E Base E->F F->B Catalyst Regeneration G Ar-R F->G Reductive Elimination H Ar-Pd(II)-I(L2) J Ar-Pd(II)-H(L2) H->J Protonolysis/ Hydride Transfer I [H] Source (H2O, ROH, Base) I->J K Ar-H J->K Reductive Elimination

Caption: Catalytic cycles for Suzuki coupling vs. dehalogenation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask, add 4-chloro-2-iodopyrrolo[2,1-f]triazine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

  • Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.5 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a rigorously inert atmosphere.

  • Solvent Addition: Add anhydrous dioxane or toluene via syringe to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. Look for the consumption of the starting material and the appearance of the desired product mass, while checking for the mass of the dehalogenated byproduct (4-chloropyrrolo[2,1-f]triazine).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Purification: Wash the organic phase with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

Hydrodehalogenation can also be a significant issue in Sonogashira reactions.[7][9] A copper-free protocol often provides cleaner results and avoids the formation of alkyne homocoupling (Glaser coupling) byproducts.[16]

  • Preparation: To a flame-dried Schlenk flask, add 4-chloro-2-iodopyrrolo[2,1-f]triazine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-mixed Pd/Ligand system as described above).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in the Suzuki protocol.

  • Solvent and Base: Add anhydrous THF or toluene, followed by the terminal alkyne (1.2 eq.) and an amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 eq.). Ensure the amine is freshly distilled or from a recently opened bottle.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Workup & Purification: Follow the workup and purification steps outlined in the Suzuki protocol.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Couplings with 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in cross-coupling chemistry: achieving high yields in Suzuki-Miyaura reactions involving 2-chloropyridines. The unique electronic and coordinating properties of this substrate class present specific hurdles that require a nuanced approach to reaction optimization.

I. Why Are Suzuki Couplings with 2-Chloropyridines Challenging? (FAQ)

Before diving into specific troubleshooting scenarios, it's crucial to understand the underlying chemical principles that make this reaction class demanding.

Q1: What makes the C-Cl bond in 2-chloropyridine difficult to activate?

The primary challenge lies in the initial, rate-limiting step of the catalytic cycle: oxidative addition. The Carbon-Chlorine (C-Cl) bond is significantly stronger and less polarizable than its C-Br or C-I counterparts, making it more resistant to cleavage and insertion by the Palladium(0) catalyst.[1][2] This higher activation energy often necessitates more forcing conditions, such as higher temperatures and more active catalytic systems.[1]

Q2: How does the pyridine nitrogen interfere with the reaction?

The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base and coordinate to the electron-deficient palladium center.[3][4] This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively sequestering the palladium and inhibiting its catalytic activity.[4][5] This is particularly problematic with 2-substituted pyridines where the nitrogen is in close proximity to the reaction site.

Q3: What are the common, yield-reducing side reactions?

Several competing reaction pathways can lower the yield of the desired product:

  • Protodeboronation: This is the protonolysis of the boronic acid's C-B bond, replacing it with a C-H bond. This side reaction is often promoted by aqueous bases and elevated temperatures, consuming the nucleophilic partner.[1]

  • Dehalogenation: The 2-chloropyridine can be reduced to pyridine, where the chlorine is replaced by a hydrogen atom. This can occur after oxidative addition if a hydride source is present in the reaction mixture (e.g., from certain solvents or bases).[4][6]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen or if the transmetalation step is slow.[4]

II. Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific experimental issues with a step-by-step, problem-solving approach.

Scenario 1: My reaction yield is consistently low or the reaction stalls.

This is the most common issue and points to a suboptimal catalytic system or unfavorable reaction conditions for this challenging substrate.

Initial Checks:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst and promote boronic acid homocoupling.[4]

  • Reagent Purity: Use high-purity, anhydrous solvents and ensure your boronic acid is fresh. Boronic acids can dehydrate to form unreactive boroxines over time.

Optimization Strategy:

If initial checks don't resolve the issue, a systematic optimization of the reaction parameters is necessary. The choice of ligand, base, and solvent are critically interlinked.

1. Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the C-Cl bond in 2-chloropyridines.[4] A more active system is required.

  • Recommended Ligands: Bulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting oxidative addition and the final reductive elimination step. Good starting points are the Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or other sterically demanding phosphines like P(t-Bu)₃.[1][7] These ligands also create a sterically hindered environment around the palladium, which can discourage the inhibitory coordination of the pyridine nitrogen.[1][8]

  • Palladium Precatalyst: Using a stable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand is often more reliable and reproducible than air-sensitive Pd(0) sources.[1]

Table 1: Recommended Catalyst Systems for 2-Chloropyridine Couplings

Palladium SourceLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂SPhos, XPhos, RuPhos1-5Highly active for C-Cl activation, commercially available, well-documented.[1]
Pd₂(dba)₃P(t-Bu)₃1-5Effective for challenging aryl chlorides.[7]
Pd(PPh₃)₄-2-10Often insufficient for 2-chloropyridines, but may work in some cases.[9]

2. The Critical Role of the Base: The base is not merely an additive; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[1][10]

  • Base Selection: For 2-chloropyridines, stronger bases are often required. While K₂CO₃ can be effective[3], inorganic bases like K₃PO₄ and Cs₂CO₃ frequently provide superior yields.[1][3] The choice of base can significantly influence the reaction outcome.

Suzuki_Catalytic_Cycle

3. Solvent System Optimization: The solvent influences the solubility of reagents and the stability of intermediates.

  • Solvent Choice: Aprotic polar solvents are commonly used. Mixtures of an organic solvent with water, such as 1,4-dioxane/water or toluene/water, are often beneficial as water can facilitate the transmetalation step.[1] However, the amount of water should be carefully controlled to minimize protodeboronation. In some cases, anhydrous conditions with a strong base may be preferable.[1]

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of a generic 2-chloropyridine with an arylboronic acid.

  • Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equivalents).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Reagents: Under a positive pressure of inert gas, add the 2-chloropyridine (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1, or toluene) via syringe. The reaction concentration should be around 0.1-0.5 M.

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[11]

Scenario 2: I am observing significant side products.

If your main issue is not a stalled reaction but the formation of specific byproducts, the following targeted adjustments can help.

Problem: Significant Protodeboronation (loss of boronic acid)

  • Cause: This side reaction is often exacerbated by excess water, high temperatures, and certain bases.[1]

  • Solutions:

    • Use Boronic Esters: Consider using a more stable boronic ester, such as a pinacol ester (Bpin), instead of the boronic acid.[1]

    • Anhydrous Conditions: Minimize the amount of water in the reaction or switch to a completely anhydrous solvent system.

    • Base Choice: Weaker bases or fluoride sources like KF might reduce the rate of protodeboronation.[10]

    • Temperature Control: Run the reaction at the lowest temperature that still allows for efficient coupling.[3]

Problem: Significant Dehalogenation (loss of chlorine)

  • Cause: This occurs when the Ar-Pd(II)-Cl intermediate is reduced by a hydride source before transmetalation can occur.[6]

  • Solutions:

    • Ligand Screening: While bulky ligands are necessary, an excessively bulky ligand might sterically hinder the approach of the boronate, favoring side reactions. A careful screening of ligands (e.g., comparing SPhos, XPhos, and P(t-Bu)₃) may be required.[1]

    • Avoid Hydride-Donating Solvents: Solvents like alcohols can sometimes act as hydride donors. Aprotic solvents like dioxane or toluene are generally safer choices.

Troubleshooting_Flowchart

III. Frequently Asked Questions (FAQs)

Q4: Can I use microwave irradiation to improve my reaction?

Yes, microwave-assisted synthesis can be highly effective. The rapid heating can significantly reduce reaction times and often improve yields by overcoming the activation barrier for oxidative addition.[2][12] It can sometimes allow for lower catalyst loadings as well.[12]

Q5: My 2-chloropyridine also has an amino group. Does this cause additional problems?

Yes, an amino group, particularly at the 3- or 5-position, adds another layer of complexity. Like the pyridine nitrogen, the amino group is a Lewis base and can coordinate to the palladium catalyst, leading to inhibition.[4][13] In these cases, using highly active catalyst systems with bulky ligands that are known to be less inhibited by basic functional groups is crucial.[13]

Q6: Is it better to use the boronic acid or the boronic ester?

While boronic acids are more common, boronic esters (like pinacol esters) offer greater stability towards protodeboronation.[1] If you are experiencing significant loss of your boronic acid starting material, switching to the corresponding pinacol ester is a highly recommended strategy.

IV. References

  • Benchchem. (n.d.). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Retrieved from --INVALID-LINK--

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Retrieved from --INVALID-LINK--

  • Gümüş, İ., Gürbüz, N., Özdemir, İ., & Çetinkaya, B. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 19(9), 13693-13710. Retrieved from --INVALID-LINK--

  • Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(20), 5002-5004. Retrieved from --INVALID-LINK--

  • Le, C. M., & Sigman, M. S. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 6(9), 5693-5697. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from --INVALID-LINK--

  • Kolychev, E. L., et al. (2017). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • Perčec, V., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(10), 1693. Retrieved from --INVALID-LINK--

  • Procter, D. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N-heterocycles. Chemical Science, 12(40), 13444-13452. Retrieved from --INVALID-LINK--

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(S1), 15-18. Retrieved from --INVALID-LINK--

  • Dreher, S. D., et al. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 130(29), 9257-9259. Retrieved from --INVALID-LINK--

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Retrieved from --INVALID-LINK--

References

Technical Support Center: NMR Analysis of 4-Chloro-2-iodopyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Chloro-2-iodopyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with confirming the purity and identity of this key heterocyclic intermediate by Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical building block in various synthetic pathways, including for antiviral agents like Remdesivir, ensuring its structural integrity is paramount.[1][2] This document provides practical, in-depth troubleshooting guides and frequently asked questions to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 4-Chloro-2-iodopyrrolo[2,1-f]triazine?

A1: The precise chemical shifts for 4-Chloro-2-iodopyrrolo[2,1-f]triazine can be influenced by the solvent, concentration, and temperature. However, based on the pyrrolo[2,1-f]triazine core structure, we can predict the approximate regions for the proton and carbon signals.[1][3]

  • ¹H NMR: The spectrum is expected to be simple, showing three distinct signals in the aromatic region, corresponding to the three protons on the pyrrole ring. These will likely appear as doublets or doublet of doublets due to coupling between adjacent protons.

  • ¹³C NMR: You should expect to see six distinct signals for the six carbons of the heterocyclic core. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, Cl, I).

For definitive assignment, it is crucial to acquire a spectrum of a highly purified and verified sample. Two-dimensional (2D) NMR experiments, such as HSQC and HMBC, are invaluable for unambiguously assigning each proton to its corresponding carbon.[4][5]

Q2: My ¹H NMR spectrum shows more than three signals in the aromatic region. What are the likely impurities?

A2: The presence of additional signals in the aromatic region of your ¹H NMR spectrum strongly suggests the presence of impurities. These can generally be categorized as follows:

  • Residual Starting Materials: Depending on the synthetic route, unreacted starting materials such as substituted pyrroles or triazines may be present.[6][7] A thorough understanding of your synthetic pathway is the first step in identifying these impurities.

  • Reaction By-products: Incomplete reactions or side reactions can lead to the formation of related heterocyclic compounds. For instance, incomplete iodination or chlorination could result in the presence of the corresponding des-iodo or des-chloro analogues.

  • Degradation Products: 4-Chloro-2-iodopyrrolo[2,1-f]triazine may be susceptible to degradation under certain conditions (e.g., exposure to light, moisture, or extreme pH).

A systematic approach, as outlined in the troubleshooting section, is recommended for the identification of these unknown signals.

Q3: I see peaks in my NMR spectrum that don't correspond to my product or expected impurities. What else could they be?

A3: It is very common to observe signals from sources other than your compound of interest. Before extensive efforts are made to characterize unknown signals, it is essential to rule out common contaminants.[8][9]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane, hexanes, methanol) are the most common culprits.[10] Even after extensive drying under high vacuum, trace amounts can remain.

  • Water: A broad singlet, the chemical shift of which is highly dependent on the solvent and temperature, is indicative of water.[8][10] In some solvents like DMSO-d₆, the water peak can be quite sharp.

  • Grease: Silicon-based grease from glassware joints can appear as a broad singlet around 0 ppm.

  • NMR Solvent Impurities: Commercially available deuterated solvents often contain small amounts of their non-deuterated counterparts and other impurities.[11][12][13]

The following table lists the approximate ¹H chemical shifts for common laboratory solvents in widely used NMR solvents.

ImpurityCDCl₃ (ppm)DMSO-d₆ (ppm)Acetone-d₆ (ppm)
Acetone2.172.092.05
Dichloromethane5.305.765.64
Diethyl Ether3.48 (q), 1.21 (t)3.39 (q), 1.11 (t)3.41 (q), 1.12 (t)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.15 (t)4.05 (q), 1.97 (s), 1.16 (t)
Hexane1.25 (br s), 0.88 (t)1.24 (br s), 0.86 (t)1.26 (br s), 0.87 (t)
Toluene7.27-7.17 (m), 2.36 (s)7.24-7.11 (m), 2.30 (s)7.26-7.15 (m), 2.32 (s)
Water~1.56 (br s)~3.33 (br s)~2.84 (br s)

Data compiled from references.[11][12][13]

Troubleshooting Guides

Guide 1: Systematic Approach to NMR Spectrum Analysis for Impurity Identification

This workflow provides a logical sequence of steps to identify unknown peaks in your NMR spectrum.

impurity_identification_workflow A Acquire High-Quality ¹H NMR Spectrum B Identify Product & Solvent Peaks A->B C Consult Solvent Impurity Tables B->C Reference known shifts D Analyze Remaining Unknown Peaks C->D E Integrate All Signals D->E F Analyze Multiplicity (Splitting Patterns) E->F Determine relative proton ratios G Hypothesize Impurity Structures F->G Deduce proton environments H Acquire 2D NMR (COSY, HSQC/HMBC) G->H For complex mixtures or structural confirmation I Confirm Structure & Connectivity H->I

Caption: Workflow for systematic impurity identification by NMR.

Step-by-Step Protocol:

  • Acquire a High-Quality Spectrum: Ensure your sample is properly prepared and the NMR spectrometer is well-shimmed to obtain sharp peaks and a flat baseline.[14]

  • Identify Known Peaks: Locate the signals corresponding to your product, the residual non-deuterated solvent, and TMS (if used).

  • Consult Impurity Tables: Compare the chemical shifts of any remaining singlets, triplets, quartets, etc., with published data for common laboratory solvents.[11][12][13]

  • Analyze Unknowns: For the remaining unidentified peaks:

    • Integration: Determine the relative molar ratio of the impurity to your product.

    • Multiplicity: Analyze the splitting pattern to deduce the number of neighboring protons.

    • Chemical Shift: The position of the signal provides clues about the electronic environment of the protons.

  • Hypothesize Structures: Based on your analysis and knowledge of the reaction, propose potential structures for the impurities (e.g., starting materials, by-products).

  • Confirmation with 2D NMR: If the impurities are present in sufficient concentration, 2D NMR techniques like COSY, HSQC, and HMBC can be used to confirm their structure by establishing proton-proton and proton-carbon correlations.[4][5]

Guide 2: Protocol for Minimizing Solvent and Water Impurities

Proactive sample preparation is the most effective way to obtain a clean NMR spectrum.

sample_preparation_workflow A Thoroughly Dry the Sample B Use High-Purity NMR Solvent A->B C Prepare Sample in a Dry Environment B->C D Filter the Sample C->D Result Clean NMR Spectrum D->Result E Clean NMR Tube E->C

Caption: Best practices for NMR sample preparation.

Step-by-Step Protocol:

  • Drying the Product: Dry your solid sample under high vacuum for several hours, possibly with gentle heating if the compound is thermally stable. For stubborn, high-boiling solvents like DMSO or DMF, co-evaporation with a lower-boiling solvent (e.g., toluene) or lyophilization may be necessary.

  • Use High-Quality Solvents: Use freshly opened ampules of high-purity deuterated solvents. Solvents in septum-sealed bottles can accumulate atmospheric moisture over time.[10]

  • Dry Glassware: Ensure your vial and NMR tube are thoroughly dried in an oven and cooled in a desiccator before use.

  • Controlled Environment: If possible, prepare your NMR sample in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.

  • Sample Filtration: If your sample solution appears cloudy, filter it through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter which can degrade spectral quality.[15]

References

Improving the regioselectivity of iodination of the pyrrolo[2,1-f]triazine core.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is your dedicated resource for troubleshooting and optimizing the regioselective iodination of the pyrrolo[2,1-f]triazine core. As your senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to solve challenges in your own research. The pyrrolo[2,1-f]triazine scaffold is a privileged structure in medicinal chemistry, and precise functionalization is key to unlocking its potential. Let's navigate the common hurdles of C-H iodination on this electron-rich system.

Frequently Asked Questions (FAQs)

Q1: We are observing a mixture of C5 and C7 iodinated isomers. What is the primary factor driving the regioselectivity of iodination on the pyrrolo[2,1-f]triazine core?

A1: The regioselectivity of electrophilic aromatic substitution on the pyrrolo[2,1-f]triazine core is fundamentally governed by the electronic properties of the bicyclic system. The pyrrole moiety is significantly more electron-rich than the triazine ring, directing electrophiles to attack the pyrrole ring.

Within the pyrrole ring, the C7 position is generally the most electronically activated site, making it the kinetically favored position for iodination. This is due to the nitrogen atom of the pyrrole ring being a powerful electron-donating group. However, the C5 position is also activated and can compete, leading to isomer mixtures. The final regiochemical outcome is a delicate balance between the intrinsic reactivity of the core and the specific reaction conditions employed.

Q2: Why is N-Iodosuccinimide (NIS) commonly recommended over molecular iodine (I₂)?

A2: While molecular iodine (I₂) can be used, N-Iodosuccinimide (NIS) is often preferred for several reasons that directly impact reaction control and selectivity:

  • Milder Conditions: NIS is a less aggressive iodinating agent than I₂, allowing for reactions to be run at lower temperatures. This thermal control is crucial for minimizing side reactions and improving the selectivity between electronically similar positions like C5 and C7.

  • No Lewis Acid Required (Usually): Many I₂-based iodinations require a Lewis acid co-catalyst, which can sometimes lead to substrate degradation or unwanted side products. NIS can often effectively iodinate electron-rich heterocycles without an activator.

  • Improved Solubility: NIS has better solubility in common organic solvents compared to I₂.

  • Stoichiometric Control: As a solid, NIS is easier to handle and weigh accurately, allowing for precise stoichiometric control which is critical to avoid over-iodination (di- or tri-iodination).

The use of NIS in solvents like dichloromethane (DCM) or acetonitrile (MeCN) at or below room temperature is a standard starting point for achieving high regioselectivity on this scaffold.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Poor Regioselectivity - Mixture of C5 and C7 Isomers

You've run your reaction and NMR analysis shows two distinct signals for the iodinated pyrrolo[2,1-f]triazine, indicating a mixture of C5 and C7 isomers that are difficult to separate via column chromatography.

This is the most common challenge. The C5 and C7 positions have comparable reactivity, and subtle changes in the reaction environment can tip the balance. Your strategy should be to enhance the inherent electronic preference for one position over the other.

dot digraph "Troubleshooting_Regioselectivity" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

start [label="Poor Regioselectivity\n(C5/C7 Mixture)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q_temp [label="Is the reaction run\nat room temp or higher?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_temp_yes [label="High temp can overcome the small\nactivation energy barrier between\nC5 and C7 attack.", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol_lower_temp [label="ACTION:\nLower temperature to 0 °C or -20 °C.\nThis favors the kinetically controlled\nproduct (typically C7).", fillcolor="#34A853", fontcolor="#FFFFFF"];

q_solvent [label="What solvent is being used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_solvent [label="Polar/coordinating solvents can\nstabilize intermediates differently,\naltering the regiochemical outcome.", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol_change_solvent [label="ACTION:\nSwitch to a non-polar solvent like\nDCM or Dioxane. Avoid highly\npolar solvents like DMF or MeCN initially.", fillcolor="#34A853", fontcolor="#FFFFFF"];

q_reagent [label="Are you using a strong\niodinating agent or activator?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_reagent [label="Highly reactive electrophiles\n(e.g., I₂ with Lewis Acid) are less\nselective and will attack both\nelectron-rich positions.", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol_use_nis [label="ACTION:\nUse N-Iodosuccinimide (NIS) as the\niodine source. Ensure slow, portion-wise\naddition of NIS (1.0-1.1 equiv).", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="Improved Regioselectivity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> q_temp; q_temp -> a_temp_yes [label=" Yes"]; a_temp_yes -> sol_lower_temp; q_temp -> q_solvent [label=" No (run cold)"];

q_solvent -> a_solvent; a_solvent -> sol_change_solvent; q_solvent -> q_reagent [label=" Using DCM/Dioxane"];

q_reagent -> a_reagent [label=" Yes"]; a_reagent -> sol_use_nis; q_reagent -> end_node [label=" No (using NIS)"];

sol_lower_temp -> end_node; sol_change_solvent -> end_node; sol_use_nis -> end_node; } enddot Caption: Troubleshooting workflow for poor C5/C7 regioselectivity.

  • Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction may approach thermodynamic equilibrium, potentially favoring the more stable isomer, or simply have enough energy to overcome the activation barriers for both pathways, leading to a mixture.[1][2][3][4] By lowering the temperature (e.g., to 0 °C or -20 °C), you operate under kinetic control, favoring the product that forms fastest.[1][2][3][4] For the pyrrolo[2,1-f]triazine core, this is often the C7 position.

  • Solvent Polarity: The choice of solvent can influence the stability of the charged intermediate (the sigma complex) formed during electrophilic substitution.[5][6] Non-polar aprotic solvents like Dichloromethane (DCM), Dioxane, or Carbon Tetrachloride are excellent starting points as they are less likely to strongly solvate and stabilize one intermediate over the other, allowing the intrinsic electronics of the heterocycle to dominate.

  • Reagent Reactivity: The reactivity of the electrophile is paramount. A highly reactive iodinating species is like a less discerning guest—it will react at any available site. Using a milder reagent like NIS allows for greater discrimination between the C5 and C7 positions.[7] If you are using additives like trifluoroacetic acid to activate the NIS, consider running the reaction without it first.[8]

Problem 2: Low Yield and/or Reaction Not Going to Completion

Your TLC or LCMS analysis shows significant starting material remaining even after prolonged reaction times or heating, and the isolated yield of the desired iodinated product is low.

  • Insufficient Electrophilicity: While NIS is great for selectivity, your specific pyrrolo[2,1-f]triazine derivative might be too electron-deficient due to other substituents on the ring, making the reaction sluggish.

    • Solution: Add a catalytic amount (5-10 mol%) of a protic acid like trifluoroacetic acid (TFA) or a Lewis acid.[8] Be cautious, as increasing reactivity can sometimes decrease selectivity. An iron(III)-catalyzed method using FeCl₃ has also been shown to activate NIS for efficient iodination under mild conditions.[9]

  • Decomposition: Pyrrolo[2,1-f]triazines can be sensitive. The reaction conditions (acid, light, or heat) might be degrading your starting material or product.

    • Solution: Run the reaction in the dark, as NIS and many iodine-containing compounds are light-sensitive.[7] Ensure your solvent is dry and your reaction is under an inert atmosphere (N₂ or Argon) to prevent side reactions. Minimize reaction time and work up the reaction as soon as the starting material is consumed.

  • Stoichiometry: Ensure you are using a slight excess of NIS (e.g., 1.1 equivalents). Using less than one equivalent will guarantee unreacted starting material.

Problem 3: Formation of Di-iodinated Product

You are observing a significant amount of a product with a mass corresponding to the addition of two iodine atoms.

This issue arises when the mono-iodinated product is still sufficiently electron-rich to react with a second equivalent of the iodinating agent.

  • Control of Stoichiometry: This is the most critical factor.

    • Solution: Use precisely 1.0 to 1.05 equivalents of NIS. Ensure the NIS is added slowly, either portion-wise as a solid or as a solution via syringe pump over an extended period (e.g., 1-2 hours). This keeps the instantaneous concentration of the electrophile low, favoring the faster reaction with the more activated starting material over the less activated mono-iodinated product.

  • Temperature Control:

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or lower. Lower temperatures will further enhance the selectivity for the initial iodination.

Data Summary: Conditions vs. Regioselectivity

The following table provides a generalized summary of how reaction parameters can influence the outcome of the iodination of a generic substituted pyrrolo[2,1-f]triazine. Actual ratios are highly substrate-dependent.

ReagentSolventTemperature (°C)AdditiveExpected Primary IsomerExpected C7:C5 RatioPotential Issues
NIS (1.1 eq)DCM0NoneC7 (Kinetic)>10:1Slow reaction
NIS (1.1 eq)DMF25NoneC7 / C5 Mixture~3:1Poor selectivity
I₂ (1.1 eq)Acetic Acid60NoneC7 / C5 Mixture~1:1Poor selectivity, decomposition
NIS (1.1 eq)DCM25TFA (cat.)C7~5:1Reduced selectivity, side products
NIS (1.5 eq)MeCN25NoneC7N/ADi-iodination

Experimental Protocols

Protocol 1: High-Selectivity Kinetic Iodination at C7

This protocol is designed to maximize the formation of the C7-iodo isomer under kinetically controlled conditions.

dot graph TD { A[Start: Dissolve Substrate] --> B{Cool to 0 °C}; B --> C[Add NIS Portion-wise]; C --> D{Monitor by TLC/LCMS}; D -- Reaction Complete --> E[Quench with Na₂S₂O₃]; D -- Incomplete --> C; E --> F[Aqueous Workup]; F --> G[Purify by Chromatography]; G --> H[End: Isolated C7-Iodo Product];

} enddot Caption: Workflow for the high-selectivity iodination protocol.

Materials:

  • Pyrrolo[2,1-f]triazine substrate (1.0 mmol)

  • N-Iodosuccinimide (NIS), recrystallized (1.05 mmol, 1.05 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, argon/nitrogen line

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Argon or N₂), add the pyrrolo[2,1-f]triazine substrate (1.0 mmol).

  • Dissolution: Add anhydrous DCM (10 mL) and stir until the substrate is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add the N-Iodosuccinimide (1.05 eq) in three equal portions over 30 minutes. Ensure the flask is protected from light by wrapping it in aluminum foil.

  • Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or LCMS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL) to consume any unreacted iodine/NIS. Stir for 5 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired C7-iodinated product.

References

Technical Support Center: Troubleshooting Homocoupling in Palladium-Catalyzed Reactions of Pyrrolotriazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyrrolotriazine scaffolds. As a class of nitrogen-rich heterocycles, pyrrolotriazines are valuable building blocks in medicinal chemistry and materials science.[1] However, their unique electronic properties can present challenges in palladium-catalyzed C-C and C-N bond formation, with the formation of homocoupling byproducts being a frequent and frustrating issue.

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to homocoupling. We will explore the mechanistic origins of this side reaction and provide actionable, field-proven strategies to favor the desired cross-coupling pathway.

Part 1: Troubleshooting Guide - Specific Issues & Solutions

This section addresses specific experimental observations in a question-and-answer format to help you quickly identify and solve the root cause of excessive homocoupling.

Q1: My reaction is yielding significant amounts of boronic acid homocoupling product (a biaryl, R-R). What is the most likely cause and my first step to fix it?

A1: The most common culprit for boronic acid homocoupling is the presence of oxygen in your reaction mixture.[2][3] Oxygen can facilitate the oxidation of Pd(0) to Pd(II) species, which can then promote the undesired dimerization of the boronic acid.[2][4] This not only consumes your nucleophile but also complicates downstream purification.

Immediate Action: Rigorous Deoxygenation

Your first and most critical step is to ensure the rigorous exclusion of oxygen from your reaction.

  • Protocol: Implement a thorough deoxygenation procedure for your solvent(s) and reaction vessel. A subsurface sparge with an inert gas (high-purity argon or nitrogen) for 20-30 minutes is highly effective.[5] Following the sparge, maintain a positive pressure of the inert gas throughout the reaction setup and duration.

  • Causality: By removing dissolved oxygen, you minimize the primary pathway for Pd(0) oxidation, thus keeping the catalyst in its active state for the cross-coupling cycle and suppressing the oxygen-mediated homocoupling mechanism.[3]

Q2: I'm using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), and I see homocoupling product form early in the reaction. Why is this happening?

A2: This is a classic sign of catalyst activation proceeding through an undesirable pathway. For the main catalytic cycle to begin, the Pd(II) precatalyst must be reduced to the active Pd(0) state.[2][6] One common, yet wasteful, pathway for this reduction is the homocoupling of two boronic acid molecules, which reduces Pd(II) to Pd(0) at the expense of your starting material.[2]

Solutions: Optimize Catalyst Activation

  • Use a Modern Precatalyst: Switch to a well-defined Pd(II) precatalyst designed for clean and efficient activation, such as a Buchwald G3 or G4 palladacycle (e.g., XPhos Pd G3).[7][8] These precatalysts undergo a facile reductive elimination to generate the active L-Pd(0) species without consuming the coupling partners.[8][9]

  • Implement a Pre-activation Step: If you must use a traditional Pd(II) source, consider a pre-activation protocol. Heating the Pd(II) source, ligand, and a mild reducing agent before adding your pyrrolotriazine and boronic acid can generate the active Pd(0) catalyst cleanly. Some protocols utilize small amounts of water or other additives to facilitate this reduction.[10][11]

  • Add a Mild Reductant: The addition of a mild, non-interfering reducing agent, such as potassium formate, can help reduce the Pd(II) precatalyst without promoting extensive homocoupling.[5]

Q3: Despite rigorous degassing and using a modern precatalyst, homocoupling of my boronic acid persists. What other reaction parameters should I investigate?

A3: If you've addressed oxygen and catalyst activation, the issue likely lies within the balance of rates in your catalytic cycle. The goal is to ensure the rate of transmetalation (and subsequent reductive elimination) is significantly faster than any competing homocoupling pathways.

Systematic Parameter Optimization:

ParameterProblem & RationaleRecommended Action
Base The base activates the boronic acid for transmetalation.[12] An inappropriate choice or concentration can alter reaction kinetics. Very strong bases may accelerate decomposition pathways. The choice of base can also influence the acid-base equilibrium of the reaction, which in turn affects selectivity.[13]Screen a panel of bases. For pyrrolotriazines, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[14] If your substrate is base-sensitive, consider milder options like CsF or KF.[12]
Solvent The solvent system must solubilize all components and can influence catalyst stability and reactivity.[15] Aprotic polar solvents are common. The presence of water can be beneficial or detrimental depending on the specific reaction.[16]Common choices include 1,4-dioxane, THF, or toluene, often with a small amount of water.[7] If protodeborylation (hydrolysis of the boronic acid) is an issue, consider switching to anhydrous conditions and using a boronate ester.[2]
Ligand The phosphine ligand is critical for stabilizing the Pd(0) center and modulating its reactivity.[17] A ligand that is too bulky may slow transmetalation, while one that is not electron-donating enough may not promote reductive elimination effectively.For electron-deficient heterocycles like pyrrolotriazines, electron-rich and sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior.[7] They promote rapid oxidative addition and reductive elimination, shortening the lifetime of intermediates that could lead to side reactions.
Temperature Higher temperatures can accelerate all reaction rates, including decomposition and homocoupling.Run the reaction at the lowest temperature that provides a reasonable conversion rate. Start around 80-90 °C and adjust as needed.
Q4: Could the purity of my starting materials be the problem?

A4: Absolutely. Impurities in either the pyrrolotriazine halide or the organoboron reagent can inhibit the catalyst or introduce contaminants that promote side reactions.

Validation & Purification:

  • Pyrrolotriazine Halide: Ensure it is free of residual acids or bases from its synthesis. Purify by recrystallization or column chromatography. Confirm purity by NMR and LC-MS.

  • Organoboron Reagent: Boronic acids can degrade over time to form boroxines (trimeric anhydrides) and other impurities. It is often beneficial to:

    • Use freshly purchased or recently purified boronic acid.

    • Consider converting the boronic acid to a more stable pinacol boronate ester (Bpin).[2] These esters are generally more robust and less prone to protodeborylation and homocoupling.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of boronic acid homocoupling?

A1: Boronic acid homocoupling can occur through several pathways, but the most common in Suzuki-Miyaura reactions are:

  • Palladium(II)-Mediated: As discussed, a Pd(II) species can undergo a double transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the biaryl product and Pd(0). This is often a key step in the in situ reduction of Pd(II) precatalysts.[2]

  • Oxygen-Promoted: In the presence of oxygen, a Pd(0) catalyst can be oxidized to Pd(II), initiating the cycle described above.[2][3] Other oxidative mechanisms not involving palladium may also contribute.

The diagram below illustrates the desired cross-coupling cycle versus the parasitic homocoupling pathway initiated by a Pd(II) species.

G cluster_cross_coupling Desired Cross-Coupling Cycle cluster_homocoupling Parasitic Homocoupling Cycle pd0 LₙPd(0) oa_intermediate LₙPd(II)(Ar¹)(X) pd0->oa_intermediate Oxidative Addition (Ar¹-X) tm_intermediate LₙPd(II)(Ar¹)(Ar²) oa_intermediate->tm_intermediate Transmetalation (Ar²-B(OR)₂) tm_intermediate->pd0 Reductive Elimination product Ar¹-Ar² tm_intermediate->product pd2 Pd(II) tm1 Pd(II)(Ar²)(X) pd2->tm1 1st Transmetalation (Ar²-B(OR)₂) tm2 Pd(II)(Ar²)₂ tm1->tm2 2nd Transmetalation (Ar²-B(OR)₂) homo_product Ar²-Ar² tm2->homo_product pd0_from_homo LₙPd(0) tm2->pd0_from_homo Reductive Elimination G start High Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 implement_sparge Implement subsurface inert gas sparge. Maintain positive pressure. check_o2->implement_sparge No check_catalyst What is the Pd precatalyst? check_o2->check_catalyst Yes implement_sparge->check_catalyst pd2_source Pd(II) source (e.g., Pd(OAc)₂) check_catalyst->pd2_source g3_source Modern Precatalyst (e.g., G3/G4 Palladacycle) check_catalyst->g3_source switch_catalyst Switch to a G3/G4 precatalyst. pd2_source->switch_catalyst optimize_conditions Systematically optimize: 1. Ligand 2. Base 3. Solvent 4. Temperature g3_source->optimize_conditions switch_catalyst->optimize_conditions check_sm Are starting materials pure? optimize_conditions->check_sm purify_sm Purify reagents. Consider using a boronate ester. check_sm->purify_sm No success Homocoupling Minimized check_sm->success Yes purify_sm->success

References

Scaling up the synthesis of 4-Chloro-2-iodopyrrolo[2,1-f]triazine.

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis and scale-up of 4-Chloro-2-iodopyrrolo[2,1-f]triazine. As a key intermediate in the development of novel therapeutics, including kinase inhibitors, robust and scalable synthesis of this scaffold is paramount.[1][2][3] This guide is structured to address common challenges encountered in the laboratory, providing explanations grounded in chemical principles to empower scientists in their research and development endeavors.

Synthetic Strategy Overview

The synthesis of 4-Chloro-2-iodopyrrolo[2,1-f]triazine is typically approached via a multi-step sequence starting from a pyrrolo[2,1-f][4][5][6]triazine-2,4(1H,3H)-dione precursor. This strategy involves a chlorination step to generate the dichloro intermediate, followed by a regioselective iodination. The choice of reagents and reaction conditions at each stage is critical for achieving high yield and purity, especially during scale-up.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Regioselective Iodination cluster_2 Purification A Pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione B 2,4-Dichloropyrrolo[2,1-f]triazine A->B POCl3, 120°C C 4-Chloro-2-iodopyrrolo[2,1-f]triazine B->C NIS, DMF D Purified Product C->D Column Chromatography

Caption: Proposed synthetic workflow for 4-Chloro-2-iodopyrrolo[2,1-f]triazine.

Detailed Experimental Protocol

This protocol details the synthesis starting from the corresponding dione. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2,4-Dichloropyrrolo[2,1-f][4][5][6]triazine

  • To a sealed tube, add pyrrolo[2,1-f][4][5][6]triazine-2,4(1H,3H)-dione.

  • Under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (POCl₃).

  • Seal the tube and heat the reaction mixture to 120 °C for 16-20 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and then slowly pour it into an ice-cooled saturated sodium bicarbonate solution to quench the excess POCl₃. Caution: This is a highly exothermic reaction and will release HCl gas.

  • Stir the resulting mixture for 15-30 minutes.

  • Extract the aqueous phase with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with saturated saline solution, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2,4-dichloropyrrolo[2,1-f][4][5][6]triazine.[4]

Step 2: Synthesis of 4-Chloro-2-iodopyrrolo[2,1-f][4][5][6]triazine

  • Dissolve 2,4-dichloropyrrolo[2,1-f][4][5][6]triazine in a suitable solvent such as dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS) to the solution. The stoichiometry may need to be optimized to favor mono-iodination.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the final product, 4-Chloro-2-iodopyrrolo[2,1-f]triazine.

Reagent Table
ReagentMW ( g/mol )Molar Eq.
Pyrrolo[2,1-f][4][5][6]triazine-2,4(1H,3H)-dione151.121.0
Phosphorus Oxychloride (POCl₃)153.33Excess
2,4-Dichloropyrrolo[2,1-f][4][5][6]triazine[7]188.011.0
N-Iodosuccinimide (NIS)224.981.0-1.2
4-Chloro-2-iodopyrrolo[2,1-f]triazine[8]279.47N/A

Troubleshooting Guide

G issue Issue Observed Low Yield / Incomplete Reaction Poor Regioselectivity (Iodination) Purification Difficulty Scale-up Exotherm cause1 Potential Cause Moisture Contamination Insufficient Reagent Non-optimal Temperature issue:f1->cause1:f0 cause2 Potential Cause Competing Reactions at C7 Over-iodination Steric/Electronic Effects issue:f2->cause2:f0 cause3 Potential Cause Byproducts with Similar Polarity Product Instability on Silica issue:f3->cause3:f0 cause4 Potential Cause Rapid Reagent Addition Inefficient Heat Transfer issue:f4->cause4:f0 solution1 Corrective Action Use Anhydrous Solvents/Reagents Verify Reagent Stoichiometry Optimize Reaction Time/Temp cause1:f0->solution1:f0 solution2 Corrective Action Use Bulky Iodinating Agent Control Stoichiometry of NIS Screen Different Solvents (e.g., MeCN) cause2:f0->solution2:f0 solution3 Corrective Action Optimize Chromatography Gradient Attempt Recrystallization Use Alternative Stationary Phase cause3:f0->solution3:f0 solution4 Corrective Action Slow, Controlled Addition Use Jacket Reactor / Ice Bath Monitor Internal Temperature cause4:f0->solution4:f0

Caption: A troubleshooting flowchart for common synthesis issues.

My chlorination reaction (Step 1) is showing low yield. What could be the cause?

  • Potential Cause: The most common culprits for low yields in this step are incomplete reaction or degradation. Phosphorus oxychloride is highly sensitive to moisture, which can quench the reagent and inhibit the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use flame-dried glassware and ensure your starting material is completely dry. Use a fresh, unopened bottle of POCl₃ if possible.

    • Optimize Reaction Time and Temperature: The conversion of the dione to the dichloro product can be slow. Ensure the reaction is heated to at least 120 °C and consider extending the reaction time if monitoring shows incomplete conversion.[4]

    • Reagent Stoichiometry: While POCl₃ is often used in excess, ensure a sufficient amount is present to drive the reaction to completion, especially on a larger scale.

I am getting a mixture of products during the iodination (Step 2). How can I improve the regioselectivity for the 2-position?

  • Potential Cause: The pyrrolo[2,1-f]triazine core has multiple positions susceptible to electrophilic substitution. The observed regioselectivity is a result of the interplay between the electronic properties of the ring system and the steric bulk of the iodinating agent.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use of a large excess of NIS can lead to di-iodination. Start with 1.0-1.1 equivalents of NIS and monitor the reaction carefully to stop it once the mono-iodinated product is maximized.

    • Solvent Effects: The solvent can influence the reactivity of the iodinating species. While DMF is common, consider screening other aprotic solvents like acetonitrile or DCM to see if selectivity improves.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes enhance selectivity by favoring the kinetically preferred product.

Purification of the final product by column chromatography is difficult and results in significant product loss.

  • Potential Cause: The final product and potential byproducts (e.g., starting material, regioisomers) may have very similar polarities, making separation challenging. The product may also show some instability on silica gel over long periods.

  • Troubleshooting Steps:

    • Optimize Eluent System: Perform a thorough TLC analysis with different solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to find a system that provides the best separation. A shallow gradient during column chromatography can improve resolution.[4]

    • Attempt Recrystallization: If a solid, attempt to recrystallize the crude product from a suitable solvent or solvent pair. This can be a highly effective method for purification on a larger scale.

    • Alternative Chromatography: If silica gel is problematic, consider using a different stationary phase, such as alumina or reverse-phase silica (C18), for purification.

Scale-Up FAQs

Q1: What are the primary safety considerations when scaling up this synthesis?

A: The primary safety risks involve the handling of phosphorus oxychloride (POCl₃) and managing the exothermic quench. POCl₃ is highly corrosive and reacts violently with water. When scaling up, it is critical to:

  • Use a properly sized reactor with good agitation and temperature control (e.g., a jacketed reactor).

  • Add reagents slowly and monitor the internal temperature.

  • The quench step must be performed with extreme caution, adding the reaction mixture to the ice-cold bicarbonate solution slowly to control the exotherm and gas evolution.

  • Ensure adequate ventilation to handle the HCl gas produced during the quench.[9]

Q2: How should I adjust the work-up and purification procedures for a larger scale?

A: Direct scale-up of laboratory extraction and chromatography is often inefficient. Consider the following:

  • Extraction: Use a liquid-liquid extractor or ensure your reactor is equipped for phase separations. Minimize the use of solvent volumes where possible.

  • Purification: Large-scale column chromatography is resource-intensive. Developing a robust recrystallization protocol is highly preferred for achieving high purity on a kilogram scale. This will save significant time and solvent.

  • Product Isolation: Ensure you have appropriate filtration (e.g., Nutsche filter) and drying (e.g., vacuum oven) equipment to handle larger quantities of solid product efficiently.[9][10]

Q3: My reaction seems to stall when I move from a 1g to a 100g scale. Why?

A: This is often due to issues with mass and heat transfer.

  • Mixing: Inadequate stirring in a large reactor can lead to localized "hot spots" or areas of poor reagent mixing, causing the reaction to appear stalled. Ensure your agitator is appropriately sized and shaped for the reactor and the reaction volume.

  • Heat Transfer: A round-bottom flask has a high surface-area-to-volume ratio, allowing for efficient heating. A large reactor has a much lower ratio, meaning it takes longer to heat the entire volume to the target temperature. You must ensure the reaction mixture reaches and maintains the required 120 °C for the chlorination step. Use a temperature probe to monitor the internal reaction temperature, not just the heating mantle or bath temperature.

References

Validation & Comparative

Comparing the reactivity of 4-chloro vs. 4-bromo-2-iodopyrrolo[2,1-f]triazine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Reactivity of 4-Chloro- and 4-Bromo-2-iodopyrrolo[2,1-f]triazine for Sequential Cross-Coupling Strategies

In the landscape of modern medicinal chemistry, the pyrrolo[2,1-f]triazine scaffold has emerged as a privileged core structure, particularly in the development of potent kinase inhibitors for oncology. Its rigid, planar geometry and strategic placement of nitrogen atoms provide an ideal framework for creating specific and high-affinity interactions with target proteins. The ability to precisely and sequentially functionalize this core at various positions is paramount for generating compound libraries and optimizing lead candidates. This guide provides a detailed comparison of two key intermediates, 4-chloro-2-iodopyrrolo[2,1-f]triazine and 4-bromo-2-iodopyrrolo[2,1-f]triazine, focusing on their differential reactivity in palladium-catalyzed cross-coupling reactions.

The strategic value of these dihalogenated intermediates lies in the orthogonal reactivity of their carbon-halogen bonds. The well-established reactivity trend in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, which is primarily dictated by the bond dissociation energy of the carbon-halogen bond. This inherent difference allows for selective functionalization, first at the more labile C-I bond, followed by a second coupling at the more robust C-Br or C-Cl bond under more forcing conditions. This guide will dissect the nuances of this sequential functionalization, providing both theoretical grounding and practical, field-proven protocols.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The primary distinction between the 4-chloro and 4-bromo analogs lies in the reactivity of the C4-halogen bond. While the C2-iodo bond is consistently the most reactive site in both molecules, the choice between chlorine and bromine at C4 significantly impacts the conditions required for the second coupling step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery for its broad functional group tolerance and operational simplicity. In the context of our pyrrolo[2,1-f]triazine scaffolds, a selective Suzuki coupling can be readily achieved at the C2-iodo position in the presence of either a C4-chloro or C4-bromo substituent.

The true divergence in reactivity is observed during the second Suzuki coupling at the C4 position. The C4-bromo bond is significantly more susceptible to oxidative addition to the Pd(0) catalyst than the C4-chloro bond. Consequently, coupling at the C4-bromo position can be achieved under milder conditions, often with standard Pd catalysts and ligands. In contrast, the activation of the C4-chloro bond typically requires more specialized and highly active catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, often at elevated temperatures.

Table 1: Projected Conditions for Sequential Suzuki-Miyaura Coupling

StepPositionHalogenCatalyst/Ligand (Example)Base (Example)TemperatureExpected Outcome
1 C2IodinePd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃ or K₂CO₃60-80 °CHigh yield of 2-aryl product
2a C4BrominePd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃ or K₂CO₃90-110 °CGood to high yield of 4-aryl product
2b C4ChlorinePd₂(dba)₃ / SPhos or XPhosK₃PO₄ or Cs₂CO₃100-120 °CModerate to good yield of 4-aryl product
Sonogashira Coupling

The Sonogashira coupling, for the introduction of alkyne moieties, follows a similar reactivity trend. The C2-iodo bond can be selectively coupled with a terminal alkyne using a standard Pd/Cu co-catalytic system, leaving the C4-halogen untouched.

For the subsequent coupling at C4, the 4-bromo analog again offers a significant advantage. While the Sonogashira coupling of aryl bromides is routine, the corresponding reaction with aryl chlorides is notoriously more challenging and less general. It often requires higher temperatures, more specialized ligands, and may be prone to side reactions like alkyne homocoupling (Glaser coupling). Therefore, for synthetic routes requiring the introduction of an alkyne at C4, the 4-bromo-2-iodopyrrolo[2,1-f]triazine is the superior starting material.

Buchwald-Hartwig Amination

The introduction of nitrogen-based nucleophiles via Buchwald-Hartwig amination is another critical transformation in the synthesis of bioactive molecules. The reactivity pattern remains consistent: C-I > C-Br > C-Cl. A selective amination at the C2-position is readily achievable for both scaffolds.

When targeting the C4-position, the C-Br bond will undergo amination under conditions that are generally milder than those required for the C-Cl bond. Activating the C-Cl bond for C-N bond formation necessitates the use of highly active catalyst systems, often the same generation of bulky phosphine ligands required for Suzuki couplings of aryl chlorides, and typically requires a strong, non-nucleophilic base like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu).

Experimental Protocols

The following are detailed, representative protocols for a sequential Suzuki-Miyaura coupling, illustrating the practical differences in handling the 4-bromo and 4-chloro analogs.

Protocol 1: Selective Suzuki Coupling at the C2-Position

G reagents 1. Add 2-iodo-4-halopyrrolo[2,1-f]triazine, boronic acid, and base to solvent. 2. Degas the mixture (e.g., Ar sparging). catalyst 3. Add Pd catalyst/ligand. reagents->catalyst reaction 4. Heat reaction mixture (e.g., 80 °C) and monitor by TLC/LC-MS. catalyst->reaction workup 5. Aqueous workup (e.g., add water, extract with EtOAc). reaction->workup purify 6. Purify by column chromatography. workup->purify

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a reaction vial, add 4-bromo-2-iodopyrrolo[2,1-f]triazine (or the 4-chloro analog) (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a 2:1 mixture of 1,4-dioxane and water (0.1 M).

  • Sparge the mixture with argon for 15 minutes to degas the solution.

  • Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq).

  • Seal the vial and heat the reaction mixture to 80 °C for 2-4 hours, monitoring for the consumption of the starting material by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-aryl-4-halopyrrolo[2,1-f]triazine.

Rationale: The C-I bond is significantly more reactive, allowing for the use of standard, moderately active catalysts like PdCl₂(dppf) at a modest temperature. These conditions are mild enough to leave the C4-Br and C4-Cl bonds completely intact.

Protocol 2a: Suzuki Coupling at the C4-Bromo Position

Procedure:

  • To a reaction vial, add the 2-aryl-4-bromopyrrolo[2,1-f]triazine from Protocol 1 (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (2.5 eq).

  • Add a 3:1 mixture of acetonitrile and water (0.1 M).

  • Degas the mixture with argon for 15 minutes.

  • Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.08 eq).

  • Seal the vial and heat the reaction mixture to 100 °C for 6-12 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Rationale: The C-Br bond requires more forcing conditions than the C-I bond. This is achieved by increasing the temperature and potentially using a slightly higher catalyst loading. However, a standard catalyst system is often still sufficient.

Protocol 2b: Suzuki Coupling at the C4-Chloro Position

Procedure:

  • To a reaction vial that has been oven-dried and cooled under argon, add the 2-aryl-4-chloropyrrolo[2,1-f]triazine from Protocol 1 (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate tribasic (K₃PO₄) (3.0 eq).

  • Add anhydrous toluene (0.1 M).

  • Degas the mixture with argon for 20 minutes.

  • In a separate vial under argon, prepare the catalyst by adding Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq) and SPhos (0.12 eq). Add a small amount of the toluene to this vial and swirl.

  • Transfer the catalyst slurry to the main reaction vial under argon.

  • Seal the vial and heat the reaction mixture to 110-120 °C for 12-24 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Rationale: The inertness of the C-Cl bond necessitates a highly active catalytic system. The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich Buchwald ligand like SPhos is required to facilitate the difficult oxidative addition step. A non-aqueous solvent system and a strong base like K₃PO₄ are also typically required for these challenging couplings.

G cluster_0 Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 TM Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' TM->PdII_Diaryl Pd0->OA Ar-X PdII_Aryl->TM Ar'-B(OR)₂ PdII_Diaryl->RE Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Strategic Recommendations

Both 4-chloro- and 4-bromo-2-iodopyrrolo[2,1-f]triazine are valuable, versatile intermediates for the synthesis of complex derivatives. The choice between them should be guided by the synthetic route planned for the C4 position.

  • Recommendation for 4-Bromo-2-iodopyrrolo[2,1-f]triazine: This intermediate is the more versatile and user-friendly option. It allows for a broader range of standard cross-coupling conditions (Suzuki, Sonogashira, Buchwald-Hartwig) to be employed at the C4 position, offering greater flexibility and a higher probability of success without extensive optimization. It is the recommended starting material for most discovery chemistry applications.

  • Recommendation for 4-Chloro-2-iodopyrrolo[2,1-f]triazine: This intermediate is best reserved for specific applications where the C4-chloro atom is desired in the final compound or when the synthetic route absolutely requires a chlorine at that position. While functionalization is achievable, it requires more specialized, and often more expensive, catalyst systems and more stringent reaction conditions. The development and optimization of a robust protocol for coupling at the C4-chloro position can be significantly more time-consuming.

By understanding these reactivity differences, researchers can make more informed strategic decisions in their synthetic planning, ultimately accelerating the drug discovery process.

A Comparative Guide to Alternative Intermediates for the Synthesis of the Remdesivir Nucleobase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Remdesivir (Veklury) stands as a cornerstone in the landscape of broad-spectrum antiviral therapeutics, most notably gaining prominence during the COVID-19 pandemic.[1] At the heart of its complex structure lies the C-nucleoside GS-441524, which is composed of a modified ribose sugar attached to a unique heterocyclic core: 4-aminopyrrolo[2,1-f][2][3][4]triazine.[5] This nucleobase is the pivotal pharmacophore, and its efficient synthesis is a critical bottleneck in the overall production of remdesivir.[6] The parent nucleoside, GS-441524 itself, is the primary metabolite of remdesivir and has demonstrated significant antiviral activity, with some researchers suggesting it may offer advantages over its prodrug form for COVID-19 treatment due to a more straightforward synthesis and favorable pharmacokinetics.[6][7]

The urgent global demand for remdesivir spurred intense innovation aimed at optimizing its manufacturing process. A significant portion of this research has focused on discovering more efficient, scalable, and cost-effective synthetic routes to its core nucleobase. The original syntheses, while groundbreaking, often suffered from low overall yields, multiple complex steps, and the need for costly purification techniques like chiral HPLC.[4][8]

This guide provides an in-depth comparison of prominent alternative synthetic strategies for the remdesivir nucleobase. We will dissect the key intermediates that define each route, evaluate their respective advantages based on experimental data, and provide detailed protocols to empower researchers in drug development and process chemistry. Our focus is not merely on procedural steps but on the underlying chemical logic that drives the efficiency and practicality of each approach.

Established vs. Alternative Synthetic Paradigms

The traditional synthesis of the pyrrolo[2,1-f][2][3][4]triazine core often began with precursors like 2,5-dimethoxytetrahydrofuran or functionalized pyrrole derivatives.[8][9] These multi-step sequences laid the groundwork but left room for significant improvement. Modern strategies have sought to reduce step counts, utilize more abundant starting materials, and implement more elegant chemical transformations such as one-pot cascades and novel cyclization reactions.

Below is a visualization of the general synthetic challenge, highlighting the disconnection from the final nucleobase to potential precursor types.

G cluster_main General Retrosynthetic Approach Nucleobase 4-Aminopyrrolo[2,1-f][1,2,4]triazine (Remdesivir Nucleobase) Triazine_Formation Triazine Ring Formation (Cyclization) Nucleobase->Triazine_Formation Disconnection N_Aminopyrrole N-Aminopyrrole Intermediate Triazine_Formation->N_Aminopyrrole Pyrrole_Precursor Functionalized Pyrrole Precursor N_Aminopyrrole->Pyrrole_Precursor N-Amination Acyclic_Precursor Acyclic Precursor (e.g., from 2,5-dimethoxytetrahydrofuran) N_Aminopyrrole->Acyclic_Precursor N-Amination & Cyclization

Caption: General retrosynthetic analysis for the remdesivir nucleobase.

Comparative Analysis of Key Synthetic Routes

We will now explore three distinct and impactful alternative strategies that have emerged, each characterized by a unique key intermediate and reaction cascade.

The Cyanoamidine Cyclization Approach

Developed as a strategically distinct alternative, this route pioneered by the Sarpong and Garg groups hinges on the formation of a cyanoamidine intermediate, which then undergoes a Lewis acid-mediated cyclization to construct the triazine ring.[2][3] This approach is notable for its atom economy and divergence from traditional pathways that rely on pre-functionalized pyrroles.

The key intermediate, a cyanoamidine, is formed by the condensation of a pyrrole-derived formamide with cyanamide. This circumvents the need to handle potentially unstable N-aminopyrrole carbonitriles under harsh conditions.

G cluster_route1 Route 1: Cyanoamidine Cyclization Start 2,5-Dimethoxytetrahydrofuran Formamide Formamide Intermediate (12) Start->Formamide 2 Steps Cyanoamidine Key Intermediate: Cyanoamidine (10) Formamide->Cyanoamidine + Cyanamide (Condensation) Nucleobase Remdesivir Nucleobase (2) Cyanoamidine->Nucleobase Lewis Acid (Cyclization)

Caption: Workflow for the Cyanoamidine Cyclization route.

Causality and Experimental Choices: The selection of a Lewis acid (e.g., Zn(OTf)₂) for the final cyclization step is critical. It facilitates the intramolecular reaction of the amidine nitrogen onto the cyano group, promoting ring closure under conditions that are milder than many classical condensation methods. The choice to build the formamide from Boc-protected aminopyrrole provides a stable and easily accessible entry point into the synthesis.[2]

The One-Pot Oxidative Vilsmeier Cascade

Reported by Snead and colleagues, this highly efficient route begins with the inexpensive and widely available starting material, pyrrole.[8][10] The hallmark of this strategy is a one-pot oxidative Vilsmeier cascade followed by cyclocondensation. This approach dramatically improves process efficiency by minimizing intermediate isolations.

The key intermediate is an N-aminopyrrole-2-carbonitrile, which is generated and then directly cyclized with formamidine acetate to yield the final product. This streamlined process has been demonstrated on a gram scale and offers significant advantages for manufacturing.[10]

G cluster_route2 Route 2: One-Pot Vilsmeier Cascade Start Pyrrole Vilsmeier Oxidative Vilsmeier Cascade (One-Pot) Start->Vilsmeier NAminoNitrile Key Intermediate: N-Aminopyrrole-2-carbonitrile Vilsmeier->NAminoNitrile Intermediate Generation Nucleobase Remdesivir Nucleobase NAminoNitrile->Nucleobase + Formamidine Acetate (Cyclocondensation)

Caption: Workflow for the One-Pot Vilsmeier Cascade route.

Causality and Experimental Choices: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like pyrrole. The "oxidative cascade" modification cleverly integrates the subsequent steps of oxime formation, dehydration to the nitrile, and N-amination into a single, streamlined operation.[8] This significantly reduces unit operations, solvent waste, and processing time, which are critical considerations for industrial-scale synthesis.

Modified Klein's Route via Chemoselective Cyanation

This approach revisits and optimizes an earlier synthesis described by Klein. The key improvements involve a highly chemoselective cyanation of pyrrole-2-carboxaldehyde and the use of readily prepared monochloramine (from commercial bleach) for the N-amination step.[10] This strategy offers a practical, three-step sequence from a commercially available starting material.

The crucial aspect of this route is the exclusion of a hydroxide treatment during the cyanation step, which prevents side reactions and leads exclusively to the desired 1-aminopyrrole-2-carbonitrile intermediate.[10]

G cluster_route3 Route 3: Modified Klein's Route Start Pyrrole-2-carboxaldehyde Cyanation Chemoselective Cyanation Start->Cyanation NAmination N-Amination (using NH₂Cl from bleach) Cyanation->NAmination KeyIntermediate Key Intermediate: N-Aminopyrrole-2-carbonitrile Nucleobase Remdesivir Nucleobase KeyIntermediate->Nucleobase + Formamidine Acetate (Cyclization)

Caption: Workflow for the Modified Klein's Route.

Causality and Experimental Choices: The decision to use monochloramine generated in situ from commercial bleach and ammonia for the N-amination step is a prime example of process greening and cost reduction. It avoids the handling of more hazardous or expensive aminating agents like hydroxylamine-O-sulfonic acid.[10] The optimization of the cyanation to be highly chemoselective directly boosts the yield and purity of the key intermediate, simplifying downstream processing.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of the discussed synthetic routes, providing an objective basis for comparison.

Metric Established Gilead Route (Typical) Cyanoamidine Cyclization [2]One-Pot Vilsmeier Cascade [8][10]Modified Klein's Route [10]
Primary Starting Material 2,5-Dimethoxytetrahydrofuran / Pyrrole2,5-DimethoxytetrahydrofuranPyrrolePyrrole-2-carboxaldehyde
Key Intermediate N-Boc-1-aminopyrrole-2-carbonitrileCyanoamidineN-Aminopyrrole-2-carbonitrileN-Aminopyrrole-2-carbonitrile
Linear Steps ~4-642 (from pyrrole)3
Overall Yield Low to Moderate (Varies)~16%~59%~39%
Key Advantages Foundational; well-understood chemistry.Strategically novel; atom-economical.High overall yield; one-pot efficiency; inexpensive starting material.Uses commercial reagents (bleach); good yield; chemoselective.
Potential Disadvantages Multiple steps; low overall yield.Lower yield in final cyclization step.Requires careful control of one-pot reaction conditions.Lower overall yield compared to the Snead route.

Experimental Protocols

To ensure this guide is not only informative but also practical, we provide detailed, self-validating protocols for the key transformations in the alternative routes.

Protocol 1: Synthesis of Cyanoamidine Intermediate (Route 1)[2]
  • To a sealed vial containing formamide intermediate 12 (1.0 equiv), add cyanamide (1.5 equiv) and sodium methoxide (0.75 equiv). The use of sodium methoxide acts as a base to facilitate the condensation reaction.

  • Add methanol (0.5 M) and stir the mixture at 23 °C for 1 hour under a nitrogen atmosphere. The reaction is monitored for the formation of the target cyanoamidine (E)-10.

  • Upon completion (as determined by ¹H NMR analysis), the crude mixture is carried forward directly to the cyclization step. This avoids a purification step, improving process efficiency.

Protocol 2: Lewis Acid-Mediated Cyclization (Route 1)[2]
  • To a solution of the crude cyanoamidine 10 (1.0 equiv) in 1,2-dichloroethane (0.1 M), add zinc triflate (Zn(OTf)₂) (2.5 equiv). Zinc triflate is the Lewis acid catalyst that promotes the intramolecular cyclization.

  • Seal the vial and heat the reaction mixture to 90 °C for 16 hours under a nitrogen atmosphere.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the 4-aminopyrrolo[2,1-f][2][3][4]triazine nucleobase.

Protocol 3: One-Pot Synthesis of N-Aminopyrrole-2-carbonitrile and Cyclization (Route 2)[8]

Note: This protocol synthesizes the 7-bromo analog, a common precursor, but the principle applies directly to the non-brominated core.

  • A solution of pyrrole in a suitable solvent is subjected to a Vilsmeier-Haack reaction (using a phosphorus oxychloride/DMF complex) to generate the 2-formylpyrrole in situ.

  • Without isolation, the reaction mixture is treated with hydroxylamine-O-sulfonic acid (HOSA) and a base (e.g., NaHCO₃) to form the N-aminopyrrole-2-carbonitrile intermediate. This is the core of the one-pot cascade.[8]

  • The crude N-aminopyrrole-2-carbonitrile is then directly treated with formamidine acetate in a suitable solvent (e.g., 2-propanol) and heated to reflux. This effects the final cyclocondensation to form the triazine ring.[8]

  • After cooling, the product is isolated by filtration or standard workup and purification procedures.

Protocol 4: Chemoselective Cyanation and N-Amination (Route 3)[10]
  • Step A: Chemoselective Cyanation. To a solution of pyrrole-2-carboxaldehyde (1.0 equiv) in formic acid, add hydroxylamine hydrochloride. Heat the mixture to reflux for several hours. This step converts the aldehyde to the nitrile without unwanted side reactions.

  • Step B: N-Amination. Prepare an ethereal solution of monochloramine (NH₂Cl) by reacting aqueous ammonia with sodium hypochlorite solution (commercial bleach) at 0 °C, followed by extraction into diethyl ether.

  • To a solution of the pyrrole-2-carbonitrile from Step A in THF, add sodium hydride (NaH) at 0 °C.

  • Slowly add the prepared ethereal solution of monochloramine to the reaction mixture and allow it to stir for 1 hour. This introduces the N-amino group.

  • Quench the reaction carefully with water and perform a standard extractive workup to isolate the N-aminopyrrole-2-carbonitrile intermediate. This intermediate is then cyclized using formamidine acetate as described in Protocol 3.

Conclusion and Future Outlook

The journey to optimize the synthesis of the remdesivir nucleobase showcases remarkable chemical ingenuity. While the original Gilead synthesis was effective, the alternative routes presented here offer substantial improvements in efficiency, cost, and scalability.

  • The One-Pot Vilsmeier Cascade (Snead et al.) stands out for its impressive overall yield and process simplification, making it highly attractive for industrial production.[8][10]

  • The Cyanoamidine Cyclization (Sarpong/Garg) provides a strategically unique and atom-economical pathway, offering a valuable alternative when different starting materials or reaction conditions are preferred.[2]

  • The Modified Klein's Route demonstrates how focused optimization of individual steps, such as employing chemoselective reactions and readily available commercial reagents, can lead to a practical and robust synthesis.[10]

For researchers and drug development professionals, the choice of synthetic route will depend on specific project goals, including scale, cost constraints, and available starting materials. The intermediates and protocols detailed in this guide provide a robust framework for making these critical decisions. As research continues, we can anticipate further innovations, perhaps involving biocatalysis or continuous flow chemistry, that will continue to refine the synthesis of this vital antiviral agent.[11][12]

References

A Comparative Analysis of 4-Substituted vs. 2-Substituted Pyrrolo[2,1-f]triazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several approved drugs and numerous clinical candidates.[2][4][5][6] This unique bridgehead nitrogen heterocycle serves as a versatile template for designing inhibitors that target a wide array of biological macromolecules, particularly protein kinases.[1][2][5][7] The biological activity and therapeutic potential of pyrrolo[2,1-f]triazine derivatives are profoundly influenced by the substitution pattern on the heterocyclic core. This guide provides an in-depth comparison of the biological activities of 4-substituted versus 2-substituted pyrrolo[2,1-f]triazines, supported by experimental data and protocols, to aid researchers and drug development professionals in navigating the structure-activity relationships (SAR) of this important scaffold.

The Pyrrolo[2,1-f]triazine Core: A Foundation for Potent Bioactivity

The pyrrolo[2,1-f][1][2][3]triazine nucleus is recognized as an effective mimic of the well-known quinazoline kinase inhibitor scaffold.[1][7] Its unique electronic and steric properties allow it to form key interactions within the ATP-binding pockets of various kinases, making it a fertile ground for the development of targeted therapies, particularly in oncology and immunology.[2][3][4] The versatility of this scaffold is demonstrated by its presence in drugs like the kinase inhibitor avapritinib and the antiviral remdesivir.[2][8]

Below is a diagram illustrating the core structure and numbering of the pyrrolo[2,1-f]triazine scaffold, highlighting the key positions for substitution.

Pyrrolo_Scaffold cluster_0 Pyrrolo[2,1-f][1,2,4]triazine Core mol pos2 2 pos4 4 pos5 5 pos6 6 pos7 7 SAR_Comparison cluster_4 4-Substituted Pyrrolo[2,1-f]triazines cluster_2 2-Substituted Pyrrolo[2,1-f]triazines EGFR/VEGFR-2 Inhibition EGFR/VEGFR-2 Inhibition p38 MAPK Inhibition p38 MAPK Inhibition PI3Kδ Inhibition PI3Kδ Inhibition ALK Inhibition ALK Inhibition Antiviral Activity Antiviral Activity Hedgehog Pathway Inhibition Hedgehog Pathway Inhibition Pyrrolo[2,1-f]triazine Core Pyrrolo[2,1-f]triazine Core 4-Substituted Pyrrolo[2,1-f]triazines 4-Substituted Pyrrolo[2,1-f]triazines Pyrrolo[2,1-f]triazine Core->4-Substituted Pyrrolo[2,1-f]triazines C4 Substitution 2-Substituted Pyrrolo[2,1-f]triazines 2-Substituted Pyrrolo[2,1-f]triazines Pyrrolo[2,1-f]triazine Core->2-Substituted Pyrrolo[2,1-f]triazines C2 Substitution Kinase_Assay_Workflow start Prepare Compound Dilutions step1 Add Compound to Plate start->step1 step2 Add Enzyme and Substrate step1->step2 step3 Pre-incubate step2->step3 step4 Initiate with ATP step3->step4 step5 Incubate (Kinase Reaction) step4->step5 step6 Add Detection Reagent step5->step6 step7 Measure Luminescence step6->step7 end Calculate IC50 step7->end

References

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with 4-Chloro-2-iodopyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold and the Challenge of Selective Functionalization

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine nucleosides has made it a cornerstone for developing potent therapeutic agents, most notably the broad-spectrum antiviral drug Remdesivir.[4][5] The ability to precisely install diverse substituents onto this core is paramount for generating new chemical entities with tailored pharmacological profiles, particularly in the development of kinase inhibitors.[5][6]

This guide focuses on a key building block, 4-Chloro-2-iodopyrrolo[2,1-f]triazine, which presents a classic synthetic challenge: the presence of two distinct halogen atoms ripe for palladium-catalyzed cross-coupling. The differential reactivity between the C2-iodide and the C4-chloride bond offers an opportunity for sequential, site-selective functionalization. The C-I bond is inherently more reactive towards oxidative addition with a Pd(0) catalyst than the stronger, less polar C-Cl bond. This guide provides a comparative analysis of various palladium catalyst systems to effectively and selectively harness this reactivity for C-C (Suzuki, Sonogashira) and C-N (Buchwald-Hartwig) bond formation.

Strategic Approach: A Comparative Analysis of Palladium Catalyst Systems

The choice of a palladium catalyst is not arbitrary; it is a decision dictated by the specific bond being formed (C-C, C-N, C-S, etc.) and the reactivity of the electrophile (in this case, C-I vs. C-Cl).[7][8] For nitrogen-rich heterocycles, catalyst selection is even more critical to avoid catalyst poisoning and achieve high turnover numbers.[9] We will explore the efficacy of catalyst families for each potential transformation on our substrate.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating C(sp²)-C(sp²) bonds, valued for the operational simplicity and commercial availability of its reagents.[3] For the 4-Chloro-2-iodopyrrolo[2,1-f]triazine substrate, this reaction is ideally suited for initial functionalization at the highly reactive C2-iodo position.

Causality of Catalyst Selection:

  • For C2-Iodide Coupling: Standard, first-generation palladium catalysts are often sufficient. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands are effective. The oxidative addition to the C-I bond is kinetically facile.

  • For C4-Chloride Coupling: Activation of the more inert C-Cl bond requires a more electron-rich and sterically demanding catalyst system to promote the challenging oxidative addition step. Here, N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphine ligands from the Buchwald and Hartwig portfolios (e.g., SPhos, XPhos) are superior.[1][2][7]

Suzuki_Catalytic_Cycle cluster_reactants Reactants & Product React1 R¹-I (2-Iodopyrrolotriazine) OxAdd OxAdd React1->OxAdd React2 R²B(OH)₂ (Boronic Acid) Transmetal Transmetal React2->Transmetal Product R¹-R² (Coupled Product) RedElim RedElim RedElim->Product

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful route to synthesize aryl-alkynes, a motif frequently found in biologically active molecules.[10] This reaction is highly efficient at the C2-iodo position of our substrate.

Causality of Catalyst Selection:

  • Copper-Cocatalyzed Systems: The classic Sonogashira conditions employ a palladium catalyst (e.g., Pd(PPh₃)₄) in conjunction with a copper(I) salt (e.g., CuI).[11] The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. This is a highly reliable and rapid method.

  • Copper-Free Systems: Concerns about copper-mediated side reactions (such as Glaser coupling of the alkyne) have led to the development of copper-free protocols. These systems often rely on more sophisticated palladium catalysts or the use of specific bases (e.g., pyrrolidine) to facilitate the catalytic cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[12][13][14] While the C2-iodo position could be aminated, this reaction is most strategically employed to functionalize the less reactive C4-chloro position after the C2 position has been modified.

Causality of Catalyst Selection:

  • Ligand is Key: The success of coupling an amine with an aryl chloride hinges almost entirely on the choice of ligand.[15] The oxidative addition of Pd(0) into the robust Ar-Cl bond is the rate-limiting step.

  • Bulky Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos, developed by the Buchwald group, are designed with bulky, electron-rich biaryl backbones. This steric bulk promotes fast reductive elimination, while the electron-donating nature facilitates the initial oxidative addition.[7]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium, creating highly active and thermally stable catalysts.[1][2] PEPPSI-type pre-catalysts are user-friendly examples that are highly effective for C-Cl amination.[1]

Comparative Data Summary

The following table summarizes recommended catalyst systems for the selective functionalization of 4-Chloro-2-iodopyrrolo[2,1-f]triazine based on established principles for analogous heterocyclic systems.

Reaction Type Target Position Catalyst / Pre-catalyst Ligand Typical Base Typical Solvent Yield Range Key Advantage
Suzuki-Miyaura C2-IodoPd(PPh₃)₄ or Pd₂(dba)₃PPh₃ or SPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-98%High reliability, mild conditions.
Suzuki-Miyaura C4-ChloroPd(OAc)₂SPhos or XPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane65-90%Accesses the less reactive position.
Sonogashira C2-IodoPd(PPh₃)₄ / CuI-Et₃N, DIPEATHF, DMF85-99%Very efficient for terminal alkynes.
Sonogashira (Cu-free) C2-IodoPd(OAc)₂SPhosCs₂CO₃Acetonitrile75-95%Avoids Glaser side-products.
Buchwald-Hartwig C4-ChloroPd₂(dba)₃ or G3-XPhosXPhos or RuPhosNaOtBu, LHMDSToluene, Dioxane70-95%Broad amine scope, high efficacy for Ar-Cl.
Buchwald-Hartwig C2-IodoPd(OAc)₂BINAPCs₂CO₃Toluene70-90%Milder conditions than for C4-Cl.

Yields are estimates based on literature for similar N-heterocyclic substrates and may vary.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for researchers. They represent standard procedures for selective, sequential coupling on the target substrate.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Iodo Position

Workflow start Start: Define Reaction (e.g., Suzuki at C2) setup Reaction Setup (Inert Atmosphere, Schlenk) start->setup degas Degas Solvent (e.g., Dioxane/H₂O) setup->degas reagents Add Substrates & Reagents (Pyrrolotriazine, Boronic Acid, Base) catalyst Add Catalyst System (Pd Source + Ligand) reagents->catalyst degas->reagents heat Heat to Reaction Temp (e.g., 90 °C) catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, HRMS) purify->analyze end End: Pure Product analyze->end

Objective: To couple an arylboronic acid with 4-Chloro-2-iodopyrrolo[2,1-f]triazine selectively at the C2 position.

Materials:

  • 4-Chloro-2-iodopyrrolo[2,1-f]triazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser

Procedure:

  • To a Schlenk flask, add 4-Chloro-2-iodopyrrolo[2,1-f]triazine, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-chloropyrrolo[2,1-f]triazine.

Protocol 2: Buchwald-Hartwig Amination at the C4-Chloro Position

Objective: To couple a primary or secondary amine with a 2-substituted-4-chloropyrrolo[2,1-f]triazine.

Materials:

  • 2-Aryl-4-chloropyrrolo[2,1-f]triazine (from Protocol 1) (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Oven-dried, sealed reaction tube

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction tube.

  • Add the 2-Aryl-4-chloropyrrolo[2,1-f]triazine.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by the amine via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The 4-Chloro-2-iodopyrrolo[2,1-f]triazine scaffold is a versatile platform for the synthesis of novel compounds, provided a rational approach to catalyst selection is employed. The disparate reactivity of the C-I and C-Cl bonds allows for a predictable and sequential functionalization strategy. For C-C bond formation at the C2-iodo position, classic palladium catalysts like Pd(PPh₃)₄ offer excellent efficacy. In contrast, the more challenging C-N or C-C coupling at the C4-chloro position necessitates the use of modern, highly active catalyst systems built upon bulky, electron-rich phosphine or N-heterocyclic carbene ligands. The protocols and comparative data herein provide a robust starting point for researchers and drug development professionals aiming to unlock the synthetic potential of this valuable heterocyclic core. Future developments will likely focus on even lower catalyst loadings and the application of heterogeneous or micellar catalysis to improve the sustainability of these crucial transformations.[16]

References

A Comparative Guide to the Synthesis of the Pyrrolo[2,1-f]triazine Nucleus: Strategies and Applications

A Comparative Guide to the Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus: Strategies and Applications

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry.[1][2] Its unique bridged nitrogen structure is a key pharmacophore in a range of clinically important molecules, including the broad-spectrum antiviral drug Remdesivir, used in the treatment of COVID-19, and a variety of kinase inhibitors under investigation for cancer therapy.[1][2] The therapeutic potential of this nucleus has spurred the development of diverse synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to the pyrrolo[2,1-f]triazine core, offering insights into their mechanisms, advantages, and limitations to aid researchers in drug discovery and development.

Introduction to the Pyrrolo[2,1-f][1][2][3]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine system is a fused bicyclic heterocycle containing a pyrrole ring fused to a 1,2,4-triazine ring. This arrangement results in a planar, aromatic structure that can effectively mimic purine nucleobases, leading to its potent antiviral activities.[4] Furthermore, the scaffold's unique electronic and steric properties make it an attractive template for the design of specific enzyme inhibitors, particularly targeting kinases.[2] The growing importance of this heterocyclic system necessitates a thorough understanding of the available synthetic methodologies to access diverse analogs for further biological evaluation.

This guide will explore and compare the following key synthetic approaches:

  • Route 1: Construction from Pyrrole Precursors

  • Route 2: 1,3-Dipolar Cycloaddition of Triazinium Ylides

  • Route 3: Rearrangement of Pyrrolo[1,2-d][1][3][4]oxadiazines

  • Route 4: Transition Metal-Mediated Synthesis

Route 1: Construction from Pyrrole Precursors

This is one of the most established and versatile approaches to the pyrrolo[2,1-f]triazine nucleus, primarily involving the N-amination of a suitable pyrrole derivative followed by cyclization with a one-carbon unit.

Mechanistic Rationale

The core principle of this strategy is the formation of a key N-N bond through the amination of the pyrrole nitrogen. The resulting 1-aminopyrrole intermediate possesses the necessary nucleophilicity to react with a C1 electrophile, such as formamidine acetate or orthoformates, to construct the triazine ring. The choice of aminating agent and cyclizing partner can influence the final substitution pattern and overall yield.

Generalized Synthetic Workflow

Route 1 WorkflowPyrroleSubstituted PyrroleN_Aminopyrrole1-Aminopyrrole IntermediatePyrrole->N_Aminopyrrole N-Amination(e.g., NH2Cl, O-(diphenylphosphinyl)hydroxylamine)PyrrolotriazinePyrrolo[2,1-f]triazineN_Aminopyrrole->Pyrrolotriazine Cyclization(e.g., Formamidine acetate, Formamide)Route 2 WorkflowTriazine1,2,4-TriazineTriazinium_Salt1-Alkyl-1,2,4-triazinium SaltTriazine->Triazinium_Salt AlkylationYlideTriazinium Ylide (in situ)Triazinium_Salt->Ylide Deprotonation(Base)PyrrolotriazinePyrrolo[2,1-f]triazineYlide->PyrrolotriazineDipolarophileDipolarophile(e.g., DMAD)Dipolarophile->Pyrrolotriazine [3+2] CycloadditionRoute 3 WorkflowPyrrole_Carboxamide1H-Pyrrole-2-carboxamideN_AminopyrroleN-Aminopyrrole IntermediatePyrrole_Carboxamide->N_Aminopyrrole N-AminationBiscarbamoyl_Pyrrole1,2-Biscarbamoyl-1H-pyrroleN_Aminopyrrole->Biscarbamoyl_Pyrrole AcylationPyrrolooxadiazinePyrrolo[1,2-d][1,3,4]oxadiazineBiscarbamoyl_Pyrrole->Pyrrolooxadiazine IntramolecularCyclizationPyrrolotriazinonePyrrolo[2,1-f]triazin-4(3H)-onePyrrolooxadiazine->Pyrrolotriazinone Nucleophile-inducedRearrangementRoute 4 WorkflowChromene_Carbaldehyde4-Oxo-4H-chromene-3-carbaldehydeComplex_PyrrolotriazinoneSubstituted Pyrrolo[2,1-f]triazin-4(3H)-oneChromene_Carbaldehyde->Complex_PyrrolotriazinoneAminopyrrole_Carboxamide1-Amino-1H-pyrrole-2-carboxamideAminopyrrole_Carboxamide->Complex_Pyrrolotriazinone Cu(II)-catalyzedOne-pot reaction

A Head-to-Head Comparison of Pyrrolotriazine and Pyrazolopyrimidine Kinase Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of heterocyclic scaffolds employed in their design, pyrrolotriazines and pyrazolopyrimidines have proven to be particularly fruitful, yielding potent inhibitors against a range of clinically relevant kinases. This guide provides a comprehensive head-to-head comparison of these two privileged scaffolds, offering insights into their distinct pharmacological profiles and the experimental methodologies used for their evaluation.

This analysis will be anchored by a detailed examination of two exemplary inhibitors: Gedatolisib , a pyrrolotriazine-based inhibitor of the PI3K/mTOR pathway, and Ruxolitinib , a pyrazolopyrimidine-based inhibitor of the JAK/STAT pathway. Through this comparative lens, we will explore the nuances of their chemical structures, mechanisms of action, selectivity, and preclinical and clinical performance.

The Structural Landscape: Pyrrolotriazine vs. Pyrazolopyrimidine Scaffolds

At the heart of any kinase inhibitor's efficacy lies its core chemical structure. Both pyrrolotriazine and pyrazolopyrimidine scaffolds are bicyclic aromatic systems containing nitrogen atoms that facilitate critical interactions within the ATP-binding pocket of kinases.

The pyrrolotriazine scaffold, characterized by a fused pyrrole and triazine ring system, is a key component of several kinase inhibitors.[1] This structure serves as a bioisostere of the adenine moiety of ATP, enabling competitive inhibition.[2]

The pyrazolopyrimidine scaffold, featuring a fused pyrazole and pyrimidine ring, is also a well-established pharmacophore in kinase inhibitor design.[3] Similar to pyrrolotriazines, it mimics the purine core of ATP, allowing for potent and often selective kinase inhibition.[4]

Case Studies in Kinase Inhibition: Gedatolisib and Ruxolitinib

To illustrate the distinct therapeutic applications of these scaffolds, we will focus on Gedatolisib and Ruxolitinib.

Gedatolisib (PF-05212384) is a potent, ATP-competitive, and reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5][6] Its pyrrolotriazine core is fundamental to its ability to bind to the ATP-binding site of these kinases.[7] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in various cancers, making it a critical therapeutic target.[8] Gedatolisib is currently under investigation in numerous clinical trials for a variety of solid tumors, including breast cancer.[9][10]

Ruxolitinib (INCB018424) is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[11] Its pyrazolopyrimidine core enables it to effectively compete with ATP in the kinase domain of these enzymes.[12] The JAK-STAT signaling pathway is crucial for normal hematopoiesis and immune responses, and its aberrant activation is a hallmark of myeloproliferative neoplasms (MPNs).[11] Ruxolitinib is an approved therapeutic for myelofibrosis and polycythemia vera.[1]

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic efficacy of Gedatolisib and Ruxolitinib stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.

The PI3K/AKT/mTOR Pathway: The Realm of Gedatolisib

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, leading to increased protein synthesis, cell growth, and survival. Gedatolisib, by inhibiting both PI3K and mTOR, delivers a comprehensive blockade of this pathway.[6][13]

PI3K_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1 JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate in Multi-well Plate A->B C Measure Kinase Activity B->C D Calculate % Inhibition C->D E Determine IC50 D->E

References

A Senior Application Scientist's Guide to Validating Substituted Pyrrolotriazine Structures Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolotriazine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and antiviral agents.[1][2][3] The precise structural characterization of novel substituted pyrrolotriazines is a critical checkpoint in the development pipeline, ensuring that the synthesized molecule corresponds to the intended design. Among the arsenal of analytical techniques available, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as the undisputed gold standard for unambiguous structure elucidation.[4]

This guide provides an in-depth comparison of the most salient 2D NMR techniques—COSY, HSQC, and HMBC—for the structural validation of substituted pyrrolotriazines. Moving beyond a mere procedural outline, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for definitive structural confirmation.

The Imperative of Unambiguous Structural Validation

The biological activity of a pyrrolotriazine derivative is intrinsically linked to its three-dimensional structure. Even minor variations in substituent positions on the bicyclic ring system can lead to dramatic differences in target engagement and pharmacological effect. Therefore, relying solely on one-dimensional (1D) ¹H and ¹³C NMR spectra can be fraught with ambiguity, especially in complex substitution patterns where signal overlap is common. 2D NMR techniques overcome these limitations by spreading spectral information across a second dimension, revealing through-bond and through-space correlations that provide a definitive molecular blueprint.[4][5]

A Comparative Overview of Key 2D NMR Techniques

The selection of a 2D NMR experiment is dictated by the specific structural question at hand. The following table summarizes the primary applications and key insights offered by the three most informative techniques for analyzing substituted pyrrolotriazines.

Technique Full Name Correlation Type Primary Application for Pyrrolotriazines Key Insights
COSY CO rrelation S pectroscopY ¹H – ¹H (through 2-3 bonds)Identifying adjacent protons on the pyrrole and substituent groups.- Establishes proton-proton connectivity within individual spin systems.- Confirms the integrity of alkyl chains or aromatic rings attached to the core.
HSQC H eteronuclear S ingle Q uantum C oherence¹H – ¹³C (through 1 bond)Assigning protons to their directly attached carbons.- Provides a direct link between the ¹H and ¹³C spectra.- Unambiguously identifies CH, CH₂, and CH₃ moieties.
HMBC H eteronuclear M ultiple B ond C orrelation¹H – ¹³C (through 2-4 bonds)Assembling the molecular skeleton by connecting spin systems.- Reveals long-range correlations crucial for placing substituents on the pyrrolotriazine core.- Differentiates between isomers by confirming the connectivity of quaternary carbons.

The Logic of 2D NMR: An Experimental and Interpretive Workflow

The power of 2D NMR lies in the synergistic application of these techniques to piece together the molecular puzzle. The following diagram illustrates a logical workflow for the structural validation of a substituted pyrrolotriazine.

G Logical Workflow for 2D NMR-Based Structural Validation cluster_0 Data Acquisition cluster_1 Data Interpretation A 1. 1D ¹H & ¹³C NMR (Initial Assessment) B 2. COSY (Proton Connectivity) A->B C 3. HSQC (Direct H-C Correlation) B->C D 4. HMBC (Long-Range H-C Correlation) C->D E 5. Identify Spin Systems (from COSY) D->E Input for Interpretation F 6. Assign Protons to Carbons (from HSQC) E->F G 7. Connect Fragments (from HMBC) F->G H 8. Propose Structure G->H

Caption: A logical workflow for acquiring and interpreting 2D NMR data for structural validation.

Experimental Protocol: A Self-Validating System

The following is a detailed, step-by-step methodology for acquiring and analyzing 2D NMR data for a representative substituted pyrrolotriazine. This protocol is designed to be a self-validating system, where the data from each experiment builds upon the last to provide a cohesive and verifiable structural assignment.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified substituted pyrrolotriazine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Filter the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

Note: The following parameters are provided as a general guideline and should be optimized for the specific instrument and sample.

  • 1D Spectra:

    • Acquire a standard 1D ¹H spectrum to assess sample purity and determine the spectral width.

    • Acquire a 1D ¹³C{¹H} spectrum.

  • COSY (Correlation Spectroscopy):

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of scans (e.g., 2-4) for each of the 256-512 increments in the indirect dimension.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

    • Set the ¹H spectral width as determined from the 1D ¹H spectrum.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Optimize the number of scans (e.g., 4-8) per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Set the long-range coupling delay (d6) to optimize for correlations over 2-3 bonds (typically around 60-80 ms, corresponding to a J-coupling of 8-10 Hz).

    • Acquire a sufficient number of scans (e.g., 16-64) to detect weaker long-range correlations.

Data Processing and Interpretation:

  • Process the acquired data using appropriate window functions (e.g., sine-bell) and Fourier transformation.

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shift scales using the residual solvent signal as a reference.

  • Analyze the spectra in the order outlined in the workflow diagram above.

Case Study: Validating the Structure of a Substituted Pyrrolo[2,1-f][6][7][8]triazine

To illustrate the power of this comparative approach, let's consider the hypothetical structural validation of a novel pyrrolotriazine derivative: Dimethyl 7-methyl-2,4-diphenylpyrrolo[2,1-f][6][7][8]triazine-5,6-dicarboxylate . The following tables are constructed based on published NMR data for similar compounds and demonstrate how the correlations from each 2D NMR experiment would be used for a definitive structural assignment.[9]

Table 1: Hypothetical ¹H and ¹³C NMR Data

Positionδ¹³C (ppm)δ¹H (ppm)MultiplicityIntegration
7-CH₃10.52.84s3H
5-CO₂CH₃52.63.49s3H
6-CO₂CH₃52.73.84s3H
5112.4---
6116.5---
2'125.38.38m2H
4'127.87.58m3H
2''129.27.82m2H
4''130.77.66m3H
7131.6---
1'131.7---
1''131.9---
2134.6---
4135.5---
7a154.4---
4a161.3---
5-CO163.8---
6-CO164.7---

Table 2: Key 2D NMR Correlations for Structural Validation

COSY Correlations (¹H-¹H) HSQC Correlations (¹H-¹³C, ¹J) HMBC Correlations (¹H-¹³C, ²⁻³J)
8.38 ↔ 7.582.84 ↔ 10.52.84 (7-CH₃)131.6 (C7) , 116.5 (C6)
7.82 ↔ 7.663.49 ↔ 52.63.49 (5-CO₂CH₃)163.8 (5-CO) , 112.4 (C5)
3.84 ↔ 52.73.84 (6-CO₂CH₃)164.7 (6-CO) , 116.5 (C6)
7.58 ↔ 127.88.38 (H2')134.6 (C2) , 131.7 (C1'), 125.3 (C2')
7.66 ↔ 130.77.82 (H2'')135.5 (C4) , 131.9 (C1''), 129.2 (C2'')
8.38 ↔ 125.3
7.82 ↔ 129.2

Interpretation of the Correlative Data:

  • COSY: The COSY spectrum would show correlations within the two phenyl rings, confirming their presence.

  • HSQC: The HSQC spectrum directly links each proton signal to its corresponding carbon, providing a foundational layer of assignments.

  • HMBC: The HMBC spectrum is the key to assembling the final structure. The crucial correlations (highlighted in bold in Table 2) would be:

    • The correlation between the methyl protons (2.84 ppm) and C7 (131.6 ppm) confirms the position of the methyl group.

    • The correlations from the methoxy protons to their respective carbonyl carbons and the adjacent ring carbons (C5 and C6) place the ester groups.

    • Most importantly, the correlations from the ortho-protons of the phenyl rings (8.38 and 7.82 ppm) to the pyrrolotriazine core carbons (C2 and C4, respectively) definitively establish the positions of the phenyl substituents, allowing for the unambiguous differentiation between potential isomers.

The following diagram illustrates the key HMBC correlations that would be observed to confirm the structure.

G Key HMBC Correlations for Structural Confirmation A H (7-CH₃) F C7 A->F B H (5-CO₂CH₃) G C5 B->G K 5-CO B->K C H (6-CO₂CH₃) H C6 C->H L 6-CO C->L D H (ortho-Ph at C2) I C2 D->I E H (ortho-Ph at C4) J C4 E->J

Caption: Key 2- and 3-bond HMBC correlations confirming the substituent positions.

Conclusion

The structural validation of substituted pyrrolotriazines is a non-negotiable step in the drug discovery and development process. While 1D NMR provides a preliminary assessment, a comprehensive suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is essential for unambiguous structural elucidation. By systematically acquiring and interpreting the data from these experiments, researchers can build a definitive and verifiable model of their synthesized compounds. This robust analytical approach not only ensures the integrity of the research but also provides the solid structural foundation necessary for subsequent stages of development, from molecular modeling to in vivo studies. The strategic application of 2D NMR, as outlined in this guide, empowers scientists to proceed with confidence, knowing that the molecules they are advancing have been rigorously and unequivocally characterized.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 4-Chloro-2-iodopyrrolo[2,1-f]triazine

Definitive Guide to the Proper Disposal of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but critically, through to their final disposal. This guide provides a comprehensive, technically-grounded protocol for the proper management and disposal of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine (CAS No. 1039364-45-8). This compound, a halogenated heterocyclic molecule, is a valuable building block in medicinal chemistry, with its core pyrrolo[2,1-f][1][2][3]triazine scaffold being central to important antiviral agents like Remdesivir[3][4][5]. Adherence to these procedures is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.

Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these protocols. By understanding the "why," we can build a more robust and intuitive culture of safety in the laboratory.

Hazard Profile & Risk Assessment: A Chemist's Perspective

Effective disposal begins with a thorough understanding of the compound's intrinsic properties and associated hazards. The structure of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine—a nitrogen-rich heterocyclic core bonded to two different halogens—dictates its classification and handling requirements.

Table 1: Physicochemical and Hazard Summary

PropertyValueSource
CAS Number 1039364-45-8[1][2]
Molecular Formula C₆H₃ClIN₃[1]
Molecular Weight 279.47 g/mol [1]
Physical Form Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H317: May cause an allergic skin reaction.[1]
Precautionary Code P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Core Chemical Considerations:

  • Halogenated Compound: The presence of both chlorine and iodine places this compound firmly in the "halogenated organic waste" category.[6][7] This is the single most critical factor for disposal, as halogenated waste requires specific high-temperature incineration to prevent the formation of persistent environmental pollutants like dioxins and furans.[8] It must never be mixed with non-halogenated solvent waste streams, which are often recycled.[6][9]

  • Organoiodine Moiety: The carbon-iodine bond is the weakest of the carbon-halogen bonds.[10] This inherent weakness implies potential instability and reactivity, although specific data for this compound is limited. Samples may discolor over time due to the slow release of elemental iodine (I₂).[10]

  • Triazine Core: The triazine ring system is found in many biologically active compounds, including herbicides.[11][12] While the toxicological profile of this specific molecule is not fully characterized, its structural similarity to other bioactive molecules necessitates treating it with caution to prevent environmental release.

Operational Planning: Pre-Disposal Procedures

Proper disposal is not an afterthought; it is an integral part of the experimental plan.

Step 1: Designate a Satellite Accumulation Area (SAA) Before beginning any work, designate a specific area within the lab, preferably inside a ventilated chemical fume hood, for waste accumulation. This area must be clearly marked.

Step 2: Prepare and Label Waste Containers Use only approved, chemically compatible hazardous waste containers. For 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine, you will require at least two distinct containers:

  • Halogenated Solid Waste: A wide-mouth, sealable container clearly labeled "HALOGENATED SOLID WASTE."

  • Halogenated Liquid Waste: A sealable, pressure-rated container (if volatile solvents are used) clearly labeled "HALOGENATED LIQUID WASTE."

The labels must include:

  • The words "Hazardous Waste."

  • The full chemical name: "4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine" and any solvents used.

  • The specific hazards (e.g., "Harmful," "Sensitizer").

  • The accumulation start date.

Step 3: Personal Protective Equipment (PPE) Based on the hazard statements (H317) and general best practices for handling chemical solids, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or goggles.[13][14]

  • Hand Protection: Chemical-resistant nitrile gloves. Given the H317 warning for skin sensitization, double-gloving is recommended when handling the pure solid.[14]

  • Body Protection: A standard laboratory coat.

Step-by-Step Disposal Protocols

The following protocols detail the correct disposal stream for each type of waste generated.

Protocol 3.1: Disposal of Unused or Expired Pure Compound

  • Do NOT attempt to wash the pure compound down the drain. This is a violation of environmental regulations.

  • Ensure the original container is tightly sealed and in good condition. If the container is compromised, carefully transfer the material to a new, appropriate container inside a fume hood.

  • Place the sealed original container directly into the designated "HALOGENATED SOLID WASTE" container.

  • If the quantity is significant (e.g., >100g), it may need to be disposed of in its original packaging as a separate item. Consult your institution's Environmental Health & Safety (EHS) office.

Protocol 3.2: Disposal of Contaminated Labware and PPE

  • Non-Sharp Items (e.g., weighing paper, gloves, bench paper):

    • Place all items contaminated with the solid compound directly into the "HALOGENATED SOLID WASTE" container.

    • Do not overfill the container. Ensure it can be sealed without generating dust.

  • Glassware (e.g., flasks, beakers):

    • Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate) inside a fume hood.

    • Collect this rinse solvent (rinsate) in the "HALOGENATED LIQUID WASTE" container.[9]

    • Repeat the rinse two more times (triple rinse).

    • After the triple rinse, the glassware can typically be washed through normal laboratory procedures.

Protocol 3.3: Disposal of Solutions Containing the Compound

  • Reaction Mixtures & Solutions:

    • All solutions containing 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine, regardless of concentration, must be disposed of as halogenated liquid waste.

    • Carefully pour the liquid waste into the designated "HALOGENATED LIQUID WASTE" container using a funnel.

    • Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers) unless the reaction chemistry is fully understood.[15]

    • Keep the container sealed when not in use.

Disposal Decision Workflow

The following diagram provides a clear, logical pathway for categorizing and disposing of waste generated from work with this compound.

DisposalWorkflowcluster_typeIdentify Waste Typecluster_solidSolid Waste Streamcluster_liquidLiquid Waste StreamStartWaste Containing4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazineIsSolidSolid or Liquid?Start->IsSolidSolidTypePure Compound orContaminated Debris?IsSolid->SolidTypeSolidLiquidWasteDispose in Labeled'HALOGENATED LIQUID WASTE'ContainerIsSolid->LiquidWasteLiquidSolidWasteDispose in Labeled'HALOGENATED SOLID WASTE'ContainerSolidType->SolidWasteBoth

Caption: Disposal decision tree for 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine waste.

Emergency Procedures: Spill Management

Accidents can happen. A prepared response is critical to mitigating risk.

For a Small Spill (milligram scale):

  • Alert personnel in the immediate area.

  • Wearing your full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.

  • Carefully sweep the absorbed material into a dustpan.

  • Transfer the material into the "HALOGENATED SOLID WASTE" container.

  • Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth in the solid waste container.

For a Large Spill or a Spill Outside of a Fume Hood:

  • Evacuate the immediate area.

  • Alert laboratory personnel and notify your institution's EHS office or emergency response team immediately.

  • Prevent entry into the affected area.

  • Allow only trained emergency responders to handle the cleanup.

Concluding Remarks: A Commitment to Safety

The proper disposal of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine is a non-negotiable aspect of responsible chemical research. By understanding its halogenated and heterocyclic nature, we can appreciate the necessity of segregation and specialized disposal methods. These protocols are designed to provide a clear framework, but they must always be executed in the context of your institution's specific guidelines and all local, state, and federal regulations. Your EHS department is your most valuable resource for ensuring compliance and safety.

Safe Handling Protocol: Personal Protective Equipment for 4-Chloro-2-iodopyrrolo[2,1-f]triazine

Safe Handling Protocol: Personal Protective Equipment for 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine. Given the absence of comprehensive toxicological data for this specific molecule, this guide is founded on the precautionary principle, treating the compound as potentially hazardous until proven otherwise.[1][3] The recommendations herein are derived from the known hazard profile of structurally similar compounds and established best practices for handling novel, biologically active chemical entities.

Hazard Assessment: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine is not publicly available, a robust risk assessment can be constructed by analyzing its structural components and related molecules.

  • Core Scaffold Activity: The pyrrolo[2,1-f][1][2][3]triazine core is a "privileged scaffold" in medicinal chemistry, forming the basis for several kinase inhibitors and antiviral drugs, including Remdesivir.[4][5] Derivatives have shown potent biological and cytotoxic activity against various cancer cell lines.[6][7][8] This inherent bioactivity demands that the compound be handled as a potentially potent substance.

  • Analog Data: An SDS for the closely related compound, 4-Chloro-7-iodo-2-methylsulfanylpyrrolo[2,1-f][1][2][3]triazine, identifies it as a skin irritant (H315), a serious eye irritant (H319), and a potential cause of respiratory irritation (H335).[9] Another analog, Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, is classified as harmful if swallowed and is also an irritant to skin, eyes, and the respiratory tract.[10]

  • Halogenated Structure: As a halogenated (chloro-, iodo-) heterocyclic compound, specific disposal procedures are mandatory to prevent environmental contamination.[11][12]

Based on this evidence, 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine must be presumed to be, at a minimum, a skin, eye, and respiratory irritant, with unknown potential for higher toxicity.

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

The primary method for controlling exposure is through engineering controls, specifically the use of a certified chemical fume hood for all manipulations.[1][12] PPE serves as the critical final barrier. The following table outlines the minimum required PPE for handling this compound.

Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers)ANSI Z87.1 Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesStandard Lab CoatNot Required
Weighing Solid / Aliquoting Chemical Safety GogglesDouble-Gloved (Nitrile or Neoprene)Disposable, Back-Closing Gown with Knit CuffsWork within a Chemical Fume Hood
Preparing Solutions (Dissolving)Chemical Safety Goggles & Face ShieldDouble-Gloved (Nitrile or Neoprene)Disposable, Back-Closing Gown with Knit CuffsWork within a Chemical Fume Hood
Running Reactions Chemical Safety GogglesDouble-Gloved (Nitrile or Neoprene)Disposable, Back-Closing Gown with Knit CuffsWork within a Chemical Fume Hood
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesChemical-Resistant Apron over Disposable GownNIOSH-Approved Respirator with Organic Vapor Cartridges (if outside fume hood)
  • Eye and Face Protection : At a minimum, ANSI Z87.1 compliant chemical safety goggles are required when the compound is handled.[1] A full-face shield must be worn over goggles during procedures with a high splash risk, such as transferring solutions or cleaning glassware.[12]

  • Hand Protection : Double-gloving is mandatory for all direct handling procedures. This involves wearing two pairs of powder-free nitrile gloves.[13] The outer glove should be removed and disposed of immediately after a task is completed or if contamination is suspected. For extended work, gloves should be changed every 30-60 minutes.[13] Always wash hands thoroughly after removing gloves.[14][15]

  • Body Protection : A disposable, solid-front, back-closing gown with long sleeves and tight-fitting knit cuffs is required.[16] This prevents accidental skin exposure at the wrist. Gowns must not be worn outside the laboratory area and should be changed immediately after a spill or every two to three hours during continuous work.[16]

  • Respiratory Protection : All manipulations of the solid compound or its solutions that could generate dust or aerosols must be performed within a certified chemical fume hood.[1][12] A surgical mask provides no protection against chemical vapors or dust.[16] A NIOSH-approved respirator is only required for emergency situations like a large spill outside of a containment device.[12][16]

Operational Plan: Step-by-Step Protocols

Gcluster_prepPreparation Phasecluster_execExecution Phasecluster_postPost-Operation PhaseAAssess Task: Is it handling solid, solution, or a spill?BVerify Fume Hood is Certified and OperationalA->BGDecontaminate Work Area?CAssemble All Required PPEB->CDDon PPE in Correct Sequence(Gown -> Goggles -> Gloves)C->DEPerform Chemical ManipulationInside Fume HoodD->EFSegregate Halogenated WasteDuring ProcedureE->FF->GYesHDoff PPE in Correct Sequence(Outer Gloves -> Gown -> Inner Gloves)G->HIWash Hands ThoroughlyH->I

Caption: PPE Selection and Operational Workflow.

  • Preparation : Verify fume hood is operational. Lay down a disposable, plastic-backed absorbent liner on the work surface.

  • Don PPE : Put on a disposable gown, chemical safety goggles, and two pairs of nitrile gloves.

  • Handling : Perform all weighing operations within the fume hood. Use a spatula or other designated tool to transfer the solid. Open and close containers slowly to avoid creating airborne dust.

  • Cleanup : After weighing, carefully wipe the spatula and any surfaces with a solvent-moistened towel (e.g., ethanol or isopropanol), disposing of the towel in the halogenated solid waste container.

  • Doffing : Remove outer gloves and dispose of them. Remove gown, then inner gloves. Wash hands.

The sequence of removing PPE is critical to prevent cross-contamination.

  • Outer Gloves : While in the lab, remove the first pair of gloves (the "outer" pair). These are considered grossly contaminated.

  • Gown : Untie the gown. Roll it away from the body, touching only the inside surface. Dispose of it in the appropriate waste receptacle.

  • Exit Lab : Before exiting the immediate work area, remove the final pair of gloves.

  • Wash Hands : Immediately wash hands with soap and water for at least 20 seconds.[14]

Emergency & Disposal Plans
  • Skin Contact : Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][15]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][10]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][10]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

As a halogenated organic compound, all waste streams containing 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine must be segregated. Improper disposal can lead to environmental harm and significantly higher disposal costs.[11][17]

  • Waste Segregation :

    • Halogenated Solid Waste : Collect all contaminated solids, including used PPE (gloves, gowns), absorbent pads, and excess solid compound.

    • Halogenated Liquid Waste : Collect all solutions containing the compound and any solvent rinses from glassware.[2][12]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," "Halogenated Organics," and list the full chemical names of the contents.[2][18]

  • Container Management : Keep waste containers tightly closed except when adding waste. Store them in secondary containment away from incompatible materials.[1][2]

By adhering to these rigorous safety and handling protocols, you ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.